Succinylcholine chloride
Description
Succinylcholine chloride (anhydrous) is a chloride salt in which the negative charge of the chloride ions is balanced by succinylcholine dications. It has a role as a muscle relaxant. It contains a succinylcholine.
This compound is the chloride salt form of succinylcholine, a quaternary ammonium compound and depolarizing agent with short-term muscle relaxant properties. This compound binds to nicotinic receptors at the neuromuscular junction and opening the ligand-gated channels in the same way as acetylcholine, resulting in depolarization and inhibition of neuromuscular transmission. Depolarization may be prolonged due to succinylcholine's resistance to acetylcholinesterases thereby leading to disorganized muscle contraction followed by skeletal muscle relaxation and flaccid paralysis.
A quaternary skeletal muscle relaxant usually used in the form of its bromide, chloride, or iodide. It is a depolarizing relaxant, acting in about 30 seconds and with a duration of effect averaging three to five minutes. Succinylcholine is used in surgical, anesthetic, and other procedures in which a brief period of muscle relaxation is called for.
See also: Succinylcholine (has active moiety).
Properties
IUPAC Name |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWQQVKRJEPAE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
306-40-1 (Parent) | |
| Record name | Succinylcholine chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023603 | |
| Record name | Succinylcholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-27-2 | |
| Record name | Succinylcholine chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinylcholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Suxamethonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9L0DDD30I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Succinylcholine Chloride at the Nicotinic Acetylcholine Receptor: A Technical Guide
Succinylcholine (B1214915) chloride, a depolarizing neuromuscular blocking agent, has been a cornerstone of clinical practice for decades, primarily utilized to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. Structurally, it is composed of two acetylcholine (B1216132) (ACh) molecules linked together, which underlies its ability to act as an agonist at the nicotinic acetylcholine receptor (nAChR). This guide provides an in-depth examination of the molecular interactions, physiological consequences, and biphasic nature of succinylcholine's action at the postsynaptic nAChR, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Depolarizing Block (Phase I)
The primary action of succinylcholine occurs at the neuromuscular junction, where it mimics the endogenous neurotransmitter, acetylcholine. By binding to the α-subunits of the postsynaptic nAChRs on the motor endplate, succinylcholine acts as an agonist, triggering the opening of the receptor's non-selective cation channel. This allows for the influx of sodium (Na⁺) ions and the efflux of potassium (K⁺) ions, leading to depolarization of the postsynaptic membrane.
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is resistant to this enzyme. Its breakdown is catalyzed much more slowly in the plasma by butyrylcholinesterase (also known as pseudocholinesterase). This resistance to local degradation results in a prolonged presence of the agonist at the receptor site, causing sustained depolarization of the motor endplate.
This persistent depolarization has two critical consequences:
-
Initial Fasciculations: The initial, widespread depolarization triggers a disorganized wave of muscle contractions known as fasciculations.
-
Flaccid Paralysis: The sustained depolarization maintains the voltage-gated sodium channels in the perijunctional membrane in an inactivated state. This prevents the membrane from repolarizing and, consequently, blocks the propagation of further action potentials, resulting in flaccid muscle paralysis. This initial stage of blockade is termed Phase I block .
Caption: Succinylcholine signaling at the neuromuscular junction.
The Biphasic Nature of the Blockade
With prolonged or repeated administration, the initial depolarizing Phase I block can transition to a Phase II block . This phase is characterized by a gradual repolarization of the motor endplate, yet the neuromuscular blockade persists. The characteristics of a Phase II block superficially resemble those of a non-depolarizing blockade, including the observation of "fade" in the train-of-four (TOF) twitch response.[1][2][3]
The primary mechanism underlying Phase II block is receptor desensitization .[4] In this state, the nAChR, despite the continued presence of succinylcholine, becomes refractory to the agonist and its channel closes. Agonists are known to promote the transition to this desensitized state, which has a high affinity for the agonist, effectively trapping the receptor in a non-conducting conformation.[2] Other contributing factors may include presynaptic inhibition of ACh synthesis and release and activation of the Na⁺/K⁺-ATPase pump, which actively repolarizes the membrane.[1]
Caption: Logical flow of Succinylcholine's biphasic block.
Quantitative Pharmacodynamics
The interaction of succinylcholine with the nAChR can be quantified through various pharmacodynamic parameters. A key aspect of agonist-receptor interaction is the concept of dual affinity states: the receptor exhibits a low affinity for the agonist in its resting (closed) state and a high affinity in its active (open) state.
Receptor Binding and Activation
| Parameter | Value | Receptor/System | Comments |
| EC₅₀ | 10.8 µM | Human muscle-type nAChR | The concentration required to elicit a half-maximal activation of the receptor.[4][5] |
| Receptor Specificity | Agonist | Muscle-type nAChR | Does not activate or inhibit neuronal nAChR subtypes (α3β2, α3β4, α4β2, α7) at clinically relevant concentrations.[4][5] |
| Gating Efficacy | ~10-fold lower than ACh | Mammalian muscle nAChR | The ratio of channel opening to closing rates (β/α) is ~4.8 for succinylcholine, compared to ~40 for acetylcholine. This is primarily due to a lower channel opening rate constant (β). |
Ion Channel Properties
| Parameter | Value | Receptor/System | Comments |
| Single-Channel Conductance | ~30 - 60 pS | Nicotinic ACh Receptor | This is the typical conductance for nicotinic agonists; the specific value can vary based on experimental conditions. |
| Channel Block (K_eq) | ~200 µM | Frog muscle nAChR | Equilibrium constant for the blocking of the open ion channel. This action is distinct from its agonistic effect. |
| Blockage Duration | ~65 µs | Frog muscle nAChR | The average duration of an individual channel blockage event. |
| Maximum Open Probability | ~0.36 | Frog muscle nAChR | The channel blocking action of succinylcholine limits the maximum probability that the channel will be open. |
Key Experimental Protocols
The characterization of succinylcholine's action on nAChRs relies on established electrophysiological and biochemical assays.
Two-Electrode Voltage Clamp (TEVC) Assay
This technique is widely used to study the function of ion channels expressed in Xenopus laevis oocytes.[4]
-
Objective: To measure the ion current flowing through nAChRs in response to succinylcholine application, allowing for the determination of parameters like EC₅₀.
-
Methodology:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the human muscle-type nAChR (α₁, β₁, δ, ε). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Electrode Preparation: Pull two glass microelectrodes and fill them with a conducting solution (e.g., 3 M KCl).
-
Oocyte Clamping: Place an oocyte in the recording chamber and impale it with both the voltage-sensing and current-passing electrodes. The voltage clamp amplifier maintains a constant membrane potential (e.g., -60 mV).
-
Compound Application: Perfuse the oocyte with a control buffer, followed by the application of varying concentrations of succinylcholine chloride.
-
Data Acquisition: Record the inward current generated by the influx of cations through the activated nAChRs.
-
Analysis: Plot the peak current response against the succinylcholine concentration to generate a dose-response curve and calculate the EC₅₀.
-
Caption: Experimental workflow for a TEVC assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_d or K_i) of a compound for a receptor. A competitive binding assay is typically used.
-
Objective: To quantify the affinity of succinylcholine for the nAChR by measuring its ability to compete with a radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing a high density of nAChRs. This involves homogenization followed by centrifugation to isolate the membrane fraction.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radiolabeled nAChR antagonist (e.g., [³H]-epibatidine), and varying concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes (and the bound radioligand).
-
Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Analysis: Plot the percentage of bound radioligand against the concentration of succinylcholine. This competition curve is used to calculate the IC₅₀ (the concentration of succinylcholine that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (K_i) can be derived.
-
Conclusion
The mechanism of action of this compound on nicotinic receptors is a multifaceted process defined by its initial agonism, resistance to local enzymatic degradation, and the subsequent induction of receptor desensitization. As a depolarizing agent, it causes a Phase I block by persistently activating nAChRs, leading to inactivation of voltage-gated sodium channels.[3][6] Prolonged exposure drives the receptors into a desensitized, high-affinity state, resulting in a Phase II block with characteristics similar to non-depolarizing agents.[1][2] A quantitative understanding of its binding kinetics, activation efficacy, and effects on ion channel properties is crucial for its safe clinical application and for the development of novel neuromuscular blocking agents. The experimental protocols detailed herein represent the foundational techniques for elucidating these critical pharmacodynamic parameters.
References
- 1. partone.litfl.com [partone.litfl.com]
- 2. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openanesthesia.org [openanesthesia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
An In-depth Technical Guide to the History and Discovery of Suxamethonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suxamethonium chloride, also known as succinylcholine (B1214915), remains a cornerstone of modern anesthesia despite its discovery dating back to the mid-20th century. Its unique properties, including a rapid onset and ultrashort duration of action, have made it an invaluable tool for facilitating endotracheal intubation and producing short-term muscle relaxation. This technical guide provides a comprehensive overview of the history, discovery, and foundational pharmacology of suxamethonium. It details the scientific journey from its initial synthesis to its characterization as a depolarizing neuromuscular blocking agent, presents key experimental data and protocols from the era, and illustrates its mechanism of action through detailed signaling pathway diagrams.
Introduction: The Quest for Controlled Muscle Relaxation
The development of neuromuscular blocking agents (NMBAs) revolutionized the practice of anesthesia.[1] Before their advent, achieving adequate muscle relaxation for surgery required deep levels of general anesthesia, which carried significant risks of cardiovascular and respiratory depression.[1] The introduction of curare, a plant-derived poison used by South American indigenous people for hunting, into clinical practice in the 1940s marked a paradigm shift, establishing the triad (B1167595) of modern anesthesia: narcosis, analgesia, and muscle relaxation.[1][2][3] However, the long and variable duration of action of early agents like d-tubocurarine spurred a search for synthetic compounds with more predictable and controllable properties. This search set the stage for the discovery of suxamethonium.
Early Discoveries and the Rise of Synthetic NMBAs
Initial Synthesis and a Missed Opportunity
Suxamethonium was first synthesized in 1906 by Reid Hunt and René de M. Taveau.[4][5][6] During their investigation of various choline (B1196258) derivatives, they created the molecule we now know as succinylcholine.[7] However, a critical aspect of their experimental design masked the drug's primary effect; the test animals were pre-treated with curare, which prevented the observation of suxamethonium's own powerful neuromuscular blocking properties.[4][6][7] Consequently, its potential as a muscle relaxant was overlooked for over four decades.
The Breakthrough by Bovet's Group
The true pharmacological nature of suxamethonium was brought to light in 1949 by a team of researchers in Italy led by the Swiss-born Italian pharmacologist Daniel Bovet.[1][4][5] Bovet, who would later receive the 1957 Nobel Prize in Physiology or Medicine for his work on antihistamines and muscle relaxants, was systematically synthesizing and studying compounds structurally related to acetylcholine (B1216132).[1][8][9] His group was the first to describe the intense, yet brief, paralysis induced by succinylcholine.[4][5] Following this seminal discovery, several groups independently described the clinical introduction of suxamethonium in 1951, including researchers in Sweden, Austria, the UK, and the USA.[4]
Structurally, suxamethonium chloride is comprised of two acetylcholine molecules linked together through their acetyl groups.[4][10] This structure is key to its mechanism of action.
Chemical Synthesis
While modern, scaled-up synthesis processes are well-defined, the original methods followed standard organic chemistry principles of the time. A representative synthesis involves the reaction of succinyl chloride with choline chloride in a suitable solvent.
A modern laboratory-scale synthesis procedure is as follows:
-
Choline chloride is refluxed with chloroform (B151607) to azeotropically remove water.[11]
-
After evaporation of the chloroform, succinyl chloride is added dropwise at 50-60°C.[11]
-
The reaction proceeds for approximately one hour at 60°C.[11]
-
The solution is cooled, and pyridine (B92270) is added to adjust the pH, followed by the addition of anhydrous ethanol (B145695).[11]
-
Upon addition of distilled water, a white solid precipitates.[11]
-
The crude product is then purified by recrystallization from 95% ethanol to yield high-purity succinylcholine chloride.[11]
Foundational Experimental Protocols
The characterization of new muscle relaxants in the mid-20th century relied heavily on in vivo animal bioassays. While the exact protocols from Bovet's 1949 paper are not readily detailed in modern literature, they would have been similar to established methods of the time, such as the rabbit head-drop assay used to standardize curare preparations.
The Rabbit Head-Drop Assay
This bioassay was a standard method for quantifying the potency of muscle relaxants.[12][13][14]
Objective: To determine the dose of a neuromuscular blocking agent required to produce paralysis of the neck muscles, resulting in the inability of the rabbit to hold its head erect.
Methodology:
-
Animal Preparation: Healthy rabbits weighing 2-2.5 kg are selected and placed in holders that allow their heads to move freely.[14]
-
Drug Administration: A standard or test solution of the muscle relaxant is infused at a constant rate into the marginal ear vein.[14]
-
Endpoint Determination: The infusion continues until the neck muscles are fully relaxed, and the rabbit can no longer lift its head in response to a stimulus (e.g., a light focused on the eyes).[14] This is termed the "head-drop."
-
Quantification: The total volume or dose of the drug administered to reach the endpoint is recorded.
-
Crossover Design: To minimize biological variability, a crossover design is typically employed. Animals that initially received the standard solution are later tested with the test solution, and vice versa, after a suitable washout period.[14]
-
Data Analysis: The mean dose of the test sample required to cause head-drop is compared with the mean dose of a standard preparation to determine its relative potency.
Mechanism of Action: Depolarizing Neuromuscular Blockade
Suxamethonium's action is fundamentally different from its non-depolarizing predecessor, curare. Instead of blocking the acetylcholine receptor, it acts as an agonist, mimicking acetylcholine.[15][16][17] Its resistance to breakdown by local acetylcholinesterase is what produces the neuromuscular block.
The process occurs in two distinct phases:
-
Phase I Block (Depolarizing): Suxamethonium binds to the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, causing the ion channel to open.[4][7] This leads to a sustained depolarization of the muscle membrane. The initial, disorganized depolarization results in transient muscle twitching known as fasciculations.[1] Because the membrane cannot repolarize as long as suxamethonium is bound, it becomes resistant to further stimulation by acetylcholine, resulting in a flaccid paralysis.[7]
-
Phase II Block (Desensitizing): With prolonged or repeated exposure to suxamethonium, the nAChRs undergo conformational changes and become desensitized. The muscle membrane gradually repolarizes, but the receptors remain unresponsive to acetylcholine.[7] This state resembles the competitive blockade seen with agents like d-tubocurarine.
Pharmacokinetic Profile and Quantitative Data
The defining characteristic of suxamethonium is its rapid metabolism by plasma cholinesterase (butyrylcholinesterase), an enzyme abundant in the blood but absent at the neuromuscular junction.[4][7] This rapid hydrolysis is responsible for its short duration of action.
Below is a summary of key quantitative data for suxamethonium compared to its historical predecessors.
| Parameter | d-Tubocurarine | Decamethonium | Suxamethonium Chloride |
| Drug Class | Non-depolarizing | Depolarizing | Depolarizing |
| Onset of Action (IV) | 3-5 minutes | 3-4 minutes | 30-60 seconds[4][18][19] |
| Duration of Action | 25-40 minutes | 15-20 minutes | < 10 minutes[4][18] |
| Metabolism | Primarily hepatic | Primarily renal excretion | Plasma Cholinesterase[4][7] |
| Plasma Half-life | ~89 minutes | ~2-4 minutes | ~47 seconds[7][20] |
| Reversal by Anticholinesterases | Yes | No (Potentiated) | No (Potentiated in Phase I)[1] |
Note: Values are approximate and can vary based on patient factors and dose.
Clinical Introduction and Lasting Impact
The clinical introduction of suxamethonium in 1951 was a landmark event in anesthesia.[2][4][5] Its rapid onset and brief duration provided an unprecedented level of control over muscle relaxation, making it the drug of choice for endotracheal intubation, a status it largely maintains to this day in emergency settings.[4]
However, its widespread use also led to the discovery of its significant side effects, including muscle pain, hyperkalemia (especially in patients with burns or neuromuscular disease), and its potential to trigger malignant hyperthermia in susceptible individuals.[1][17][21] The recognition of prolonged paralysis in patients with atypical plasma cholinesterase deficiency further highlighted the importance of pharmacogenetics in anesthesiology.[4][21]
Conclusion
The story of suxamethonium chloride is a compelling example of serendipity, systematic investigation, and the evolution of pharmacology. From its unnoticed synthesis in 1906 to its definitive characterization by Daniel Bovet in 1949, its development was a critical step forward from the long-acting plant alkaloids that preceded it. The elucidation of its unique depolarizing mechanism of action expanded the scientific understanding of the neuromuscular junction. For drug development professionals, the history of suxamethonium serves as a powerful case study in the importance of structure-activity relationships, the role of pharmacokinetics in clinical utility, and the critical need for post-market surveillance to identify the full safety profile of a new therapeutic agent.
References
- 1. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 3. Brief history of neuromuscular blockers [medigraphic.com]
- 4. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 5. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 6. youtube.com [youtube.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Daniel Bovet | Nobel Prize, Antihistamines, Chemotherapy | Britannica [britannica.com]
- 9. Daniel Bovet - Wikipedia [en.wikipedia.org]
- 10. Suxamethonium-Induced Hyperkalemia: A Short Review of Causes and Recommendations for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. The rabbit head-drop method for the biological assay of curare and its alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. pharmacyconcepts.in [pharmacyconcepts.in]
- 15. amda-pompe.org [amda-pompe.org]
- 16. Suxamethonium – eDrug [edrug.mvm.ed.ac.uk]
- 17. Suxamethonium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. youtube.com [youtube.com]
- 19. Suxamethonium Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 20. Pharmacokinetics and pharmacodynamics of suxamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Chronology for the Identification and Disclosure of Adverse Effects of Succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
succinylcholine chloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to succinylcholine (B1214915) chloride. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
Succinylcholine chloride, also known as suxamethonium chloride, is a depolarizing neuromuscular blocking agent.[1] Structurally, it consists of two acetylcholine (B1216132) molecules linked together through their acetate (B1210297) methyl groups.[2] This structure is fundamental to its mechanism of action.
Below is a 2D representation of the chemical structure of this compound.
Physical and Chemical Properties
This compound is typically available as a dihydrate. It is a white, odorless, crystalline powder.[3][4] Key quantitative properties are summarized in the table below. Due to its nature as a quaternary ammonium (B1175870) salt, it is a strong cation and is fully ionized at physiological pH; therefore, a pKa value is not typically reported.
| Property | Value |
| Molecular Formula | C₁₄H₃₀Cl₂N₂O₄ (anhydrous)[5] C₁₄H₃₀Cl₂N₂O₄ · 2H₂O (dihydrate) |
| Molecular Weight | 361.30 g/mol (anhydrous)[5][6] 397.34 g/mol (dihydrate)[7] |
| Melting Point | ~190 °C (anhydrous)[4][8] 160-166 °C (dihydrate)[4][8] |
| Solubility | Water: Highly soluble (approx. 1 g/mL)[4][8] Ethanol: Soluble (approx. 1 g/350 mL)[4][8] Ether: Practically insoluble[4][8] |
| Appearance | White, odorless, crystalline powder[3][4] |
| Stability | Stable in acidic solutions (pH 4-5), but unstable in alkaline solutions. Aqueous solutions should be refrigerated.[3][4] |
Mechanism of Action
This compound is a depolarizing neuromuscular blocker that mimics the action of acetylcholine (ACh) at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor endplate, causing a prolonged depolarization of the muscle fiber membrane. This initial depolarization leads to transient muscle fasciculations. Following this, the membrane becomes unresponsive to further stimulation by ACh, resulting in flaccid paralysis (Phase I block).
The signaling pathway for the mechanism of action of this compound is illustrated below.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by a rapid onset and short duration of action.[1] It is rapidly hydrolyzed in the plasma and liver by the enzyme pseudocholinesterase (butyrylcholinesterase) into succinylmonocholine (B1203878) and then further to succinic acid and choline (B1196258).[1][2] This rapid metabolism is the primary reason for its short duration of action.
The table below summarizes key pharmacokinetic parameters for this compound.
| Parameter | Value (mean ± SD) | Reference |
| Onset of Action (IV) | 30-60 seconds | [2] |
| Duration of Action (IV) | 4-6 minutes | [1] |
| Volume of Distribution (Vd) | 16.4 ± 14.7 mL/kg (for 1 mg/kg dose) | |
| Total Body Clearance (CL) | 40.5 ± 38.7 L/min (for 1 mg/kg dose) | |
| Elimination Half-life (t½) | 16.6 ± 4.8 seconds (for 1 mg/kg dose) |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of succinyl chloride with choline chloride. The following is a generalized workflow based on described methods.
Detailed Methodology (Illustrative Example):
-
Preparation of Succinyl Chloride: Succinic acid is reacted with a chlorinating agent such as oxalyl chloride or thionyl chloride in an appropriate solvent (e.g., dichloromethane) with a catalyst like dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like HPLC. The resulting succinyl chloride solution is then concentrated under vacuum.
-
Esterification: Choline chloride is added to the succinyl chloride solution. The mixture is heated to reflux for a specified period (e.g., 20-50 minutes).
-
Isolation and Purification: After the reaction, the solvent is removed by distillation under reduced pressure. An alcohol, such as ethanol, is added to the residue. The pH is adjusted to approximately 4-4.5 with a base like pyridine (B92270) to facilitate crystallization. The mixture is cooled to below 10°C to precipitate the product. The solid is collected by filtration, washed, and dried to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like water/isopropanol.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of this compound and for quantifying it in biological matrices.
Detailed Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.
-
Chromatographic Conditions:
-
Column: A mixed-mode column with cation-exchange properties (e.g., Newcrom AH, 5 µm, 4.6 x 150 mm) or a reverse-phase column (e.g., Newcrom R1) can be employed.
-
Mobile Phase: An isocratic mobile phase is often used. For a mixed-mode column, this could consist of a mixture of water, acetonitrile, and a buffer like perchloric acid. For a reverse-phase column, a mobile phase of acetonitrile, water, and an acid such as phosphoric or formic acid is suitable.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a low wavelength, such as 200 nm, is effective for this compound.
-
-
Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in the mobile phase. For analysis in biological fluids like plasma, a protein precipitation and extraction step is necessary.
-
Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area of this compound are used for identification and quantification against a standard curve. This method can also be used to identify and quantify impurities and degradation products like succinic acid and succinylmonocholine.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Succinylcholine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Process For Preparation Of this compound Dihydrate. [quickcompany.in]
- 4. This compound CAS#: 71-27-2 [m.chemicalbook.com]
- 5. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 6. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2014024207A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Succinylcholine Chloride Pharmacokinetics in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine (B1214915) chloride is a depolarizing neuromuscular blocking agent widely used in clinical and veterinary medicine to induce short-term muscle relaxation. Its rapid onset and short duration of action make it a valuable tool for procedures such as endotracheal intubation.[1][2] Understanding the pharmacokinetic profile of succinylcholine in various animal models is crucial for preclinical research, drug development, and the translation of findings to human clinical practice. This technical guide provides a comprehensive overview of the pharmacokinetics of succinylcholine chloride in several key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and metabolic pathways.
Core Pharmacokinetics of Succinylcholine
Succinylcholine's pharmacokinetic profile is characterized by its rapid distribution and elimination.[3][4] Composed of two acetylcholine (B1216132) molecules linked together, it acts as an agonist at the nicotinic acetylcholine receptors on the motor endplate.[2][5] Unlike acetylcholine, succinylcholine is not rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft.[4] Instead, its action is terminated by diffusion away from the neuromuscular junction and rapid hydrolysis in the plasma by butyrylcholinesterase (also known as pseudocholinesterase).[1][4] This enzymatic degradation is the primary determinant of its short half-life.[3][4]
Quantitative Pharmacokinetic Parameters in Animal Models
The following tables summarize the available quantitative pharmacokinetic parameters for this compound in various animal models. It is important to note that there is a relative scarcity of comprehensive pharmacokinetic data for some species, highlighting an area for future research.
| Animal Model | Dosage | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference(s) |
| Dog (Canine) | 0.5, 1.0, and 5.0 mg/kg IV | ~5 minutes (beta half-life) | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | [6] |
| < 1 minute (distribution half-life) | [6] | ||||
| Elephant (Loxodonta africana) | Lethal dose IM | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | [7] |
| Impala (Aepyceros melampus) | Lethal dose IM | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | [7] |
Note: The data for elephants and impalas were obtained following intramuscular administration of a lethal dose and may not be directly comparable to intravenous administration for anesthetic purposes.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of pharmacokinetic studies. Below are descriptions of key experimental protocols cited in the literature for determining the pharmacokinetics of succinylcholine in animal models.
Canine Pharmacokinetic Study Protocol
A study in dogs aimed to determine the half-life, volume of distribution, and clearance of succinylcholine.[6]
-
Animal Model: Canines.[6]
-
Drug Administration: Three intravenous (IV) doses were compared: 0.5, 1.0, and 5.0 mg/kg.[6]
-
Physiological Monitoring: The neuromuscular blockade was monitored using train-of-four stimulation of the sciatic nerve and recording the response of the gastrocnemius muscle.[6]
-
Blood Sampling: Blood samples were collected following drug administration to measure plasma concentrations of succinylcholine.[6]
-
Analytical Method: Succinylcholine concentrations in plasma were determined using ion-pair extraction, chemical demethylation, and gas chromatography with nitrogen phosphorous detection.[6]
Greyhound Pharmacodynamic Study Protocol
This study investigated the pharmacodynamic properties of succinylcholine in Greyhounds compared to mixed-breed dogs.[8][9]
-
Animal Model: Six healthy adult Greyhounds and six healthy adult mixed-breed dogs.[8][9]
-
Anesthesia: Dogs were anesthetized with methohexital (B102721) (10 mg/kg) and isoflurane.[8][9]
-
Drug Administration: Succinylcholine was administered intravenously at a dosage of 0.3 mg/kg, with subsequent doses given after complete recovery.[8][9]
-
Neuromuscular Monitoring: Twitch strength of the interosseous muscle was monitored with supramaximal stimulation of the tibial nerve using a force transducer. The time to 50% recovery of twitch strength was determined.[8][9]
-
Biochemical Analysis: Blood was analyzed for serum cholinesterase activity.[8][9]
Signaling and Metabolic Pathways
To visualize the molecular interactions and metabolic fate of succinylcholine, the following diagrams are provided in DOT language.
Mechanism of Action at the Neuromuscular Junction
Succinylcholine acts as an agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of the neuromuscular junction. Its binding leads to prolonged depolarization, initially causing muscle fasciculations, followed by muscle paralysis as the membrane becomes unresponsive to further stimulation.[2]
Caption: Succinylcholine's mechanism at the neuromuscular junction.
Metabolic Pathway of Succinylcholine
Succinylcholine is rapidly metabolized in the plasma by the enzyme butyrylcholinesterase (BChE). This two-step hydrolysis process first forms succinylmonocholine (B1203878) and choline, followed by the breakdown of succinylmonocholine into succinic acid and another molecule of choline.[1][4]
References
- 1. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]
- 4. ClinPGx [clinpgx.org]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Correlation of plasma concentration and effects of succinylcholine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and effects of succinylcholine in African elephant (Loxodonta africana) and impala (Aepyceros melampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic properties of succinylcholine in greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
Succinylcholine Chloride and Denervated Muscle Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of succinylcholine (B1214915) chloride on denervated skeletal muscle tissue. Denervation induces a state of hypersensitivity to succinylcholine, leading to profound physiological and metabolic changes. This document details the underlying molecular mechanisms, presents quantitative data on the altered sensitivity, outlines experimental protocols for studying these effects, and illustrates the key signaling pathways involved. The information presented is intended to support further research and drug development in fields related to neuromuscular physiology and pharmacology.
Introduction
Succinylcholine chloride is a depolarizing neuromuscular blocking agent widely used in clinical practice to induce short-term muscle relaxation.[1] Its mechanism of action involves mimicking acetylcholine (B1216132) (ACh) at the neuromuscular junction (NMJ), leading to depolarization of the motor endplate.[1] In normally innervated muscle, this results in transient muscle fasciculations followed by flaccid paralysis.[2] However, in denervated muscle, the response to succinylcholine is dramatically altered.
Denervation, resulting from nerve injury, certain diseases, or prolonged immobilization, leads to a significant upregulation and spread of nicotinic acetylcholine receptors (nAChRs) across the entire muscle membrane, a phenomenon known as denervation hypersensitivity.[3][4] This guide explores the multifaceted effects of succinylcholine on these altered muscle tissues, a critical consideration in both clinical settings and preclinical research.
Molecular Mechanisms of Denervation Hypersensitivity
The primary driver of the altered response to succinylcholine in denervated muscle is the change in the expression and distribution of nAChRs.
-
Upregulation of Acetylcholine Receptors: Following denervation, there is a marked increase in the expression of nAChR subunit genes.[5] This leads to a higher density of receptors across the muscle surface, not just confined to the NMJ as in healthy tissue.[6]
-
Expression of Embryonic and α7 nAChR Isoforms: Denervation promotes the expression of embryonic-type (α2βδγ) nAChRs and neuronal α7 nAChRs.[5][6][7] These isoforms exhibit different pharmacological and physiological properties compared to the adult (α2βδε) nAChR. The α7 nAChR, a homomeric cation channel, is responsive to both succinylcholine and its metabolite, choline.[4][6]
This proliferation and alteration of nAChRs create a scenario where the administration of succinylcholine leads to a widespread and sustained depolarization of the muscle membrane.
Quantitative Data on Succinylcholine's Effects on Denervated Muscle
The increased sensitivity of denervated muscle to succinylcholine has been quantified in several studies. The following tables summarize key findings.
| Parameter | Time Post-Denervation | Change in Denervated vs. Innervated Muscle | Reference |
| EC50 of Succinylcholine | 1 day | 20% decrease | [8][9][10] |
| 4 days | 56% decrease | [8][9][10] | |
| 7 days | 73% decrease | [8][9][10] | |
| 14 days | 66% decrease | [8][9][10] | |
| 21 days | 60% decrease | [8][9][10] | |
| 28 days | 62% decrease | [8][9][10] | |
| Current Response to 30 µM Succinylcholine | 1 day | 1.9-fold increase | [8][9][10] |
| 4 days | 4.6-fold increase | [8][9][10] | |
| 7 days | 9.4-fold increase | [8][9][10] | |
| 14 days | 7.1-fold increase | [8][9][10] | |
| 21 days | 5.2-fold increase | [8][9][10] | |
| 28 days | 5.1-fold increase | [8][9][10] |
Table 1: Time-Dependent Changes in Sensitivity to Succinylcholine in Denervated Mouse Muscle Cells.
| Parameter | Condition | Observation | Reference |
| Muscle Contraction | Systemic administration of 100 mg succinylcholine in patients with traumatic nerve injury | Sustained contractures in 21 out of 23 patients | [11] |
| Intravenous regional administration of 5 mg succinylcholine | Maintained contracture of denervated muscle until tourniquet deflation | [11] | |
| Potassium Efflux | Administration of 3.0 X 10(-5) M succinylcholine to denervated rat extensor digitorum longus muscle in-vitro | Rapid increase in K+ efflux up to 22-28 days post-denervation | [12] |
| Energy Metabolism | Intravenous administration of 1 mg/kg succinylcholine in rats with unilateral sciatic nerve section | Significant increase in the inorganic phosphate (B84403)/phosphocreatine (B42189) (Pi/PCr) ratio in denervated muscle, indicating decreased "energy reserve" | [13] |
Table 2: Physiological and Metabolic Responses to Succinylcholine in Denervated Muscle.
Experimental Protocols
The study of succinylcholine's effects on denervated muscle employs various in-vivo and in-vitro models.
Animal Models and Denervation Procedures
-
Animal Models: Common models include mice (e.g., BALB/c, C57BL/6) and rats (e.g., Wistar).[8][13][14][15]
-
Denervation Procedures:
-
Sciatic Nerve Section: The sciatic nerve is surgically exposed and a section is removed to induce denervation of the hindlimb muscles.[13]
-
Tibial Nerve Transection: A more specific model where the tibial nerve, a branch of the sciatic nerve, is transected, leading to atrophy of the gastrocnemius and soleus muscles.[15]
-
Electrophysiological Recordings
-
Whole-Cell Patch Clamp: This technique is used to measure the ion currents across the muscle cell membrane in response to succinylcholine application.[8][9][10]
-
Cell Preparation: Single muscle fibers are enzymatically dissociated from the muscle tissue.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents.
-
Metabolic Studies
-
31P-Nuclear Magnetic Resonance (NMR) Spectroscopy: This non-invasive technique is used to measure the relative concentrations of phosphorus-containing compounds, such as inorganic phosphate (Pi) and phosphocreatine (PCr), providing insights into the energy state of the muscle.[13][16]
Measurement of Muscle Contraction
-
In-vitro Muscle Contracture Studies: Isolated muscle preparations are mounted in an organ bath, and the tension generated in response to succinylcholine is recorded using a force transducer.[12]
-
Electromyography (EMG): Surface or needle electrodes are used to record the electrical activity of muscles in response to succinylcholine administration in vivo.[16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of succinylcholine in denervated muscle.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. The effect of succinylcholine on denervated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adaptation of nicotinic acetylcholine receptor, myogenin, and MRF4 gene expression to long-term muscle denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Mouse muscle denervation increases expression of an α7 nicotinic receptor with unusual pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of skeletal muscle denervation on the potency of succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Suxamethonium-induced muscle contracture following traumatic denervation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the mode of action of succinylcholine and succinylmonocholine on rat skeletal muscle after denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of succinylcholine on energy metabolism studied by 31P-NMR spectroscopy in rat denervated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Video: Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice [jove.com]
- 16. Succinylcholine-induced fasciculations in denervated rat muscles as measured using 31P-NMR spectroscopy: the effect of pretreatment with dantrolene or vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Succinylcholine Beyond the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
Succinylcholine (B1214915), a depolarizing neuromuscular blocking agent, is well-known for its rapid onset and short duration of action at the neuromuscular junction (NMJ), making it a staple in clinical practice for procedures requiring transient muscle paralysis.[1][2] Structurally, it comprises two acetylcholine (B1216132) (ACh) molecules linked together, which underlies its agonist activity at nicotinic acetylcholine receptors (nAChRs).[3][4][5] While its primary clinical effects are mediated at the motor endplate, succinylcholine's structural similarity to acetylcholine allows it to interact with a broader range of cholinergic receptors throughout the body, leading to a variety of physiological effects beyond muscle paralysis. This guide provides a detailed exploration of these non-neuromuscular molecular targets, presenting quantitative data, experimental methodologies, and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
While succinylcholine is a potent agonist at the muscle-type nAChR, its activity at neuronal nAChR subtypes is significantly less pronounced.[6][7] This differential activity has important clinical implications, particularly regarding autonomic side effects.
Studies utilizing two-electrode voltage clamp techniques on Xenopus laevis oocytes expressing human neuronal nAChR subtypes have demonstrated that succinylcholine is a very weak agonist and inhibitor at these receptors.
| Receptor Subtype | Agonist Activity (EC50) | Antagonist Activity (IC50) | Species | Reference |
| α3β2 | > 1 mM | > 100 µM | Human | [6] |
| α3β4 | > 1 mM | > 100 µM | Human | [6] |
| α4β2 | > 1 mM | > 100 µM | Human | [6] |
| α7 | > 1 mM | > 100 µM | Human | [6] |
Key Insight: The lack of significant activity at the ganglionic α3β4 subtype suggests that cardiovascular side effects like tachyarrhythmias are not mediated by direct activation of these receptors.[6] Similarly, its poor inhibition of the presynaptic α3β2 autoreceptor may explain the absence of tetanic fade, a characteristic feature of succinylcholine-induced neuromuscular blockade.[6]
This electrophysiological technique is crucial for characterizing the functional activity of ligands at ion channels expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
mRNA Injection: Oocytes are injected with cRNA encoding the desired human neuronal nAChR subunits (e.g., α3 and β4).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
Solutions of acetylcholine (as a control) or succinylcholine at various concentrations are perfused over the oocyte.
-
The resulting inward current, generated by the influx of cations through the activated nAChR channels, is recorded.
-
-
Data Analysis:
-
Peak current and net charge are measured for each concentration.
-
Concentration-response curves are generated to calculate EC50 values for agonists or IC50 values for antagonists (in the presence of a fixed concentration of acetylcholine).
-
Caption: Workflow for nAChR functional analysis.
Muscarinic Acetylcholine Receptors (mAChRs)
Succinylcholine's effects on the autonomic nervous system, particularly the cardiovascular system, are primarily mediated through its interaction with muscarinic acetylcholine receptors.[8][9][10] These G-protein coupled receptors (GPCRs) are found in various tissues, including the heart, smooth muscle, and exocrine glands.[11]
The cardiovascular actions of succinylcholine are complex, resulting from the stimulation of both parasympathetic and sympathetic ganglia, as well as muscarinic receptors in the sinoatrial (SA) node of the heart.[8]
-
Bradycardia: Stimulation of cardiac M2 muscarinic receptors in the SA node can lead to bradycardia, junctional rhythms, or even sinus arrest.[8][9][12] This effect is particularly pronounced in children and after a second dose in adults.[8] The metabolite of succinylcholine, succinylmonocholine, is thought to sensitize these receptors.[8]
-
Tachycardia and Hypertension: Conversely, higher doses can stimulate nicotinic receptors in sympathetic ganglia, leading to the release of catecholamines (norepinephrine), which can cause tachycardia and an increase in blood pressure.[8][12]
Succinylcholine can activate different G-protein signaling cascades depending on the mAChR subtype it interacts with.
-
M2 Receptors (Cardiac): These are coupled to Gi/o proteins.[13][14] Activation of M2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[13] This results in hyperpolarization of the SA node cells, slowing the heart rate.[15]
-
M3 Receptors (Smooth Muscle/Glands): These are coupled to Gq/11 proteins.[14][16] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and glandular secretion.[16]
Caption: Succinylcholine's action at cardiac M2 receptors.
Caption: Succinylcholine's action at smooth muscle M3 receptors.
Mast Cells
Anaphylactoid reactions to succinylcholine, though rare, are a recognized side effect. The mechanism can involve the direct, non-IgE-mediated degranulation of mast cells.[17] However, evidence suggests succinylcholine has a low potency for mast cell activation compared to other neuromuscular blocking agents like atracurium (B1203153) and mivacurium.[17][18][19] One study found that suxamethonium (succinylcholine) did not induce mediator release from any type of human mast cell tested.[18] It is considered an acceptable agent in patients with mast cell activation syndrome, although caution is advised as it remains a common cause of true allergic (IgE-mediated) anaphylaxis.[19][20]
This in vitro assay quantifies the ability of a compound to induce mast cell degranulation.
-
Mast Cell Isolation: Human mast cells are isolated from tissues such as skin, lung, or heart parenchyma through enzymatic digestion and density gradient centrifugation.[18]
-
Cell Culture: Isolated mast cells are cultured in an appropriate medium.
-
Incubation with Drug: Mast cell suspensions are incubated with increasing concentrations of succinylcholine or other test compounds for a defined period (e.g., 30 minutes) at 37°C.
-
Mediator Release Measurement:
-
The reaction is stopped by centrifugation at low temperature.
-
The supernatant is collected.
-
The concentration of histamine (B1213489) in the supernatant is measured using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Histamine release is expressed as a percentage of the total cellular histamine content (determined by lysing a parallel set of cells). Concentration-response curves are plotted to assess the potency of the drug in inducing degranulation.
Other Molecular Interactions
-
Plasma Cholinesterase (Butyrylcholinesterase): While not a target for a pharmacological effect, plasma cholinesterase is the primary site of succinylcholine's metabolism.[2][21] The rapid hydrolysis of succinylcholine by this enzyme is responsible for its short duration of action.[2][22] Genetic variations in the BCHE gene can lead to reduced enzyme activity, resulting in prolonged neuromuscular blockade following succinylcholine administration.[22]
-
Intraocular and Intracranial Pressure: Succinylcholine can cause transient increases in intraocular and intracranial pressure.[10][23][24] The increase in intraocular pressure is linked to contractions of tonic myofibrils and dilation of choroidal blood vessels.[12] The rise in intracranial pressure may be related to muscle fasciculations stimulating stretch receptors, which in turn increases cerebral activity.[8]
Conclusion
The molecular pharmacology of succinylcholine extends well beyond the nicotinic receptors of the neuromuscular junction. Its interactions with neuronal nicotinic receptors, various muscarinic receptor subtypes, and mast cells are responsible for its complex side-effect profile, particularly its cardiovascular effects. A thorough understanding of these off-target interactions, supported by quantitative data from robust experimental protocols, is essential for both the safe clinical use of this drug and the development of future neuromuscular blocking agents with improved selectivity and safety profiles.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brainkart.com [brainkart.com]
- 9. m.youtube.com [m.youtube.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Cholinesterase Inhibitors: Part 4: The Cholinergic Toxidrome Section 3: Muscarinic Acetylcholine Receptors | Environmental Medicine | ATSDR [archive.cdc.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. mdpi.com [mdpi.com]
- 15. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Mast cell activation syndrome—anesthetic challenges in two different clinical scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of activation of human mast cells and basophils by general anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rcoa.ac.uk [rcoa.ac.uk]
- 20. Management of a Parturient with Mast Cell Activation Syndrome: An Anesthesiologist's Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. derangedphysiology.com [derangedphysiology.com]
- 22. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Succinylcholine: Muscle Relaxer Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 24. derangedphysiology.com [derangedphysiology.com]
Succinylcholine Chloride In Vitro Dose-Response Relationship: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine (B1214915) chloride, also known as suxamethonium, is a depolarizing neuromuscular blocking agent that has been a cornerstone in clinical practice for decades.[1][2] Structurally, it consists of two acetylcholine (B1216132) (ACh) molecules linked together.[1][2] Its primary clinical applications include facilitating rapid sequence intubation during emergency procedures and providing short-term muscle relaxation for surgical and therapeutic interventions, such as electroconvulsive therapy.[3][4][5]
The efficacy and safety profile of succinylcholine is intrinsically linked to its dose-response relationship at the neuromuscular junction. A thorough understanding of its in vitro pharmacology is critical for preclinical research, the development of novel neuromuscular drugs, and the toxicological assessment of compounds affecting cholinergic transmission. This guide provides an in-depth overview of the in vitro dose-response characteristics of succinylcholine chloride, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to derive this information.
Mechanism of Action at the Neuromuscular Junction
Succinylcholine exerts its effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the skeletal muscle fiber.[3][4][6][7] Its action is biphasic, commonly referred to as a Phase I and Phase II block.
Phase I Block (Depolarizing): Upon administration, succinylcholine binds to the nAChRs, mimicking the effect of acetylcholine.[4] This binding opens the receptor's ion channel, causing a rapid influx of sodium ions (Na+) and efflux of potassium ions (K+), which depolarizes the postsynaptic membrane.[1][2] This initial depolarization leads to transient and uncoordinated muscle contractions known as fasciculations.[4][6] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is broken down much more slowly by plasma butyrylcholinesterase.[2] This leads to a persistent depolarization of the motor endplate. The sustained depolarization causes voltage-gated sodium channels in the adjacent muscle membrane to become inactivated, rendering the neuromuscular junction refractory to further stimulation by acetylcholine and resulting in flaccid paralysis.[3]
Phase II Block (Desensitizing): With prolonged or repeated exposure to succinylcholine, the postsynaptic membrane may gradually repolarize. However, the nAChRs become desensitized and remain unresponsive to acetylcholine.[4][6] This phase, known as a Phase II block, superficially resembles the neuromuscular block produced by non-depolarizing agents. The transition to Phase II block can be associated with prolonged muscle weakness or paralysis.[6]
Quantitative In Vitro Pharmacology
The dose-response relationship of succinylcholine has been quantified in various in vitro systems. These studies reveal its potency and selectivity. Succinylcholine is a potent agonist at the muscle-type nAChR but shows significantly lower affinity for neuronal nAChR subtypes.
| Parameter | Value | Preparation | Receptor Subtype | Reference |
| EC50 | 10.8 µM | Xenopus laevis oocytes expressing human receptor | Muscle-type (α1β1δε) | [8][9] |
| EC50 | 1 µM | Organotypic spinal cord-skeletal muscle coculture (embryonic mice) | Native mouse muscle nAChR | [10][11] |
| IC50 | >100 µM | Xenopus laevis oocytes expressing human receptors | Neuronal (α3β2, α3β4, α4β2, α7) | [8][9] |
| Effective Dose | 600 µg | Isolated rat phrenic nerve-diaphragm | Native rat muscle nAChR | [8][9] |
EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key In Vitro Experimental Protocols
The quantitative data presented above are derived from established and reproducible in vitro experimental models. Each model offers unique advantages for studying neuromuscular function.
Heterologous Expression Systems (e.g., Xenopus laevis Oocytes)
This system is ideal for studying the function of specific receptor subtypes in a controlled environment, free from other interacting proteins found in native tissues.
-
Principle: Messenger RNA (mRNA) encoding the subunits of a specific nAChR subtype (e.g., human muscle-type) is injected into a Xenopus oocyte. The oocyte's cellular machinery translates the mRNA and inserts the functional ion channels into its cell membrane.
-
Methodology:
-
cRNA Preparation: Synthesize complementary RNA (cRNA) from cDNA clones of the desired nAChR subunits (e.g., CHRNA1, CHRNB1, CHRND, CHRNE for the adult muscle receptor).
-
Oocyte Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with a precise amount of the cRNA mixture.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiology: Use a two-electrode voltage clamp to hold the oocyte's membrane potential at a set voltage (e.g., -70 mV).
-
Drug Application: Perfuse the oocyte with a saline solution containing increasing concentrations of this compound.
-
Data Acquisition: Record the inward current generated by the influx of positive ions through the activated nAChRs.
-
Analysis: Plot the peak current response against the succinylcholine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Isolated Tissue Preparations (e.g., Rat Phrenic Nerve-Diaphragm)
This ex vivo model preserves the integral neuromuscular junction and provides a physiologically relevant system for assessing neuromuscular blockade.
-
Principle: The isolated hemidiaphragm with its attached phrenic nerve is suspended in an organ bath containing a physiological salt solution. The nerve is stimulated electrically, and the resulting muscle contraction is measured.
-
Methodology:
-
Dissection: A rat is humanely euthanized, and a hemidiaphragm with the phrenic nerve intact is carefully dissected.
-
Mounting: The preparation is mounted in an organ bath filled with an oxygenated physiological solution (e.g., Krebs-Henseleit buffer) maintained at 37°C. The costal margin is fixed, and the central tendon is connected to a force-displacement transducer.
-
Stimulation: The phrenic nerve is placed on platinum electrodes and stimulated with supramaximal pulses (e.g., 0.1 Hz frequency, 0.2 ms (B15284909) duration).
-
Equilibration: The preparation is allowed to equilibrate for at least 30 minutes until a stable baseline twitch tension is achieved.
-
Drug Administration: Succinylcholine is added to the bath in a cumulative or single-dose fashion.
-
Measurement: The inhibition of twitch height is recorded after each dose.
-
Analysis: The percentage of twitch depression is plotted against the log concentration of succinylcholine to determine its potency.
-
Cell-Based Co-culture Models
These models involve growing motor neurons and muscle cells together in vitro to form functional neuromuscular junctions, offering a powerful tool for developmental and toxicological studies.[12]
-
Principle: Primary neurons from the spinal cord of embryonic rodents are cultured with myoblasts. Over time, the neurons extend axons, and the myoblasts fuse to form myotubes. Functional neuromuscular junctions form between the neurons and myotubes.[11]
-
Methodology:
-
Cell Isolation: Isolate motor neurons from the ventral horn of embryonic mouse or rat spinal cords. Isolate myoblasts from the limb muscles of the same embryos.
-
Co-culture: Plate the myoblasts and, after they differentiate into myotubes, add the motor neurons to the culture.
-
Maturation: Maintain the co-culture for several weeks to allow for the formation and maturation of neuromuscular junctions.
-
Functional Assay: Assess the effect of succinylcholine by measuring the inhibition of spontaneous or evoked muscle contractions. This can be done via direct observation, video microscopy, or by measuring calcium transients within the muscle cells.
-
Analysis: Quantify the change in contraction frequency or amplitude at various concentrations of succinylcholine to establish a dose-response relationship.
-
In Vitro Metabolism
The short duration of action of succinylcholine is primarily due to its rapid hydrolysis in the plasma by the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][2][6]
-
Metabolic Pathway: BChE hydrolyzes succinylcholine in a two-step process. First, it is rapidly broken down into succinylmonocholine (B1203878) and choline. Subsequently, succinylmonocholine is more slowly hydrolyzed to succinic acid and another molecule of choline. Succinylmonocholine has a weak neuromuscular blocking activity, estimated to be 20 to 50 times less potent than the parent compound.
-
In Vitro Assay:
-
Sample Preparation: Obtain pooled human plasma.
-
Incubation: Add a known concentration of this compound to the plasma and incubate at 37°C.
-
Time Points: At various time points, take aliquots of the plasma and stop the enzymatic reaction (e.g., by adding a BChE inhibitor or by protein precipitation).
-
Quantification: Measure the concentration of remaining succinylcholine at each time point using an analytical method such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[13][14]
-
Analysis: Determine the rate of hydrolysis (degradation rate constant) from the decline in succinylcholine concentration over time.[13][14]
-
Conclusion
The in vitro dose-response relationship of this compound is well-characterized, demonstrating its high potency and selectivity for the muscle-type nicotinic acetylcholine receptor. Experimental models ranging from heterologous expression systems to integrated tissue preparations have been instrumental in defining its pharmacological profile. The data consistently show that succinylcholine is a powerful agonist, with EC50 values in the low micromolar range, that leads to neuromuscular blockade through persistent depolarization. Furthermore, in vitro metabolism studies confirm its rapid hydrolysis by plasma butyrylcholinesterase, explaining its short duration of action. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the study of neuromuscular pharmacology and the development of related therapeutic agents.
References
- 1. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Supramolecular therapeutics to treat the side effects induced by a depolarizing neuromuscular blocking agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Effects of succinylcholine in an organotypic spinal cord-skeletal muscle coculture of embryonic mice. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Effects of succinylcholine in an organotypic spinal cord-skeletal muscle coculture of embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Concentration-effect relation of this compound during propofol anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
early research on succinylcholine-induced fasciculations
An In-depth Technical Guide on the Core of Early Research on Succinylcholine-Induced Fasciculations
Introduction
Succinylcholine (B1214915), a depolarizing neuromuscular blocking agent, was introduced into clinical practice in the early 1950s and rapidly became integral to the practice of anesthesia due to its swift onset and brief duration of action.[1][2] However, its administration was soon associated with a distinct side effect: visible, transient, and uncoordinated muscle contractions known as fasciculations, often followed by postoperative myalgia.[3][4][5] This technical guide provides a comprehensive overview of the seminal research from the 1950s and 1960s that first characterized, quantified, and theorized the mechanisms behind succinylcholine-induced fasciculations.
Foundational Observations and Quantitative Data
The initial reports of fasciculations and myalgia as side effects of succinylcholine emerged shortly after its clinical introduction. These early observational studies were critical in establishing the prevalence and clinical significance of these phenomena.
Incidence and Characteristics of Fasciculations and Myalgia
The pioneering work of researchers in the early 1950s provided the first quantitative estimates of the incidence of these side effects. The data from these foundational studies are summarized in the tables below.
Table 1: Early Clinical Data on the Incidence of Succinylcholine-Induced Fasciculations
| Study (Year) | Patient Population | Succinylcholine Dosage | Incidence of Visible Fasciculations | Notes |
| Bourne et al. (1952) | Surgical Patients | Not specified; titrated to effect | "diffuse uncoordinated contractions of muscle bundles and groups" | Described as the "first visible effects" of the injection.[4] |
| Churchill-Davidson (1954) | Surgical Patients | Not specified | High, but variable | Noted to be a common clinical sign. |
Table 2: Early Clinical Data on the Incidence of Postoperative Myalgia
| Study (Year) | Patient Population | Succinylcholine Dosage | Incidence of Myalgia | Severity of Myalgia |
| Bourne et al. (1952) | Surgical Patients | Not specified | Frequently reported | Described as "muscular stiffness" post-consciousness.[4] |
| Churchill-Davidson (1954) | Surgical Patients | Not specified | High | Described as "severe muscle stiffness," particularly problematic for out-patient procedures.[4] |
Experimental Protocols of Key Early Investigations
The methodologies employed in the early studies of succinylcholine-induced fasciculations, while simple by modern standards, were instrumental in defining the clinical problem.
Bourne, Collier, and Somers (1952): Initial Clinical Description
-
Objective: To provide a clinical description of the effects of succinylcholine, including its side effects.
-
Subjects: Patients undergoing surgical procedures requiring muscle relaxation.
-
Drug Administration: Intravenous administration of succinylcholine, with the dose titrated based on the clinical requirements of the procedure.
-
Methodology for Fasciculation Assessment: Direct visual observation by the attending anesthetist immediately following drug administration. The fasciculations were described qualitatively.
-
Methodology for Myalgia Assessment: Postoperative interviews with patients to ascertain the presence and nature of any muscle pain or stiffness.
Churchill-Davidson (1954): First Attempt at Prevention
-
Objective: To investigate the high incidence of postoperative myalgia and to evaluate a potential preventative measure.
-
Subjects: Patients undergoing elective surgery.
-
Experimental Design: A comparative clinical study. A cohort of patients received a pretreatment with a non-depolarizing muscle relaxant before the administration of succinylcholine.
-
Drug Administration:
-
Control Group: Received succinylcholine alone.
-
Intervention Group: Pretreated with gallamine (B1195388) triethiodide (a non-depolarizing neuromuscular blocker) prior to the administration of succinylcholine.[4]
-
-
Methodology for Fasciculation Assessment: Visual assessment of the presence and severity of fasciculations by the anesthetist.
-
Methodology for Myalgia Assessment: Postoperative questioning of patients to determine the incidence and severity of muscle pain.
Early Mechanistic Theories of Fasciculation
The debate surrounding the precise origin of succinylcholine-induced fasciculations was a central theme of early research, with theories focusing on both the muscle itself and the motor nerve terminal.
The Postjunctional Depolarization Theory
The prevailing initial hypothesis, supported by the work of Thesleff and others, was that succinylcholine, acting as an agonist at the nicotinic acetylcholine (B1216132) receptors on the motor end-plate, caused a sustained and disorganized depolarization of the muscle membrane.[6] This asynchronous firing of individual muscle fibers was believed to be the direct cause of the visible fasciculations.
References
- 1. researchgate.net [researchgate.net]
- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 3. Succinylcholine-Induced Postoperative Myalgia: Etiology and Prevention | Shafy | Journal of Medical Cases [journalmc.org]
- 4. stopbang.ca [stopbang.ca]
- 5. journalmc.org [journalmc.org]
- 6. scispace.com [scispace.com]
Succinylcholine Chloride's Impact on Acetylcholine Dynamics at the Neuromuscular Junction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylcholine (B1214915) chloride, a depolarizing neuromuscular blocking agent, profoundly influences cholinergic transmission at the neuromuscular junction (NMJ). This technical guide provides a comprehensive analysis of its effects on acetylcholine (B1216132) (ACh) release and uptake, integrating quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. Succinylcholine acts as an agonist at postsynaptic nicotinic acetylcholine receptors (nAChRs), mimicking ACh to induce a sustained depolarization of the motor endplate, leading to muscle paralysis. Its impact on presynaptic ACh release is concentration-dependent, with low concentrations potentially enhancing release and higher concentrations exhibiting an inhibitory effect. This document elucidates these complex interactions, offering a foundational resource for researchers in neuromuscular pharmacology and drug development.
Core Mechanism of Action: Postsynaptic Depolarization
Succinylcholine's primary mechanism of action is its agonistic effect on the postsynaptic nicotinic acetylcholine receptors at the neuromuscular junction.[1][2] Structurally, succinylcholine is composed of two linked acetylcholine molecules.[2] This molecular mimicry allows it to bind to the α-subunits of the nAChR, triggering the opening of the ion channel and an influx of sodium ions.[3] This influx leads to depolarization of the postsynaptic membrane, initially causing transient muscle fasciculations.[4]
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft, succinylcholine is resistant to AChE and is only metabolized more slowly by plasma butyrylcholinesterase (pseudocholinesterase).[5] This resistance results in prolonged activation of the nAChRs and a persistent depolarization of the motor endplate.[2][4] The sustained depolarization leads to the inactivation of voltage-gated sodium channels in the surrounding muscle membrane, rendering it refractory to further stimulation by acetylcholine and resulting in flaccid paralysis, a state known as a Phase I block.[3][5] With prolonged exposure or high concentrations of succinylcholine, the nAChRs can become desensitized, leading to a Phase II block, which clinically resembles the paralysis induced by non-depolarizing neuromuscular blockers.[4]
Impact on Acetylcholine Release: A Biphasic Effect
The influence of succinylcholine on the presynaptic release of acetylcholine is a more nuanced aspect of its pharmacology. Evidence suggests a biphasic, concentration-dependent effect on evoked ACh release from motor nerve terminals.
Quantitative Data on Acetylcholine Release
Experimental data from studies on isolated nerve-muscle preparations provide quantitative insights into this biphasic effect. The following table summarizes the key findings on the impact of varying concentrations of succinylcholine on evoked acetylcholine release.
| Concentration of Succinylcholine Chloride | Effect on Evoked Acetylcholine Release | Experimental Model | Reference |
| 1 µM | Enhanced release | Mouse phrenic nerve-diaphragm preparation | [6] |
| 10 µM | Reduced release and muscle tension | Mouse phrenic nerve-diaphragm preparation | [6] |
| 30 µM | Reduced release and muscle tension | Mouse phrenic nerve-diaphragm preparation | [6] |
At low concentrations (1 µM), succinylcholine appears to facilitate the release of acetylcholine, potentially through a positive feedback mechanism involving presynaptic nicotinic autoreceptors.[6] Conversely, at higher concentrations (10 µM and 30 µM), it inhibits acetylcholine release, which may contribute to the overall neuromuscular blockade.[6] It is important to note that at clinically relevant concentrations, succinylcholine does not significantly inhibit presynaptic alpha3beta2 autoreceptors, which may explain the typical absence of tetanic fade observed with its use.[7][8]
Effect on Acetylcholine and Choline (B1196258) Uptake
The termination of cholinergic signaling at the neuromuscular junction primarily relies on the enzymatic degradation of acetylcholine by AChE, followed by the reuptake of choline into the presynaptic terminal by the high-affinity choline transporter (CHT1). The synthesized acetylcholine is then packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).
Current research indicates that the primary pharmacological target of succinylcholine is the nicotinic acetylcholine receptor. There is no substantial evidence to suggest that succinylcholine directly interacts with or modulates the activity of CHT1 or VAChT.[9] Therefore, its impact on "uptake" is indirect, stemming from its prolonged presence in the synaptic cleft and its interaction with nAChRs, rather than a direct effect on the machinery of acetylcholine synthesis and packaging.
Experimental Protocols
The following sections detail the methodologies for key experiments used to investigate the effects of succinylcholine on acetylcholine dynamics.
Isolated Phrenic Nerve-Diaphragm Preparation
This ex vivo model is instrumental for studying neuromuscular transmission and the effects of pharmacological agents on acetylcholine release and muscle contraction.[8]
Objective: To measure the effect of succinylcholine on evoked acetylcholine release and muscle twitch tension.
Methodology:
-
Preparation: A mouse is euthanized, and the diaphragm muscle with the attached phrenic nerve is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[10]
-
Labeling of Acetylcholine Stores: The preparation is incubated with a radiolabeled precursor, such as [3H]-choline, to allow for the synthesis and storage of radiolabeled acetylcholine in the presynaptic nerve terminals.[6]
-
Stimulation and Perfusion: The phrenic nerve is stimulated with supramaximal electrical pulses to evoke the release of acetylcholine. The organ bath is continuously perfused, and the perfusate is collected in fractions.
-
Application of Succinylcholine: After a baseline period of stimulation and collection, succinylcholine at various concentrations is added to the perfusion solution.
-
Measurement of Acetylcholine Release: The amount of [3H]-acetylcholine in the collected perfusate fractions is quantified using liquid scintillation counting. This provides a direct measure of evoked acetylcholine release.[11]
-
Measurement of Muscle Contraction: The tension of the diaphragm muscle contractions is simultaneously recorded using a force transducer to assess the postsynaptic effect of succinylcholine.[6]
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological technique is used to characterize the interaction of succinylcholine with specific subtypes of nicotinic acetylcholine receptors expressed in a controlled environment.[7][12]
Objective: To determine the potency and efficacy of succinylcholine at human muscle-type nAChRs.
Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the human muscle-type nAChR (α1, β1, δ, ε). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.[12]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a specific holding potential (e.g., -50 mV).[12][13]
-
Application of Agonists: A solution containing a known concentration of acetylcholine or succinylcholine is perfused over the oocyte.[7]
-
Data Acquisition and Analysis: The binding of the agonist to the nAChRs causes an inward current, which is recorded by the voltage clamp amplifier. The peak current amplitude is measured as an indicator of receptor activation. By testing a range of agonist concentrations, a dose-response curve can be generated to determine the EC50 (the concentration that elicits a half-maximal response).[7][13]
In Vivo Microdialysis
This technique allows for the sampling of neurotransmitters from the extracellular fluid of a specific tissue in a living animal, providing real-time information on neurochemical changes.[14][15]
Objective: To measure the in vivo concentration of acetylcholine at the neuromuscular junction following the administration of succinylcholine.
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target muscle tissue.[15]
-
Perfusion: The probe is perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a slow, constant flow rate. This solution often contains an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the rapid degradation of acetylcholine in the synaptic cleft.[14]
-
Sample Collection: Small molecules, including acetylcholine, diffuse across the probe's membrane from the extracellular fluid into the perfusion solution (dialysate). The dialysate is collected at regular intervals.[16]
-
Drug Administration: Succinylcholine is administered systemically (e.g., intravenously).
-
Analysis of Dialysate: The concentration of acetylcholine in the collected dialysate samples is measured using highly sensitive analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or an electrochemical detector.[17][18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound's impact on acetylcholine dynamics is multifaceted, primarily characterized by its potent agonistic action at postsynaptic nicotinic acetylcholine receptors, leading to a depolarizing neuromuscular blockade. Its effect on presynaptic acetylcholine release is dose-dependent, with low concentrations potentially enhancing release and higher concentrations causing inhibition. The technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and descriptions of key experimental protocols. The provided diagrams offer a visual framework for understanding the complex signaling pathways and experimental approaches in this field of study. This comprehensive resource is intended to support the ongoing research and development efforts of scientists and professionals dedicated to advancing the understanding of neuromuscular pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. carlsibicky.wordpress.com [carlsibicky.wordpress.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 10. The release of acetylcholine from mammalian motor nerve endings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Release of 3H-acetylcholine from isolated guinea pig ileum. A radiochemical method for studying the release on the cholinergic neurotransmitter in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4.2. Two-Electrode Voltage-Clamp Analysis of Human Brain nAChRs [bio-protocol.org]
- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 14. benchchem.com [benchchem.com]
- 15. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Succinylcholine Chloride in Rodent Surgical Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine (B1214915) chloride is a depolarizing neuromuscular blocking agent used in surgical procedures to induce short-term muscle relaxation. Its rapid onset and short duration of action make it a valuable tool in specific experimental contexts. However, its use in rodents requires stringent protocols to ensure animal welfare and the integrity of scientific data. These application notes provide a comprehensive guide to the safe and effective use of succinylcholine chloride in rodent surgical procedures, with a focus on detailed protocols, monitoring, and management of potential complications.
Crucial Safety Note: The use of this compound necessitates complete control of the animal's respiration via mechanical ventilation, as it causes paralysis of all skeletal muscles, including the diaphragm. It is imperative that a surgical plane of anesthesia is established before the administration of any neuromuscular blocking agent and maintained throughout the procedure. Succinylcholine provides no analgesic or anesthetic effects.
Data Presentation
Table 1: Recommended Anesthetic Agents for use with this compound in Rodents
| Anesthetic Agent | Species | Route of Administration | Induction Dose | Maintenance Dose | Notes |
| Isoflurane (B1672236) | Rat/Mouse | Inhalation | 3-5% | 1-2.5% | Preferred method due to rapid control of anesthetic depth.[1][2] |
| Ketamine/Xylazine | Rat | Intraperitoneal (IP) | 80-100 mg/kg Ketamine + 5-10 mg/kg Xylazine | Not recommended for long procedures due to difficulty in titrating anesthetic depth. | Use with caution; monitor physiological parameters closely. |
Table 2: this compound Dosage and Administration for Rodents
| Species | Route of Administration | Recommended Dose | Onset of Action | Duration of Action |
| Rat | Intravenous (IV) | 0.1 mg/kg | ~1 minute | 4-6 minutes |
| Mouse | Intraperitoneal (IP) | 1.0 - 2.0 mg/kg (Estimated) | 2-3 minutes | 10-30 minutes |
Table 3: Recommended Ventilator Settings for Rodents
| Parameter | Rat | Mouse |
| Tidal Volume | 6-8 mL/kg | 6-8 mL/kg |
| Respiratory Rate | 60-100 breaths/minute | 100-150 breaths/minute |
| Inspiratory/Expiratory Ratio | 1:2 | 1:2 |
Experimental Protocols
Protocol 1: Surgical Procedure in a Rat using Intravenous this compound
Materials:
-
This compound solution (1 mg/mL in sterile saline)
-
General anesthetic (e.g., Isoflurane) and vaporizer
-
Mechanical ventilator appropriate for rats
-
Intubation equipment (e.g., otoscope, intubation platform, endotracheal tube)
-
Intravenous catheter and infusion pump
-
Physiological monitoring equipment (ECG, pulse oximeter, capnograph, temperature probe)
-
Train-of-Four (TOF) neuromuscular monitor with needle electrodes
-
Heating pad to maintain body temperature
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Acclimatize the animal to the laboratory environment.[3]
-
Weigh the animal to ensure accurate drug dosage calculation.
-
Administer pre-emptive analgesia as per the approved institutional protocol.
-
-
Anesthesia and Intubation:
-
Induce anesthesia using isoflurane (3-5%) in an induction chamber.[1][2]
-
Once the animal is unconscious, transfer it to a surgical table and maintain anesthesia with isoflurane (1-2.5%) via a nose cone.
-
Place an intravenous catheter, typically in the lateral tail vein.
-
Intubate the trachea and connect the animal to a mechanical ventilator with the settings specified in Table 3. Confirm correct tube placement by observing chest movements and capnography readings.
-
Apply ophthalmic ointment to prevent corneal drying.[3]
-
-
Physiological Monitoring:
-
Attach monitoring equipment to continuously record heart rate, blood pressure, oxygen saturation, end-tidal CO2, and body temperature. Maintain core body temperature between 36.5°C and 37.5°C using a heating pad.
-
-
Neuromuscular Blockade Monitoring:
-
Place the needle electrodes of the TOF monitor subcutaneously over the path of the sciatic nerve in the hind limb.
-
Establish a baseline TOF response before administering succinylcholine.
-
-
Administration of this compound:
-
Ensure a stable, surgical plane of anesthesia is achieved.
-
Administer a bolus dose of this compound (0.1 mg/kg) intravenously.[4]
-
Observe for muscle fasciculations, which indicate the onset of depolarization, followed by muscle relaxation.
-
-
Surgical Procedure:
-
Perform the surgical intervention once complete muscle relaxation is confirmed by the absence of a response to TOF stimulation.
-
Maintain anesthesia with isoflurane throughout the procedure.
-
-
Recovery:
-
The effects of a single bolus of succinylcholine are short-lived. For longer procedures, repeated doses may be necessary, guided by TOF monitoring.
-
At the end of the surgery, discontinue the isoflurane.
-
Continue mechanical ventilation until spontaneous breathing resumes, as confirmed by the return of a stable respiratory rate and tidal volume.
-
Monitor the animal closely during the recovery period for any signs of respiratory distress. Provide supplemental oxygen if necessary.
-
Extubate the animal once it has regained the swallowing reflex and is able to breathe unassisted.
-
Provide post-operative analgesia and care as per institutional guidelines.
-
Protocol 2: Surgical Procedure in a Mouse using Intraperitoneal this compound (Pilot Protocol)
Materials:
-
This compound solution (1 mg/mL in sterile saline)
-
General anesthetic (e.g., Isoflurane) and vaporizer
-
Mechanical ventilator appropriate for mice
-
Intubation or tracheostomy equipment
-
Physiological monitoring equipment
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation and Anesthesia: Follow steps 1 and 2 as described in Protocol 1, adapting the equipment for a mouse.
-
Administration of this compound:
-
Ensure a stable, surgical plane of anesthesia.
-
Administer a pilot dose of this compound (e.g., 1.0 mg/kg) via intraperitoneal injection into the lower right quadrant of the abdomen.[5]
-
Observe the onset and duration of muscle relaxation. Adjust the dose in subsequent animals based on these observations.
-
-
Surgical Procedure and Recovery: Follow steps 6 and 7 as described in Protocol 1, adjusting for the longer duration of action expected with IP administration.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Experimental workflow for a rodent surgical procedure involving succinylcholine.
Caption: Logical relationship for Train-of-Four (TOF) monitoring during surgery.
Discussion and Important Considerations
-
Anesthesia: The choice of anesthetic is critical. Inhalant anesthetics like isoflurane are highly recommended as they allow for precise control of the anesthetic depth, which is essential when the animal's motor responses are absent.[1][2]
-
Ventilation: Mechanical ventilation is mandatory. The ventilator settings must be appropriate for the size of the animal to prevent barotrauma or inadequate gas exchange.
-
Monitoring: Continuous monitoring of physiological parameters is crucial for assessing the animal's well-being. Train-of-Four (TOF) monitoring is the standard for assessing the degree of neuromuscular blockade.[2][6] In rodents, needle electrodes can be placed along the sciatic nerve in the hindlimb to monitor the twitch response of the gastrocnemius or tibialis anterior muscle.
-
Adverse Effects: Potential adverse effects of succinylcholine include hyperkalemia, bradycardia, and in rare cases, malignant hyperthermia.[7] Close monitoring of ECG and electrolytes is advisable.
-
Reversal: There is no specific reversal agent for succinylcholine. Its effects are terminated by its hydrolysis by plasma cholinesterases. In cases of prolonged paralysis, supportive care, including continued mechanical ventilation and anesthesia, is the only treatment.
These protocols and guidelines are intended to provide a framework for the use of this compound in rodent surgery. It is imperative that all procedures are approved by the institution's Animal Care and Use Committee and are performed by trained personnel. Pilot studies are strongly recommended to establish optimal dosages and procedures for specific experimental paradigms.
References
- 1. Sugammadex for the reversal of muscle relaxation in general anaesthesia: a systematic review and economic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. ppno.ca [ppno.ca]
- 6. Prolonged Neuromuscular Blockade Following Succinylcholine Administration and the Clinical Importance of Family History: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Neuromuscular Transmission Studies Using Succinylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine (B1214915), a depolarizing neuromuscular blocking agent, serves as a critical tool for the in vitro study of neuromuscular transmission.[1][2] Structurally, it consists of two acetylcholine (B1216132) (ACh) molecules linked together, allowing it to function as an agonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate.[3][4][5] Its unique mechanism of action, which involves initial depolarization leading to muscle fasciculations followed by flaccid paralysis, provides a valuable model for investigating receptor desensitization, ion channel kinetics, and the pathophysiology of the neuromuscular junction (NMJ).[1][6]
These application notes provide detailed protocols for two primary in vitro models used to study the effects of succinylcholine: the isolated phrenic nerve-hemidiaphragm preparation for functional muscle contraction studies, and electrophysiological recordings for detailed analysis of ion channel activity.
Mechanism of Action: A Two-Phase Block
Succinylcholine's effect at the neuromuscular junction is biphasic.[1]
-
Phase I Block (Depolarizing): Succinylcholine binds to the α-subunits of the nAChR, mimicking acetylcholine.[5][7] This opens the ion channel, causing an influx of sodium ions and depolarization of the postsynaptic membrane.[3][4] Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, succinylcholine is broken down more slowly by plasma butyrylcholinesterase, which is not present in the synaptic cleft.[3][4] The persistent depolarization leads to initial, transient muscle fasciculations. Subsequently, voltage-gated sodium channels in the surrounding membrane become inactivated and cannot repolarize, resulting in flaccid paralysis.[2][5]
-
Phase II Block (Desensitizing): With prolonged or repeated exposure, the nAChR becomes desensitized. The muscle membrane eventually repolarizes, but the receptors remain unresponsive to acetylcholine. This phase resembles the block produced by non-depolarizing agents.[1]
Application 1: Phrenic Nerve-Hemidiaphragm Muscle Preparation
This ex vivo model is a classic and robust preparation for studying the functional consequences of neuromuscular blockade.[8][9][10] It maintains the integrity of the neuromuscular junction, allowing for the measurement of muscle twitch tension in response to nerve stimulation.
Experimental Protocol
-
Tissue Dissection:
-
Humanely euthanize a small rodent (e.g., mouse or rat) in accordance with institutional guidelines.
-
Carefully dissect the phrenic nerve and the attached hemidiaphragm muscle.[8] For optimal preservation of NMJ integrity, perform the dissection in a low-calcium, high-magnesium artificial cerebrospinal fluid (aCSF) or similar solution.[11]
-
-
Tissue Mounting:
-
Mount the hemidiaphragm preparation in an organ bath (typically 10-20 ml) containing an oxygenated physiological salt solution (e.g., Krebs-Ringer or Liley's solution) maintained at 37°C.[8][12][13] The solution should be continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach the central tendon of the diaphragm to an isometric force transducer to measure muscle tension.[8]
-
Draw the phrenic nerve into a suction electrode for stimulation.[13] Ensure the electrode does not touch the muscle to prevent direct muscle stimulation.[10]
-
-
Stimulation and Baseline Recording:
-
Apply supramaximal electrical stimuli to the phrenic nerve. Typical parameters are a 0.1 Hz frequency and a 0.2 ms (B15284909) pulse duration.[8][10]
-
Record the baseline twitch tension for a stable period, typically 20-30 minutes, to ensure the preparation is equilibrated.[8]
-
-
Application of Succinylcholine:
-
Prepare stock solutions of succinylcholine chloride in the physiological salt solution.
-
Add succinylcholine to the organ bath in a cumulative, concentration-dependent manner. Allow the response to stabilize at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Continuously record the twitch tension throughout the experiment.
-
Measure the percentage reduction in twitch height from the baseline at each succinylcholine concentration.
-
Plot the concentration-response data to determine key pharmacological parameters such as the IC₅₀ (the concentration that causes 50% inhibition of the twitch response).
-
Data Presentation
Quantitative data from this assay can be summarized to compare the potency of different compounds or conditions.
Table 1: Illustrative Concentration-Response Data for Succinylcholine (Note: The data presented in this table is hypothetical and for illustrative purposes only.)
| Succinylcholine Conc. (µM) | Mean Twitch Tension (% of Baseline) | Standard Deviation |
| 0 (Control) | 100 | ± 2.5 |
| 1 | 85.2 | ± 4.1 |
| 3 | 62.7 | ± 5.3 |
| 10 (IC₅₀) | 50.1 | ± 4.8 |
| 30 | 15.4 | ± 3.9 |
| 100 | 2.1 | ± 1.5 |
Application 2: Electrophysiological Analysis Using Voltage Clamp
Voltage and patch clamp techniques allow for the direct measurement of ionic currents through the nAChR channels, providing detailed insights into channel gating, conductance, and desensitization kinetics.[14][15]
Experimental Protocol
-
Preparation:
-
Use an appropriate in vitro model, such as dissociated muscle fibers, cultured myotubes co-cultured with motor neurons, or the neuromuscular junction of a frog sartorius or rodent diaphragm muscle.[8][14][16]
-
Place the preparation in a recording chamber continuously perfused with a physiological solution.[13]
-
-
Voltage Clamp Setup:
-
The voltage clamp technique uses a feedback mechanism to hold, or "clamp," the membrane potential at a desired level.[17]
-
Insert two intracellular microelectrodes into the muscle fiber near the motor endplate.[13] One electrode measures the membrane potential (Vm), while the second injects the current needed to maintain the clamped potential.[13][17]
-
For single-channel recordings (patch clamp), a glass micropipette is sealed against the muscle membrane to isolate a small "patch" containing one or more nAChR channels.[14]
-
-
Recording End-Plate Currents (EPCs):
-
Clamp the postsynaptic membrane at a fixed potential, typically around -75 mV.[13]
-
Apply succinylcholine to the preparation via the perfusion solution.
-
The binding of succinylcholine to nAChRs will open channels, allowing ion flow. The voltage clamp amplifier injects an equal and opposite current to keep the voltage constant. This injected current is a direct measure of the total current flowing through the open channels (the end-plate current).[15][17]
-
-
Data Acquisition and Analysis:
-
Record the amplitude, rise time, and decay rate of the end-plate currents.
-
Analyze the decay phase of the current, which reflects the channel closing rate (α).[15]
-
For single-channel recordings, measure the channel open time, closed time, and conductance (γ).[14][15]
-
Succinylcholine's properties as both an agonist and a channel blocker can be quantified.[14] The channel blocking action can be observed as brief interruptions or "flickers" in the single-channel current.[14]
-
Data Presentation
Electrophysiological data allows for a detailed kinetic characterization of the drug-receptor interaction.
Table 2: Illustrative Electrophysiological Parameters for nAChR Activity with Succinylcholine (Note: The data presented in this table is hypothetical and for illustrative purposes only. Values depend heavily on temperature, membrane potential, and preparation.)
| Parameter | Value with Acetylcholine | Value with Succinylcholine | Unit |
| Agonist Potency (EC₅₀) | ~10 µM | ~76 µM | µM |
| Single Channel Conductance (γ) | ~32 pS | ~32 pS | picosiemens |
| Mean Channel Open Time | ~1 ms | ~0.7 ms | milliseconds |
| Channel Closing Rate (α) | ~1000 s⁻¹ | ~1400 s⁻¹ | s⁻¹ |
| Channel Blocking Activity | Low | Moderate | - |
Conclusion
The in vitro models described provide powerful platforms for characterizing the neuromuscular effects of succinylcholine. The phrenic nerve-hemidiaphragm preparation offers a physiologically relevant system for assessing the functional outcome of neuromuscular blockade, making it ideal for determining potency and efficacy. Electrophysiological techniques, such as voltage clamp, provide a higher-resolution view, enabling detailed mechanistic studies of the interaction between succinylcholine and the nicotinic acetylcholine receptor at the molecular level. The combined use of these protocols can yield a comprehensive understanding of drug action at the neuromuscular junction, aiding in both basic research and the development of novel neuromuscular agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Prolonged Neuromuscular Blockade Following Succinylcholine Administration and the Clinical Importance of Family History: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of Drugs Acting at the Neuromuscular Junction | Anesthesia Key [aneskey.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Ex Vivo Protocol for Quantitative Electrophysiological Assessment of Neuromuscular Junctions and Skeletal Muscle Function Using the Aurora System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voltage clamp analysis of acetylcholine produced end-plate current fluctuations at frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
Application Notes and Protocols for Electrophysiological Recording During Succinylcholine-Induced Paralysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine (B1214915) is a depolarizing neuromuscular blocking agent widely used in clinical and research settings to induce short-term muscle paralysis.[1][2] Structurally, it consists of two linked acetylcholine (B1216132) (ACh) molecules.[3] Its rapid onset and short duration of action make it ideal for procedures like endotracheal intubation.[1][3] For researchers and drug development professionals, understanding the electrophysiological consequences of succinylcholine-induced paralysis is crucial for evaluating neuromuscular function, assessing the efficacy of new neuromuscular blocking agents, and studying diseases affecting the neuromuscular junction. These application notes provide a comprehensive overview and detailed protocols for performing electrophysiological recordings, primarily electromyography (EMG), during the administration of succinylcholine.
Mechanism of Action
Succinylcholine exerts its effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[4][5][6] Its action can be divided into two distinct phases:
-
Phase I Block (Depolarizing Block): Succinylcholine mimics acetylcholine, binding to nAChRs and causing the ion channel to open. This leads to an influx of sodium ions and an efflux of potassium ions, resulting in depolarization of the muscle membrane.[3][6] This initial depolarization often manifests as transient muscle fasciculations.[5] Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is not, leading to prolonged depolarization.[3][5] The persistently depolarized membrane becomes unresponsive to further stimuli from acetylcholine, resulting in flaccid paralysis.[5]
-
Phase II Block (Desensitizing Block): With prolonged or repeated administration of succinylcholine, the nAChRs can become desensitized.[5] In this phase, the muscle membrane gradually repolarizes, but the receptors remain unresponsive to acetylcholine.[5][6] A Phase II block shares characteristics with the block produced by non-depolarizing neuromuscular agents, such as fade in response to train-of-four (TOF) stimulation.[5]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the key events at the neuromuscular junction during normal neurotransmission and following the administration of succinylcholine.
Caption: Succinylcholine acts as a persistent agonist at the nAChR, causing prolonged depolarization and paralysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with succinylcholine administration and its electrophysiological monitoring.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Succinylcholine
| Parameter | Value | Reference |
| Administration Route | Intravenous (IV), Intramuscular (IM) | [1] |
| IV Dosage (Intubation) | 1.0 - 1.5 mg/kg | [7] |
| IV Onset of Action | 30 - 60 seconds | [1][3] |
| Duration of Action (Single IV dose) | 4 - 13 minutes | [3][7] |
| Metabolism | Rapidly hydrolyzed by plasma cholinesterase (butyrylcholinesterase) | [1][6] |
Table 2: Comparative Onset of Neuromuscular Blockade (Succinylcholine vs. Rocuronium)
| Drug and Dose | Monitoring Site | Monitoring Method | Time to 90% Block (seconds, mean ± SD) | Onset Time (seconds, mean ± SD) | Reference |
| Succinylcholine (1 mg/kg) | Larynx | Surface EMG | 38 ± 15 | 47 ± 19 | [8] |
| Rocuronium (B1662866) (0.6 mg/kg) | Larynx | Surface EMG | 92 ± 42 | 106 ± 38 | [8] |
| Rocuronium (0.9 mg/kg) | Larynx | Surface EMG | 52 ± 31 | 64 ± 30 | [8] |
| Succinylcholine (1 mg/kg) | Adductor Pollicis | EMG | - | 80 ± 39 | [8] |
| Rocuronium (0.6 mg/kg) | Adductor Pollicis | EMG | - | 145 ± 48 | [8] |
| Rocuronium (0.9 mg/kg) | Adductor Pollicis | EMG | - | 99 ± 31 | [8] |
Table 3: Common Peripheral Nerve Stimulation Protocols
| Stimulation Pattern | Description | Frequency | Typical Use | Reference |
| Single Twitch | Single supramaximal stimuli delivered at a set interval. | 0.1 Hz (1 every 10s) or 1.0 Hz (1 every 1s) | Assessing recovery from depolarizing block; determining baseline twitch height. | [7] |
| Train-of-Four (TOF) | A series of four supramaximal stimuli. | 2 Hz (4 stimuli over 2 seconds) | Assessing the degree of non-depolarizing block by observing the "fade" (T4/T1 ratio). | [9][10] |
Experimental Protocols
Protocol 1: Electromyographic (EMG) Monitoring of the Adductor Pollicis
This protocol details the most common method for quantitative neuromuscular monitoring: stimulating the ulnar nerve and recording the compound muscle action potential (CMAP) from the adductor pollicis muscle.
Materials:
-
Multi-channel electrophysiology recording system
-
Peripheral nerve stimulator with constant current output
-
Surface EMG electrodes (recording and ground)
-
Stimulating electrodes (e.g., bar or two single electrodes)
-
Skin preparation materials (alcohol swabs, abrasive paste)
-
Succinylcholine solution for injection
-
Anesthetized research subject
Procedure:
-
Subject Preparation:
-
Ensure the subject is adequately anesthetized. Note that succinylcholine does not provide sedation or analgesia.
-
Position the subject's arm to allow clear access to the wrist and hand. Keep the arm immobile to prevent motion artifacts.
-
-
Electrode Placement:
-
Skin Preparation: Clean the skin over the electrode sites with an alcohol swab to remove oils.[11][12] Gently abrade the skin to reduce impedance.
-
Stimulating Electrodes: Place the two stimulating electrodes over the path of the ulnar nerve on the palmar aspect of the wrist, approximately 1-2 cm proximal to the wrist crease.[9][11] The negative (cathode) electrode should be placed distally (closer to the hand).[9][11]
-
Recording Electrodes: Place the active recording electrode over the belly of the adductor pollicis muscle (the fleshy area on the palm at the base of the thumb).[11] Place the reference electrode over the tendon of the muscle, typically on the thumb's distal phalanx.[11]
-
Ground Electrode: Place a ground electrode on the hand or forearm, preferably between the stimulating and recording sites.[12]
-
-
Determination of Supramaximal Stimulus:
-
Set the nerve stimulator to deliver single twitch stimuli (e.g., at 1 Hz).
-
Begin with a low current (e.g., 10-20 mA) and deliver a single stimulus.[10][13]
-
Observe the thumb adduction and the recorded CMAP amplitude.
-
Increase the current in increments (e.g., 5-10 mA) and repeat the stimulation, allowing 10-15 seconds between each attempt.[10][13]
-
The supramaximal stimulus is achieved when a further increase in current does not produce a larger CMAP or a stronger muscle twitch.[13] Set the stimulation current to ~10-20% above this level to ensure consistent nerve activation.
-
-
Data Acquisition:
-
Baseline Recording: Before administering succinylcholine, record a stable baseline of single twitch responses. The amplitude of the CMAP from this baseline is considered 100%.
-
Succinylcholine Administration: Administer the calculated dose of succinylcholine intravenously.
-
Monitoring the Block: Immediately begin continuous monitoring using the single twitch stimulation pattern (e.g., at 0.1 Hz).[7] The amplitude of the CMAP will rapidly decrease, indicating the onset of the neuromuscular block. The time from injection to maximum twitch depression is the onset time.
-
Monitoring Recovery: Continue recording as the effects of succinylcholine wear off. The CMAP amplitude will gradually return to the baseline level. The duration of the block is measured from the time of injection until the twitch height has recovered to a certain percentage of baseline (e.g., 90%).
-
-
Data Analysis:
-
Measure the peak-to-peak amplitude or the area under the curve of the evoked CMAP for each stimulus.[11]
-
Express the twitch height as a percentage of the pre-drug baseline.
-
Plot the twitch height over time to visualize the onset, depth, and recovery from the neuromuscular block.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo electrophysiology experiment involving succinylcholine.
Caption: A typical workflow for electrophysiological monitoring of neuromuscular blockade.
References
- 1. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. anesthesiaexperts.com [anesthesiaexperts.com]
- 3. ClinPGx [clinpgx.org]
- 4. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. blinkdc.com [blinkdc.com]
- 8. Comparison of succinylcholine with two doses of rocuronium using a new method of monitoring neuromuscular block at the laryngeal muscles by surface laryngeal electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. ppno.ca [ppno.ca]
- 11. From revival to routine: electromyography-based neuromuscular monitoring in contemporary anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for Succinylcholine Chloride Administration in Avian Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine (B1214915) chloride is a depolarizing neuromuscular blocking agent that induces short-term muscle relaxation. Its application in avian research models is warranted in specific scenarios where profound muscle relaxation is necessary for short procedures and where the use of inhalant anesthetics alone is insufficient or impractical. However, due to the unique physiology of the avian respiratory system and significant species-specific variations in drug response, the use of succinylcholine in birds requires careful consideration and meticulous monitoring. It is imperative to note that succinylcholine provides no analgesic or anesthetic effects; therefore, it must be used in conjunction with appropriate anesthesia.[1]
Data Presentation
The use of succinylcholine in avian species is not as extensively documented as in mammals, leading to a scarcity of published dose-response data. The following table provides a summary of available dosage information for succinylcholine chloride in various animal species to offer a comparative perspective. Researchers must conduct pilot studies to determine the appropriate dosage for their specific avian model.
| Species | Route of Administration | Dosage Range (mg/kg) | Onset of Action | Duration of Effect | Notes |
| Avian Species | IV / IM | Not well-established; requires pilot studies | Rapid | Short | High variability among species. Use with extreme caution. |
| Horse | IV | 0.125 - 0.20 | ~1 minute | ~8 minutes | |
| Cattle | IV | 0.012 - 0.02 | ~1 minute | ~15 minutes | |
| Dog | IV | 0.22 - 1.1 | ~1 minute | ~15-20 minutes | |
| Cat | IV | 0.22 - 1.1 | ~1 minute | ~3-5 minutes | |
| Human (Adult) | IV | 0.3 - 1.1 | 30-60 seconds | 5-10 minutes | For intubation, a common dose is 0.6 mg/kg.[2][3] |
| Human (Adult) | IM | 3 - 4 | 2-3 minutes | 10-30 minutes |
Data for non-avian species are provided for comparative purposes only and should not be directly extrapolated to birds.[4]
Experimental Protocols
Animal Preparation
-
Animal Selection: Select healthy, mature birds for the procedure. Conduct a thorough physical examination to ensure the absence of underlying cardiovascular or respiratory conditions.
-
Fasting: The fasting period should be adjusted based on the bird's size and metabolic rate to prevent regurgitation and aspiration. Smaller birds may require a shorter fasting period than larger ones.
-
Pre-anesthetic Assessment: Obtain baseline physiological data, including heart rate, respiratory rate, and body temperature.
-
Vascular Access: For intravenous administration, establish vascular access. Common sites in birds include the jugular vein, brachial (wing) vein, or medial metatarsal vein.
Anesthesia and Analgesia
-
Induction of Anesthesia: Induce anesthesia using a suitable inhalant anesthetic (e.g., isoflurane, sevoflurane) delivered via a face mask or an induction chamber.[5] The use of injectable anesthetics carries a higher risk of cardiopulmonary depression in birds.[5]
-
Analgesia: Administer an appropriate analgesic agent based on the anticipated level of pain from the experimental procedure. Remember that succinylcholine has no analgesic properties.[1]
-
Airway Management: Once the bird is anesthetized, intubate with an uncuffed endotracheal tube to secure the airway and facilitate intermittent positive pressure ventilation (IPPV). Birds have complete tracheal rings, and cuffed tubes can cause tracheal damage.
This compound Administration
-
Dosage Calculation: Due to the lack of established avian-specific dosages, begin with a very low test dose and carefully observe the response. The dose should be calculated based on the bird's precise body weight.
-
Route of Administration:
-
Intravenous (IV): This is the preferred route for a rapid onset of action. Administer the calculated dose slowly.
-
Intramuscular (IM): This route can be used if intravenous access is not feasible. The onset of action will be slower, and the duration may be longer.[2]
-
-
Ventilatory Support: Be aware that administration of a neuromuscular blocking agent will lead to paralysis of the respiratory muscles. Immediately upon administration of succinylcholine, initiate intermittent positive pressure ventilation (IPPV) to maintain adequate oxygenation and ventilation.
Monitoring Neuromuscular Blockade
-
Peripheral Nerve Stimulation: Use a peripheral nerve stimulator to monitor the degree of neuromuscular blockade. Place electrodes over a peripheral motor nerve (e.g., the ulnar nerve or peroneal nerve) and observe the corresponding muscle twitch response. Common patterns of stimulation include Train-of-Four (TOF).
-
Physiological Monitoring: Continuously monitor vital signs throughout the procedure, including:
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Pulse Oximetry: To monitor oxygen saturation.
-
Capnography: To monitor end-tidal CO2 and ensure adequate ventilation.
-
Body Temperature: To prevent hypothermia.
-
Recovery
-
Discontinuation of Anesthesia: Once the procedure is complete, discontinue the administration of the anesthetic agent.
-
Continued Ventilation: Continue IPPV until there is evidence of the return of spontaneous respiratory effort. Monitor the return of muscle function using the peripheral nerve stimulator.
-
Extubation: Extubate the bird only when it has regained sufficient muscle strength to maintain a patent airway and adequate spontaneous ventilation.
-
Post-procedural Monitoring: Closely monitor the bird during the recovery period for any signs of respiratory distress or residual muscle weakness. Provide supplemental oxygen and a warm, quiet environment.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. mixlab.com [mixlab.com]
- 2. Anectine, suxamethonium (succinylcholine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Avian anaesthesia and analgesia | Wildlife Rehabilitation Bulletin [nwrajournal.online]
Application Notes and Protocols for Succinylcholine Dosage in Large Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine (B1214915), a depolarizing neuromuscular blocking agent, is utilized in large animal studies to induce short-term muscle relaxation, facilitating procedures such as endotracheal intubation. Its rapid onset and short duration of action make it a valuable tool; however, its use necessitates a thorough understanding of species-specific dosages, potential adverse effects, and stringent monitoring protocols to ensure animal welfare and data integrity. These application notes provide a comprehensive guide to the appropriate calculation of succinylcholine dosage and its administration in large animal research models.
Data Presentation: Succinylcholine Dosage and Pharmacokinetics
The following tables summarize key quantitative data for succinylcholine administration in various large animal species. It is critical to note that while clinically effective dose ranges are available, specific dose-response data, such as ED50 and ED95 values, are not extensively published for large animal species. Researchers are strongly encouraged to conduct pilot dose-finding studies under their specific experimental conditions to determine the optimal dosage.
Table 1: Intravenous Succinylcholine Bolus Dosages and Effects in Large Animals
| Species | Recommended IV Bolus Dose (mg/kg) | Onset of Action | Duration of Effect | Key Considerations |
| Horses | 0.125 - 0.20[1] | Rapid (20-50 seconds)[1] | ~8 minutes of recumbency[1] | Can cause tachycardia and hypertension.[2] Risk of malignant hyperthermia-like syndrome, especially with halothane (B1672932) anesthesia.[3] |
| Cattle | 0.012 - 0.02[1] | Rapid (20-50 seconds)[1] | ~15 minutes of recumbency[1] | Highly susceptible to the effects of succinylcholine.[1] |
| Swine | 0.88 - 1.0 (for intubation)[4] | Rapid (45-60 seconds)[4] | Short | Certain breeds (e.g., Landrace, Pietrain, Poland China) are susceptible to malignant hyperthermia.[5] |
| Sheep | Data not readily available; however, some strains have a genetically mediated pseudocholinesterase deficiency, which would prolong the effect of succinylcholine.[1] | - | - | Use with caution and start with very low doses. |
Table 2: Succinylcholine Continuous Rate Infusion (CRI) Guidelines
Note: CRI of succinylcholine in large animals is not as well-documented as in humans. The following are general guidelines and should be adapted with careful monitoring.
| Species | Suggested Infusion Rate | Monitoring Parameters |
| General Guidance | Initial bolus followed by 0.04 - 0.07 mg/kg as needed, or a continuous infusion of 0.5 - 10 mg/minute (human data, adjust for animal size and response).[6] | Continuous monitoring of neuromuscular function with a peripheral nerve stimulator is essential.[6] Titrate to effect, aiming for the desired level of muscle relaxation. |
Experimental Protocols
Protocol 1: Preparation and Administration of Succinylcholine
1. Animal Preparation:
- Ensure the animal is adequately anesthetized before administering any neuromuscular blocking agent. The depth of anesthesia should be assessed based on species-specific guidelines, monitoring heart rate, blood pressure, and reflexes (prior to paralysis).[4]
- Establish intravenous access with a patent catheter.
- Have equipment for positive pressure ventilation immediately available, as succinylcholine will cause respiratory muscle paralysis.[1]
2. Drug Preparation:
- Reconstitute succinylcholine chloride for injection according to the manufacturer's instructions.
- For continuous infusion, dilute succinylcholine in a compatible solution such as 5% Dextrose or 0.9% Saline to a concentration of 1-2 mg/mL.[6]
3. Administration:
- Bolus Injection: Administer the calculated dose as a rapid intravenous bolus.
- Continuous Rate Infusion (CRI): Following an initial bolus, start the infusion at a conservative rate and adjust based on the level of neuromuscular blockade as determined by a peripheral nerve stimulator.
Protocol 2: Monitoring Neuromuscular Blockade and Anesthetic Depth
1. Neuromuscular Monitoring:
- Utilize a peripheral nerve stimulator to objectively assess the degree of muscle relaxation. The "Train-of-Four" (TOF) stimulation pattern is a standard method.[7]
- Place stimulating electrodes over a peripheral nerve (e.g., the facial nerve or a limb nerve).
- Establish a baseline TOF response before administering succinylcholine.
- The goal is typically to maintain a specific level of blockade (e.g., 1-2 twitches out of four) for the duration of the procedure.
2. Anesthetic Depth Monitoring:
- As succinylcholine paralyzes skeletal muscles, traditional reflexes for assessing anesthetic depth are lost.
- Monitor cardiovascular parameters closely: heart rate, arterial blood pressure, and electrocardiogram (ECG). An increase in heart rate or blood pressure in response to surgical stimulation may indicate inadequate anesthesia.[4]
- Monitor other physiological parameters such as end-tidal CO2, oxygen saturation (SpO2), and body temperature.
3. Post-Administration Care:
- Continue positive pressure ventilation until the animal has fully recovered from the effects of succinylcholine and spontaneous respiration is adequate.
- Monitor for and be prepared to manage potential adverse effects such as hyperkalemia and cardiac arrhythmias.[1] In swine, be vigilant for signs of malignant hyperthermia (rapid rise in body temperature, muscle rigidity, and metabolic acidosis).[5]
Mandatory Visualizations
References
- 1. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Physiologic effects of this compound in mechanically ventilated horses anesthetized with halothane in oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madbarn.com [madbarn.com]
- 4. The effects of succinylcholine or low-dose rocuronium to aid endotracheal intubation of adult sows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. globalrph.com [globalrph.com]
- 7. ppno.ca [ppno.ca]
Application Notes and Protocols for Long-Term Storage and Stability of Succinylcholine Chloride Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term storage and stability of succinylcholine (B1214915) chloride solutions. Detailed protocols for stability testing are provided to ensure the integrity and potency of this critical neuromuscular blocking agent.
Introduction
Succinylcholine chloride is a depolarizing neuromuscular blocking agent widely used in clinical settings for procedures requiring short-term muscle relaxation, such as tracheal intubation.[1] As an ester, this compound is susceptible to hydrolysis in aqueous solutions, which can lead to a loss of potency over time.[2] Understanding the factors that influence its stability is crucial for ensuring its safe and effective use.
The primary degradation pathway for this compound is hydrolysis. It first hydrolyzes to succinylmonocholine (B1203878) (an inactive monoester) and choline. Succinylmonocholine then undergoes a much slower hydrolysis to yield succinic acid and choline.[3][4] This degradation process is influenced by several factors, including temperature, pH, and exposure to light.[5]
Factors Affecting Stability
Several factors can impact the stability of this compound solutions:
-
Temperature: Temperature is a critical factor in the stability of this compound. Storage at elevated temperatures significantly accelerates the rate of hydrolysis.[3][5] Refrigeration at 2°C to 8°C (36°F to 46°F) is recommended for long-term storage to minimize degradation.[4] Studies have shown a significant loss of potency when solutions are stored at room temperature (20-26°C) for several months, with even more rapid degradation at higher temperatures.[5] For instance, a 10% loss of drug content can occur in as little as one month at 35°C and within a day at 70°C.[5]
-
pH: The pH of the solution plays a vital role in the stability of this compound. The optimal pH range for maximum stability is between 3.75 and 4.50.[6] The hydrolysis of succinylcholine is catalyzed by both hydrogen and hydroxyl ions. As the degradation progresses, the formation of succinic acid can lower the pH of the solution, which in turn can accelerate further degradation.[3][7]
-
Light: Exposure to light can also contribute to the degradation of this compound solutions, although its effect is considered less significant than temperature.[3] Protecting the solution from light is recommended to slow down initial degradation.[5]
-
Concentration: Some studies suggest that the concentration of the this compound solution can influence its degradation rate. For example, at room temperature, a 50 mg/mL solution may degrade faster than a 20 mg/mL solution.[3]
Quantitative Stability Data
The following tables summarize quantitative data from various stability studies on this compound solutions.
Table 1: Degradation Rate of this compound Solutions at Different Temperatures [3]
| Concentration | Storage Temperature | Degradation Rate (%/month) |
| 20 mg/mL | 4°C | 0.18% |
| 50 mg/mL | 4°C | 0.30% |
| 20 mg/mL | Room Temperature | 1.2% |
| 50 mg/mL | Room Temperature | 2.1% |
| 20 mg/mL | 37°C | 5.4% |
| 50 mg/mL | 37°C | 8.1% |
Table 2: Time to 10% Potency Loss of this compound Solutions at Various Temperatures [5]
| Storage Temperature | Time to 10% Potency Loss |
| 4-6°C | > 23 months |
| 20-26°C | 5 months |
| 35°C | 1 month |
| 70°C | 1 day |
Experimental Protocols
This section provides detailed protocols for conducting stability studies on this compound solutions, including forced degradation studies and analysis using High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8]
Objective: To evaluate the stability of this compound solutions under various stress conditions.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Volumetric flasks and pipettes
Procedure:
-
Acid Hydrolysis:
-
To 1 mL of this compound solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at room temperature for 4 hours.[9]
-
If no significant degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60°C for 30 minutes).[10]
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 4 hours.[9]
-
If no significant degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 4 hours.[9]
-
-
Thermal Degradation:
-
Place a sample of the this compound solution in a temperature-controlled oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[5]
-
-
Photolytic Degradation:
-
Expose a sample of the this compound solution to a light source in a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all stressed samples and a control sample (stored under recommended conditions) using a validated stability-indicating HPLC method.
-
HPLC Method for Stability Analysis
This protocol describes a typical HPLC method for the quantification of this compound and its degradation products.
Objective: To determine the concentration of this compound and its primary degradation products (succinylmonocholine and succinic acid) in solution.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)[11]
-
Mobile Phase A: 0.01% Trifluoroacetic acid in water[11]
-
Mobile Phase B: Acetonitrile[11]
-
This compound reference standard
-
Succinylmonocholine chloride reference standard
-
Succinic acid reference standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60% A and 40% B).[11]
-
Flow Rate: 0.4 mL/min[11]
-
Column Temperature: 30°C[11]
-
Detection Wavelength: 218 nm[11]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of this compound, succinylmonocholine chloride, and succinic acid reference standards in high-purity water.
-
Prepare a series of working standard solutions of known concentrations by diluting the stock solutions.
-
-
Sample Preparation:
-
Dilute the this compound solution samples (from the stability study) with high-purity water to a concentration within the calibration range of the assay.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the peaks corresponding to this compound, succinylmonocholine, and succinic acid by comparing their retention times and peak areas to those of the standards.
-
-
Data Analysis:
-
Calculate the concentration of this compound and its degradation products in each sample.
-
Determine the percentage of degradation for each stress condition.
-
Visualizations
The following diagrams illustrate key aspects of this compound stability.
Caption: Degradation Pathway of this compound.
Caption: Experimental Workflow for Stability Testing.
Caption: Factors Affecting this compound Stability.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. US11872305B2 - Stable pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Chemical Potency of this compound Stored in Room-Temperature Syringes [dc.etsu.edu]
Application Notes & Protocols: Techniques for Monitoring Neuromuscular Blockade by Succinylcholine
Introduction
Succinylcholine (B1214915) is a depolarizing neuromuscular blocking agent widely utilized in clinical and research settings to induce short-term muscle paralysis.[1][2][3] Its rapid onset and short duration of action make it ideal for procedures like rapid sequence endotracheal intubation.[3] Structurally, succinylcholine consists of two acetylcholine (B1216132) (ACh) molecules linked together, acting as an agonist at the nicotinic ACh receptors on the motor endplate.[4][5] This binding leads to a sustained depolarization of the muscle membrane, which initially causes transient muscle fasciculations, followed by flaccid paralysis as voltage-gated sodium channels become inactivated.[1][2][4]
The neuromuscular blockade induced by succinylcholine is unique in that it can manifest in two distinct phases: a Phase I (depolarizing) block and a Phase II (desensitizing) block.[5] Phase I is characterized by a uniform reduction in twitch response with no fade. However, with prolonged or repeated administration, the blockade can transition to a Phase II block, which clinically resembles the effects of non-depolarizing agents, exhibiting fade in response to nerve stimulation.[5][6] Given these complexities, particularly the risk of prolonged paralysis in patients with atypical plasma cholinesterase, precise monitoring of the neuromuscular blockade is critical for safety and efficacy.[7][8]
These notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals on the effective monitoring of succinylcholine-induced neuromuscular blockade.
Mechanism of Action: Signaling Pathway at the Neuromuscular Junction
Succinylcholine exerts its effect by mimicking acetylcholine at the postsynaptic membrane of the neuromuscular junction. Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is broken down more slowly in the plasma by butyrylcholinesterase (or pseudocholinesterase).[2][9][10] This leads to prolonged receptor activation and sustained depolarization of the motor endplate.[2] The membrane becomes unresponsive to further stimuli from ACh, resulting in flaccid paralysis.[4]
References
- 1. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. partone.litfl.com [partone.litfl.com]
- 5. openanesthesia.org [openanesthesia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. blinkdc.com [blinkdc.com]
- 8. anesthesiaexperts.com [anesthesiaexperts.com]
- 9. ClinPGx [clinpgx.org]
- 10. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Succinylcholine-Induced Hyperkalemia in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage succinylcholine-induced hyperkalemia in research animals.
Frequently Asked Questions (FAQs)
Q1: What is succinylcholine-induced hyperkalemia?
Succinylcholine (B1214915), a depolarizing neuromuscular blocking agent, can cause a transient increase in serum potassium levels. In most healthy animals, this increase is clinically insignificant, typically around 0.5 mEq/L[1][2][3]. However, in animals with certain underlying conditions, this can lead to severe, life-threatening hyperkalemia (a sharp rise in blood potassium), potentially causing cardiac arrhythmias and cardiac arrest[3][4].
Q2: What is the underlying mechanism of succinylcholine-induced hyperkalemia?
Succinylcholine acts by binding to and activating acetylcholine (B1216132) receptors (AChRs) at the neuromuscular junction, leading to muscle cell depolarization. This process causes an efflux of potassium ions from within the muscle cells into the bloodstream[1][3]. In certain pathological states, such as denervation, burns, trauma, immobilization, or severe infection, there is an "upregulation" of AChRs, meaning an increase in the number of these receptors across the muscle membrane. When succinylcholine is administered in these states, the widespread depolarization of these extra-junctional receptors leads to a massive and dangerous release of potassium[1][5]. Immature or denervated acetylcholine receptors may also remain open for longer periods, further contributing to potassium efflux[1].
Q3: Which research animals are at a higher risk for this adverse effect?
Animals with the following conditions are at an increased risk of developing severe hyperkalemia following succinylcholine administration:
-
Denervation injuries: This includes conditions like spinal cord transection or peripheral nerve damage[5][6]. The risk begins as early as four days post-injury and can persist for months[6].
-
Burns or significant tissue trauma: The risk of hyperkalemia typically peaks around 7 to 10 days after the injury[7].
-
Prolonged immobilization: Disuse atrophy of muscles can lead to an upregulation of acetylcholine receptors[8].
-
Severe intra-abdominal infections [8].
-
Rhabdomyolysis: The breakdown of muscle tissue from any cause[4].
-
Pre-existing hyperkalemia [3].
Q4: Are there alternatives to succinylcholine in at-risk animals?
Yes, non-depolarizing neuromuscular blocking agents such as rocuronium (B1662866) are safe and effective alternatives that do not cause hyperkalemia[1].
Troubleshooting Guide
Problem: Unexpected hyperkalemia or cardiac arrhythmia observed after succinylcholine administration.
Possible Cause 1: Undiagnosed underlying condition in the research animal.
-
Solution: Immediately initiate emergency treatment for hyperkalemia. This may include the administration of intravenous calcium chloride to stabilize cardiac membranes, insulin (B600854) and dextrose to shift potassium intracellularly, and supportive care. Review the animal's history for any potential risk factors that may have been overlooked.
Possible Cause 2: Incorrect dosage of succinylcholine.
-
Solution: While studies have shown that both high and low doses of succinylcholine can be used without significant differences in serum potassium levels in healthy subjects, it is crucial to ensure accurate dosing for the specific animal model[9]. Review your calculations and dilution protocols.
Possible Cause 3: Interaction with other administered drugs.
-
Solution: Review all other medications administered to the animal. Certain drugs can potentiate the effects of succinylcholine or independently affect potassium levels.
Preventative Strategies and Protocols
Prophylactic measures can be taken to mitigate the risk of succinylcholine-induced hyperkalemia in susceptible research animals.
Pretreatment with Non-Depolarizing Neuromuscular Blocking Agents
Pretreatment with a small, non-paralyzing dose of a non-depolarizing neuromuscular blocker, a technique known as "precurarization," can significantly reduce the incidence and severity of fasciculations and subsequent hyperkalemia. Rocuronium is a commonly used agent for this purpose.
Quantitative Data on Pretreatment Strategies
| Pretreatment Agent | Dosage | Animal Model/Study Population | Effect on Serum Potassium (K+) | Reference |
| Rocuronium | 0.06 mg/kg | Human patients (ASA I-II) | Attenuated the increase in K+ levels at 3 and 5 minutes post-succinylcholine. | [10] |
| Rocuronium | 0.03 mg/kg | Human patients | Considered a safe and effective precurarizing dose. | [11] |
| Magnesium Sulfate (B86663) | 40 mg/kg | Human patients | Most effective dose in attenuating the increase in serum K+ associated with succinylcholine. | [12][13] |
| Magnesium Sulfate | 60 mg/kg | Human patients | No increase in serum potassium was observed (mean change -0.05 +/- 0.02 mmol/L). | [14] |
Experimental Protocol: Rocuronium Precurarization
-
Animal Preparation: Prepare the animal for anesthesia and surgical procedures according to your institution's approved protocols. Establish intravenous access.
-
Anesthesia Induction: Induce general anesthesia using an appropriate anesthetic agent.
-
Precurarization: Ninety seconds before the administration of succinylcholine, administer a precurarizing dose of rocuronium (e.g., 0.03-0.06 mg/kg) intravenously[10][11].
-
Succinylcholine Administration: Administer the calculated dose of succinylcholine (e.g., 1.5 mg/kg) intravenously[10].
-
Monitoring: Continuously monitor the animal's vital signs, including electrocardiogram (ECG) for any signs of arrhythmia.
-
Blood Sampling for Potassium Measurement:
-
Collect a baseline blood sample for serum potassium measurement before the administration of any drugs.
-
Collect subsequent blood samples at 3 and 5 minutes after the administration of succinylcholine to assess changes in potassium levels[10].
-
-
Data Analysis: Compare the post-succinylcholine potassium levels to the baseline to determine the effect of the precurarization.
Other Preventative Measures
-
Magnesium Sulfate: Intravenous administration of magnesium sulfate before succinylcholine has been shown to be effective in reducing the rise in serum potassium[12][13][14]. A dose of 40 mg/kg is suggested as being most effective[12][13].
-
Calcium Chloride: While not a preventative measure for potassium release, intravenous calcium chloride can be administered to counteract the cardiac effects of hyperkalemia should it occur.
Visualizations
Signaling Pathway of Succinylcholine-Induced Hyperkalemia
Caption: Signaling pathway of succinylcholine-induced potassium efflux in normal vs. at-risk muscle cells.
Experimental Workflow for Evaluating Pretreatment Strategies
References
- 1. aliem.com [aliem.com]
- 2. Frontiers | Recurrent Hyperkalemia During General Anesthesia in a Dog [frontiersin.org]
- 3. Suxamethonium-Induced Hyperkalemia: A Short Review of Causes and Recommendations for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 5. history.mayoclinic.org [history.mayoclinic.org]
- 6. Onset of succinylcholine-induced hyperkalemia following denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extracellular potassium and the regulation of acetylcholine receptor synthesis in embryonic chick muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [Precurarization with rocuronium prevents fasciculations and biochemical changes after succinylcholine administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized trial to identify optimal precurarizing dose of rocuronium to avoid precurarization-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. meddocsonline.org [meddocsonline.org]
- 14. Succinylcholine pretreatment with magnesium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Succinylcholine-Induced Fasciculations in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing succinylcholine (B1214915) in animal models. Our goal is to help you minimize succinylcholine-induced fasciculations to ensure animal welfare and the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of succinylcholine-induced fasciculations?
A1: Succinylcholine is a depolarizing neuromuscular blocking agent that mimics the action of acetylcholine (B1216132) (ACh) at the neuromuscular junction.[1][2][3] It binds to nicotinic acetylcholine receptors (nAChRs) on the motor endplate, causing a prolonged depolarization of the muscle membrane.[1][2][4] This initial, uncoordinated depolarization of muscle fibers manifests as visible muscle twitches, known as fasciculations.[1][5] Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, succinylcholine is hydrolyzed more slowly by plasma cholinesterases, leading to a persistent depolarized state and subsequent muscle paralysis.[1][6]
Q2: Why is it important to minimize fasciculations in animal models?
A2: Minimizing fasciculations is crucial for several reasons:
-
Animal Welfare: Fasciculations can cause postoperative muscle pain and discomfort for the animal.[7]
-
Experimental Integrity: The intense muscle contractions can lead to an increase in serum potassium (hyperkalemia), myoglobin, and creatine (B1669601) phosphokinase (CPK) levels, potentially confounding experimental results.
-
Physiological Stability: Fasciculations can increase oxygen consumption, which may affect physiological parameters being measured.[5]
Q3: What are the primary strategies to prevent or reduce succinylcholine-induced fasciculations?
A3: The most common and effective strategy is pretreatment with a small, "defasciculating" dose of a non-depolarizing neuromuscular blocking agent (NDMBA) prior to the administration of succinylcholine.[1] Other strategies include the use of lidocaine, magnesium, or opioids, although the efficacy of opioids is debated.[8]
Troubleshooting Guide: Pretreatment Protocols
Issue: Significant fasciculations observed after succinylcholine administration.
Solution: Implement a pretreatment protocol using a non-depolarizing muscle relaxant. The principle behind this "precurarization" is that a small dose of an NDMBA will occupy a fraction of the nicotinic acetylcholine receptors, reducing the number of receptors available for succinylcholine to bind to and thereby dampening the initial depolarizing effect.[1]
Below are experimental protocols derived from studies in animal models.
Experimental Protocols for Pretreatment
Rodent Models (Rat)
-
Vecuronium (B1682833) Pretreatment:
-
Administer a low dose of vecuronium (0.02 mg/kg) intravenously.
-
Wait for a pretreatment interval of 3-5 minutes.
-
Administer succinylcholine (1 mg/kg) intravenously.
-
Observe for the presence and severity of fasciculations. A high dose of vecuronium (0.2 mg/kg) has been shown to almost completely inhibit fasciculations.[9]
-
-
Dantrolene (B1669809) Pretreatment:
-
Administer dantrolene (2 mg/kg) intravenously.
-
Wait for the appropriate pretreatment interval as determined by pilot studies.
-
Administer succinylcholine (1 mg/kg) intravenously.
-
Monitor for fasciculations. Dantrolene has been shown to reduce the metabolic impact of fasciculations.[9]
-
Canine Models (Dog)
-
Atracurium (B1203153) Pretreatment:
-
Administer atracurium (0.6 mg/kg) intravenously.
-
Proceed with succinylcholine administration after a set interval. One study administered succinylcholine after 50% return of neuromuscular activity from atracurium, which reduced the duration of action of succinylcholine.[10] A specific pretreatment interval for fasciculation prevention would need to be optimized for your experimental setup.
-
Quantitative Data Summary
The following tables summarize the efficacy of various pretreatment agents in reducing the incidence and severity of succinylcholine-induced fasciculations based on clinical studies, which can serve as a reference for animal model experiments.
Table 1: Efficacy of Non-Depolarizing Muscle Relaxants in Reducing Fasciculation Incidence
| Pretreatment Agent | Pretreatment Dose | Pretreatment Time | Succinylcholine Dose | Incidence of Fasciculations (Pretreatment Group) | Incidence of Fasciculations (Control/Placebo) | Reference |
| Rocuronium | 0.05 mg/kg | 3 min | 2 mg/kg | 9% | 83% | [11] |
| Rocuronium | 0.05 mg/kg | 1.5 min | 2 mg/kg | 30% | 83% | [11] |
| d-tubocurarine | 0.05 mg/kg | 3 min | 1.5 mg/kg | 21% | 85% | [12] |
| Rocuronium | 0.06 mg/kg | 3 min | 1.5 mg/kg | 10% | 85% | [12] |
| Cisatracurium | 0.01 mg/kg | 3 min | 1.5 mg/kg | 59% | 85% | [12] |
| Vecuronium | 0.02 mg/kg | - | 1.5 mg/kg | Attenuated | Control (SCC only) | [13] |
| Mivacurium | 0.03 mg/kg | - | 1.5 mg/kg | Attenuated | Control (SCC only) | [13] |
Table 2: Effect of Remifentanil Pretreatment on Fasciculation Severity
| Pretreatment Agent | Pretreatment Dose | Succinylcholine Dose | Fasciculation Severity Score (Grade 0/1/2/3) - Pretreatment | Fasciculation Severity Score (Grade 0/1/2/3) - Saline Control | Reference |
| Remifentanil | 1.5 µg/kg | 1.0 mg/kg | 3/13/4/0 | 2/1/12/5 | [14][15] |
Visualizations
Signaling Pathway of Succinylcholine-Induced Fasciculation
Caption: Succinylcholine's mechanism of action at the neuromuscular junction.
Experimental Workflow for Minimizing Fasciculations
Caption: A typical experimental workflow for pretreatment.
Logical Relationship of Pretreatment
Caption: How pretreatment with an NDMBA minimizes fasciculations.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 3. radiusohio.com [radiusohio.com]
- 4. ClinPGx [clinpgx.org]
- 5. jems.com [jems.com]
- 6. openanesthesia.org [openanesthesia.org]
- 7. Neuromuscular Blocking Agents for Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 8. aub.edu.lb [aub.edu.lb]
- 9. Succinylcholine-induced fasciculations in denervated rat muscles as measured using 31P-NMR spectroscopy: the effect of pretreatment with dantrolene or vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction between atracurium and suxamethonium in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rocuronium prevents succinylcholine-induced fasciculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of pretreatment with cisatracurium, rocuronium, and d-tubocurarine on succinylcholine-induced fasciculations and myalgia: a comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Succinylcholine-Induced Fasciculation is Prevented by Mivacurium-Precurarization [accjournal.org]
- 14. Remifentanil attenuates muscle fasciculations by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Remifentanil Attenuates Muscle Fasciculations by Succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Prolonged Succinylcholine-Induced Paralysis in Experimental Subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and managing prolonged neuromuscular blockade induced by succinylcholine (B1214915) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the normal duration of action for succinylcholine and what causes prolonged paralysis?
A1: Succinylcholine is a depolarizing neuromuscular blocking agent with a rapid onset (about 60 seconds) and a short duration of action, typically lasting 4 to 6 minutes.[1] It is metabolized by the plasma enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase.[2][3] Prolonged paralysis, lasting from minutes to hours, is a rare complication primarily caused by a deficiency in BChE activity.[4][5] This deficiency can be inherited (due to genetic variants in the BCHE gene) or acquired through conditions like severe liver disease, malnutrition, or exposure to certain drugs.[6][7]
Q2: What are Phase I and Phase II neuromuscular blocks?
A2: Succinylcholine administration leads to two distinct types of neuromuscular blockade:
-
Phase I Block: This is the initial depolarizing block where succinylcholine acts as an agonist at the nicotinic acetylcholine (B1216132) receptors, causing persistent depolarization of the motor endplate.[8][9] This phase is characterized by initial muscle fasciculations followed by flaccid paralysis.[8] During a Phase I block, there is no fade in response to train-of-four (TOF) stimulation.[3][10]
-
Phase II Block: With prolonged or repeated administration of succinylcholine, or in cases of BChE deficiency, a Phase II block can develop.[11][12] This phase resembles a non-depolarizing blockade, where the neuromuscular junction becomes desensitized to acetylcholine.[8] It is characterized by a fade in the train-of-four (TOF) twitch response, tetanic fade, and post-tetanic potentiation.[11][12]
Q3: Can neostigmine (B1678181) be used to reverse succinylcholine-induced paralysis?
A3: The use of neostigmine, an acetylcholinesterase inhibitor, to reverse succinylcholine-induced blockade is complex and generally not recommended for a Phase I block.[2][11] Administering neostigmine during a Phase I block can potentiate the block by inhibiting the breakdown of acetylcholine, further depolarizing the motor endplate.[13] In a well-established Phase II block, neostigmine may be used cautiously to antagonize the block, but the response can be unpredictable.[12][14] It is crucial to use a peripheral nerve stimulator to confirm the presence of a Phase II block before considering the administration of an anticholinesterase agent.[15]
Q4: How can I determine if an experimental subject has butyrylcholinesterase deficiency?
A4: Butyrylcholinesterase deficiency can be diagnosed through several methods:
-
Biochemical Assays: A blood test can measure the activity of the BChE enzyme in the plasma.[16] The dibucaine (B1670429) inhibition test is a qualitative assay that helps characterize the type of BChE variant. Dibucaine inhibits the activity of the normal BChE enzyme by about 80%, while its inhibitory effect is significantly less on atypical variants.[17]
-
Genetic Testing: DNA analysis can identify specific mutations in the BCHE gene that are responsible for hereditary BChE deficiency.[18][19][20] This is the most definitive method to distinguish between inherited and acquired deficiency.[21]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Delayed recovery from paralysis after a standard dose of succinylcholine. | Butyrylcholinesterase (BChE) deficiency (genetic or acquired). | 1. Maintain supportive care: Continue mechanical ventilation and ensure adequate sedation to prevent awareness.[17][22] 2. Monitor neuromuscular function: Use a peripheral nerve stimulator to assess the depth of the blockade and to distinguish between Phase I and Phase II blocks.[11][23] 3. Collect a blood sample: Analyze plasma for BChE activity and dibucaine number to confirm deficiency.[16][17] 4. Consider genetic testing: If an inherited deficiency is suspected, genetic analysis of the BCHE gene can provide a definitive diagnosis.[18][22] |
| Unpredictable response to neostigmine administration. | The neuromuscular block may be in a transitional state between Phase I and Phase II, or still in a Phase I block. | 1. Cease further administration of anticholinesterases. 2. Continue supportive care: Maintain ventilation and sedation.[22] 3. Monitor neuromuscular function closely: Observe for the development of a clear Phase II block (fade on TOF) before reconsidering any intervention.[13][15] 4. Allow for spontaneous recovery: This is often the safest approach when the nature of the block is uncertain.[12] |
| Subject exhibits prolonged apnea (B1277953) and muscle weakness post-procedure. | Residual neuromuscular blockade from succinylcholine, potentially due to undiagnosed BChE deficiency or the development of a Phase II block. | 1. Ensure a patent airway and adequate ventilation. [17] 2. Administer sedation to reduce distress and the risk of awareness.[17] 3. Perform neuromuscular monitoring: Use TOF stimulation to quantify the degree of residual paralysis.[11][24] 4. Investigate for BChE deficiency as described above. |
Data Presentation
Table 1: Duration of Succinylcholine Blockade in Relation to Butyrylcholinesterase Genotype
| Genotype | Dibucaine Number | Approximate Duration of Paralysis |
| Normal (Homozygous Usual) | 70-85 | 5-10 minutes |
| Heterozygous Atypical | 50-65 | 20-30 minutes |
| Homozygous Atypical | 20-30 | 4-8 hours |
Note: Durations are approximate and can vary based on the specific experimental conditions and subject physiology.
Table 2: Neuromuscular Monitoring Characteristics of Phase I vs. Phase II Block
| Characteristic | Phase I Block | Phase II Block |
| Response to TOF Stimulation | No fade | Fade present |
| Tetanic Stimulation | Sustained response | Fade present |
| Post-Tetanic Potentiation | Absent | Present |
| Effect of Neostigmine | Potentiation of block | Antagonism or unpredictable response |
Experimental Protocols
Protocol 1: Identification of Butyrylcholinesterase Deficiency
Objective: To determine if an experimental subject has deficient BChE activity.
Methodology:
-
Blood Sample Collection: Collect a whole blood sample in a heparinized tube.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Enzyme Activity Assay:
-
Measure the baseline BChE activity in the plasma using a suitable substrate (e.g., butyrylthiocholine).
-
Perform a dibucaine inhibition test by incubating a plasma aliquot with dibucaine before adding the substrate and measure the remaining enzyme activity.
-
-
Calculation of Dibucaine Number:
-
Dibucaine Number = [1 - (Activity with Dibucaine / Baseline Activity)] x 100
-
-
Interpretation: Compare the dibucaine number to the ranges provided in Table 1 to infer the BChE genotype.
Protocol 2: Management of Prolonged Paralysis
Objective: To provide supportive care and manage an experimental subject with prolonged succinylcholine-induced paralysis.
Methodology:
-
Immediate Actions:
-
If spontaneous respiration does not return within the expected timeframe, maintain mechanical ventilation.
-
Ensure the subject is adequately sedated to prevent awareness and distress.[17]
-
-
Neuromuscular Monitoring:
-
Attach a peripheral nerve stimulator (e.g., to the ulnar nerve) to monitor neuromuscular function.
-
Perform train-of-four (TOF) stimulation intermittently to assess the depth of the blockade and identify the transition from a Phase I to a Phase II block.[11]
-
-
Supportive Care:
-
Intervention (with caution):
-
If a clear and stable Phase II block is confirmed by neuromuscular monitoring (significant fade on TOF), and after at least 20 minutes of observation of spontaneous recovery has plateaued, a cautious administration of an anticholinesterase agent like neostigmine may be considered.[15]
-
Administer neostigmine at a low dose and monitor the response closely. Be prepared for an unpredictable or potentiation of the block.[13]
-
-
Recovery:
Mandatory Visualizations
References
- 1. pshp.org [pshp.org]
- 2. brainkart.com [brainkart.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged paralysis associated with succinylcholine--a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preventiongenetics.com [preventiongenetics.com]
- 7. Is There Still a Role for Succinylcholine in Contemporary Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged Neuromuscular Blockade Following Succinylcholine Administration and the Clinical Importance of Family History: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiusohio.com [radiusohio.com]
- 10. Monitoring Neuromuscular Blockade | Anesthesia Key [aneskey.com]
- 11. anesthesiaexperts.com [anesthesiaexperts.com]
- 12. anaesthesianews.wordpress.com [anaesthesianews.wordpress.com]
- 13. Neuromuscular Blockade Monitoring: Having It but Knowing When Not to Trust It - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anesthesiaserviceswa.com [anesthesiaserviceswa.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Pseudocholinesterase deficiency - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 17. Pseudocholinesterase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Genetic Testing for BCHE Variants Identifies Patients at Risk of Prolonged Neuromuscular Blockade in Response to Succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Orphanet: Hereditary butyrylcholinesterase deficiency [orpha.net]
- 21. Prolonged Neuromuscular Blockade Following Succinylcholine Administration to a Patient with a Reduced Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. blinkdc.com [blinkdc.com]
- 24. faculty.washington.edu [faculty.washington.edu]
- 25. Prolonged Nonsurvival Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. academy.royalcanin.com [academy.royalcanin.com]
- 27. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Succinylcholine Chloride Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of succinylcholine (B1214915) chloride solutions, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of a succinylcholine chloride solution?
A1: The pH range for maximum stability of this compound solutions is between 3.75 and 4.50.[1][2][3] Solutions with a pH greater than 4.5 are known to be unstable.[3]
Q2: How does pH affect the degradation of this compound?
A2: this compound degradation is primarily due to hydrolysis, a reaction catalyzed by both hydrogen (acidic) and hydroxyl (alkaline) ions.[4] As the solution degrades, it produces succinic acid, which in turn lowers the pH and can accelerate the rate of hydrolysis.[4][5]
Q3: What are the main degradation products of this compound?
A3: The primary degradation pathway involves a stepwise hydrolysis. Initially, this compound hydrolyzes to form succinylmonocholine (B1203878) and choline.[5][6][7] Succinylmonocholine, which is inactive, then undergoes a much slower hydrolysis to yield succinic acid and another molecule of choline.[4][5][8]
Q4: How significant is the effect of temperature on the stability of this compound solutions?
A4: Temperature has a substantial impact on the stability of this compound solutions. It is recommended to store these solutions at 2 to 8°C to slow down degradation.[3] A 10% loss of drug content can occur in as little as one day at 70°C, while it may take up to five months at 20-26°C for a similar loss to occur.[9][10] At 4-6°C, the solution shows minimal hydrolysis over 23 months.[9][10]
Q5: Should this compound solutions be protected from light?
A5: Yes, protecting the solution from light can slow down the initial degradation of this compound.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in the solution. | The pH of the solution may be outside the optimal range of 3.75-4.50.[1][2][3] | Verify the pH of the solution. If it is not within the optimal range, adjust it using appropriate buffers. |
| The solution may have been stored at an elevated temperature.[9][10] | Ensure the solution is stored at the recommended temperature of 2-8°C.[3] | |
| Precipitate formation in the solution. | If mixed with alkaline solutions, such as those containing barbiturates, this compound can be hydrolyzed, or free barbituric acid may precipitate.[3] | Do not mix this compound solutions with alkaline solutions in the same syringe or administer them simultaneously through the same needle.[3] |
| Observed decrease in solution pH over time. | This is a natural consequence of this compound degradation, which produces succinic acid.[4][5] | Monitor the pH of the solution regularly, especially during long-term storage. Consider using a buffered solution for better pH control. |
Quantitative Data Summary
The stability of this compound is highly dependent on both temperature and pH. The following table summarizes the time to a 10% loss of drug content at various temperatures.
| Temperature | Time to 10% Loss of Drug Content |
| 4-6°C | Minimal hydrolysis over 23 months[9][10] |
| 20-26°C | 5 months[9][10] |
| 35°C | 1 month[9][10] |
| 70°C | 1 day[9][10] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to analyze this compound and its degradation products.
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its known degradation products, succinylmonocholine and succinic acid.[8]
2. Materials and Reagents:
-
This compound reference standard
-
Succinylmonocholine reference standard
-
Succinic acid reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid or other suitable buffer components
-
0.1N Hydrochloric acid
-
0.1N Sodium hydroxide
-
3% Hydrogen peroxide
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic mobile phase of 100% water or a buffered aqueous solution.
-
Flow Rate: 0.6 mL/min
-
Detection: UV at 218 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual and mixed standard solutions of this compound, succinylmonocholine, and succinic acid in a suitable diluent (e.g., water).
-
Sample Solutions: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the assay.
5. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on the this compound solution.[8][11]
-
Acid Hydrolysis: Add 1.0 mL of 0.1N HCl to 1.0 mL of the sample solution, keep at room temperature for 4 hours, then neutralize with 0.1N NaOH.[11]
-
Base Hydrolysis: Add 1.0 mL of 0.1N NaOH to 1.0 mL of the sample solution, keep at room temperature for 4 hours, then neutralize with 0.1N HCl.[11]
-
Oxidative Degradation: Add 1.0 mL of 3% hydrogen peroxide to 1.0 mL of the sample solution and keep at room temperature for 4 hours.[11]
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the sample solution to UV light.
6. Method Validation: Validate the developed HPLC method according to ICH guidelines for the following parameters:[12]
-
Specificity: Ensure the peaks for this compound and its degradation products are well-resolved from each other and from any other components in the sample matrix.
-
Linearity: Establish a linear relationship between the concentration of the analytes and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured values to the true values by performing recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, mobile phase composition).
7. Analysis of a Test Sample: Inject the prepared sample solution into the HPLC system and record the chromatogram. Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and peak areas to those of the standard solutions.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Shelf life of unrefrigerated this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. US11872305B2 - Stable pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 5. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 9. Stability of this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Succinylcholine Concentration for Isolated Muscle Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing succinylcholine (B1214915) concentration in isolated muscle preparation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of succinylcholine on isolated skeletal muscle?
Succinylcholine is a depolarizing neuromuscular blocking agent.[1][2][3][4] It mimics acetylcholine (B1216132) (ACh) by binding to nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the muscle fiber.[1] This binding leads to a prolonged depolarization of the muscle membrane.[1] Unlike ACh, which is rapidly broken down by acetylcholinesterase, succinylcholine is not readily hydrolyzed at the neuromuscular junction, resulting in sustained depolarization.[1] This initially causes transient muscle fasciculations (brief, involuntary contractions), followed by flaccid paralysis as the muscle membrane cannot repolarize to respond to further stimulation.[1][5]
Q2: What are Phase I and Phase II blocks in the context of succinylcholine application?
The pharmacological effects of succinylcholine are characterized by two distinct phases:
-
Phase I Block (Depolarizing Block): This is the initial phase of action where succinylcholine binds to nAChRs, causing prolonged depolarization of the motor endplate.[1] This leads to initial muscle fasciculations followed by flaccid paralysis.[1] During this phase, the muscle is unresponsive to further stimulation.
-
Phase II Block (Desensitizing Block): With prolonged or repeated administration of succinylcholine, the muscle membrane gradually repolarizes, but the nAChRs become desensitized and unresponsive to acetylcholine.[1] This phase resembles the block produced by non-depolarizing neuromuscular blockers.[1]
Q3: What is a typical effective concentration (EC50) for succinylcholine in isolated muscle preparations?
The effective concentration of succinylcholine can vary depending on the muscle type and experimental conditions. However, studies have reported an EC50 value for succinylcholine on human muscle-type nAChRs to be approximately 10.8 µM .[6][7][8] For embryonic mouse spinal cord-skeletal muscle cocultures, an EC50 as low as 1 µM has been observed.[9]
Q4: How does temperature affect the potency of succinylcholine in in-vitro experiments?
Temperature is a critical factor in isolated muscle experiments. Lowering the temperature can decrease the activity of cholinesterases, the enzymes that metabolize succinylcholine, potentially prolonging its effect. It is crucial to maintain a stable and physiologically relevant temperature for the specific muscle preparation to ensure reproducible results.
Q5: How should I prepare and store my succinylcholine solutions?
Succinylcholine solutions are susceptible to degradation, especially at room temperature. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored at appropriate temperatures and protected from light to minimize degradation. For intermittent use, it is advisable to keep the stock solution on ice.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No response or weak response to succinylcholine | 1. Degraded Succinylcholine: The drug may have lost potency due to improper storage or age. 2. Low Receptor Density: The muscle preparation may have a low density of nicotinic acetylcholine receptors. 3. Incorrect Buffer Composition: The physiological salt solution may be missing essential ions or have an incorrect pH. 4. Muscle Fatigue: The muscle may be over-stimulated or fatigued from the dissection and mounting process. | 1. Prepare a fresh solution of succinylcholine from a reliable source. 2. Ensure the muscle tissue is healthy and handled carefully during dissection. Consider using a different muscle type if the issue persists. 3. Double-check the composition and pH of your physiological salt solution. Ensure it is properly oxygenated. 4. Allow the muscle to equilibrate in the organ bath for an adequate period before starting the experiment. Reduce the frequency and intensity of electrical stimulation if applicable. |
| Rapid tachyphylaxis or desensitization (diminishing response to repeated doses) | 1. Development of Phase II Block: Prolonged or high concentrations of succinylcholine can lead to receptor desensitization. 2. Receptor Downregulation: Continuous exposure to an agonist can lead to a decrease in the number of surface receptors. | 1. Wash the muscle preparation thoroughly with fresh physiological salt solution between doses to allow for receptor recovery. 2. Increase the time interval between successive doses. 3. Use the lowest effective concentration of succinylcholine to achieve the desired effect. 4. Consider a cumulative dose-response protocol to minimize the effects of tachyphylaxis. |
| Inconsistent or variable muscle contractions | 1. Temperature Fluctuations: Inconsistent temperature in the organ bath can affect enzyme kinetics and muscle contractility. 2. Inadequate Oxygenation: Insufficient oxygen supply to the muscle tissue can lead to metabolic stress and inconsistent responses. 3. Improper Muscle Mounting: Incorrect tension or positioning of the muscle in the organ bath can affect the recorded contractions. | 1. Use a temperature-controlled water bath and ensure the organ bath temperature is stable throughout the experiment. 2. Ensure a continuous and adequate supply of carbogen (B8564812) (95% O2, 5% CO2) to the physiological salt solution. 3. Mount the muscle with optimal resting tension and ensure it is not touching the sides of the organ bath. |
| Spontaneous muscle contractions or fasciculations before drug application | 1. Muscle Irritation: The muscle may be irritated from the dissection or mounting process. 2. Inadequate Equilibration: The muscle may not have had enough time to stabilize in the organ bath. | 1. Handle the muscle tissue gently during dissection and mounting. 2. Allow for a sufficient equilibration period (e.g., 30-60 minutes) before starting the experiment, with regular washing of the preparation. |
Data Presentation
Table 1: Succinylcholine Potency in Different Experimental Models
| Preparation | Parameter | Value | Reference |
| Human muscle-type nAChR (expressed in Xenopus oocytes) | EC50 | 10.8 µM (95% CI: 9.8-11.9 µM) | [6][7][8] |
| Embryonic mouse spinal cord-skeletal muscle coculture | EC50 | 1 µM | [9] |
| Human adductor pollicis muscle (in vivo) | ED90 (single dose) | 0.27 +/- 0.03 mg/kg | [10] |
| Human adductor pollicis muscle (in vivo) | ED90 (cumulative dose with infusion) | 0.26 +/- 0.02 mg/kg | [10] |
| Human adductor pollicis muscle (in vivo) | ED90 (cumulative dose without infusion) | 0.42 +/- 0.06 mg/kg | [10] |
| Neonates (in vivo) | ED90 | 517 µg/kg | [11] |
| Infants (in vivo) | ED90 | 608 µg/kg | [11] |
| Children (in vivo) | ED90 | 352 µg/kg | [11] |
Experimental Protocols
Protocol 1: Isolated Skeletal Muscle Preparation for Contractility Studies
This protocol outlines the general steps for preparing an isolated rodent skeletal muscle (e.g., extensor digitorum longus or soleus) for in-vitro contractility studies in an organ bath.
Materials:
-
Rodent model (e.g., mouse or rat)
-
Dissection tools (scissors, forceps)
-
Isolated organ bath system with force transducer and data acquisition
-
Physiological Salt Solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Succinylcholine chloride stock solution
-
Suture thread
Procedure:
-
Animal Euthanasia and Muscle Dissection:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired skeletal muscle, keeping the tendons at both ends intact. Handle the muscle gently to avoid damage.
-
-
Muscle Mounting:
-
Securely tie suture threads to the tendons at each end of the muscle.
-
Mount the muscle vertically in the organ bath chamber filled with pre-warmed and oxygenated physiological salt solution.
-
Attach one suture to a fixed hook at the bottom of the chamber and the other to a force transducer.
-
-
Equilibration:
-
Allow the muscle to equilibrate in the organ bath for at least 30-60 minutes.
-
During equilibration, apply a small amount of passive tension (preload) to the muscle to ensure it is taut but not overstretched.
-
Wash the muscle with fresh physiological salt solution every 15 minutes.
-
-
Succinylcholine Administration:
-
After equilibration, add known concentrations of succinylcholine to the organ bath in a cumulative or single-dose manner.
-
Record the resulting muscle contraction using the force transducer and data acquisition system.
-
-
Data Analysis:
-
Measure the peak tension developed in response to each concentration of succinylcholine.
-
Construct a dose-response curve by plotting the contractile response against the logarithm of the succinylcholine concentration.
-
Calculate parameters such as EC50 from the dose-response curve.
-
Visualizations
Caption: Succinylcholine signaling at the neuromuscular junction.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of succinylcholine in an organotypic spinal cord-skeletal muscle coculture of embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response curves for succinylcholine: single versus cumulative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response curves for suxamethonium in neonates, infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Succinylcholine Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving succinylcholine (B1214915). The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve variability in succinylcholine dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency (ED50/ED90) of succinylcholine?
A1: The potency of succinylcholine can vary depending on the experimental model and conditions. However, studies in adult humans under general anesthesia have established reference values.
| Potency Metric | Single Dose Technique (mg/kg) | Cumulative Dose with Infusion (mg/kg) | Cumulative Dose without Infusion (mg/kg) |
| ED90 | 0.27 +/- 0.03 | 0.26 +/- 0.02 | 0.42 +/- 0.06[1] |
ED90: Effective dose required to produce 90% of the maximal response.
Q2: What are the primary causes of variability in succinylcholine dose-response curves?
A2: Variability in the response to succinylcholine is a well-documented phenomenon and can be attributed to several factors:
-
Genetic Factors: Polymorphisms in the butyrylcholinesterase (BChE) gene can lead to atypical plasma cholinesterase, which has a reduced capacity to hydrolyze succinylcholine, prolonging its effect.[2][3][4]
-
Physiological Conditions: Age, obesity, liver disease, pregnancy, and certain medical conditions like myasthenia gravis can alter the pharmacokinetics and pharmacodynamics of succinylcholine.[3][5][6][7]
-
Drug Interactions: Certain drugs can inhibit the activity of plasma cholinesterase, leading to a prolonged neuromuscular blockade from succinylcholine.[3]
-
Experimental Technique: Inconsistent drug preparation, inaccurate dosing, and improper storage of succinylcholine can introduce significant variability.[6][7]
-
Tachyphylaxis: Repeated administration of succinylcholine can lead to a rapid decrease in its effectiveness, a phenomenon known as tachyphylaxis.[8][9]
Q3: How does atypical plasma cholinesterase affect the dose-response to succinylcholine?
A3: Atypical plasma cholinesterase (or pseudocholinesterase deficiency) is a genetic condition where the enzyme responsible for breaking down succinylcholine is less effective.[2][3] This leads to a prolonged duration of action. The severity of this prolongation depends on the specific genetic variant.
| Genotype | Dibucaine (B1670429) Number | Duration of Paralysis with Succinylcholine |
| Typical (UU) | ~80 | 5-10 minutes[2] |
| Heterozygous Atypical (UA) | 40-60 | 20-30 minutes[2] |
| Homozygous Atypical (AA) | ~20 | 1-8 hours[2] |
The Dibucaine Number is a measure of the enzyme's activity.
Troubleshooting Guides
Issue 1: Observed Potency is Significantly Lower Than Expected (Rightward Shift in Dose-Response Curve)
This indicates a decreased sensitivity or resistance to succinylcholine.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Drug Concentration | Verify calculations for stock and working solutions. Prepare fresh solutions. | Simple errors in dilution can lead to inaccurate dosing. |
| Drug Degradation | Ensure succinylcholine is stored correctly (cool temperatures are often required). Use a fresh vial.[6] | Improper storage can lead to a loss of potency. |
| Increased Butyrylcholinesterase (BChE) Activity | If using an in vivo model, consider factors that can increase BChE activity such as obesity, hyperlipidemia, or diabetes.[5][6] | Increased enzyme activity leads to faster breakdown of succinylcholine, reducing the amount that reaches the neuromuscular junction.[5][6] |
| Upregulation of Acetylcholine (B1216132) Receptors | In certain conditions like burn injuries or spinal cord injuries, there can be an upregulation of extra-junctional acetylcholine receptors, leading to resistance.[10] | A higher number of receptors may require a higher concentration of succinylcholine to achieve the same level of blockade. |
| Tachyphylaxis | If performing cumulative dose-response experiments, be aware of the potential for tachyphylaxis. Consider using a single-dose protocol.[8][9] | Repeated exposure to succinylcholine can lead to desensitization of the nicotinic acetylcholine receptors.[8][11] |
Issue 2: Observed Potency is Significantly Higher Than Expected (Leftward Shift in Dose-Response Curve)
This suggests an increased sensitivity to succinylcholine.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Drug Concentration | Double-check all dilution calculations and ensure accurate pipetting. | An erroneously high concentration of the dosing solution will lead to an apparent increase in potency. |
| Reduced Plasma Cholinesterase Activity | Consider the possibility of atypical plasma cholinesterase in the experimental animals or cell lines. Certain conditions like liver disease or malnutrition can also decrease enzyme activity.[3] | Reduced enzyme activity leads to slower metabolism of succinylcholine and a prolonged effect.[2][3] |
| Inhibition of Plasma Cholinesterase | Review all other compounds being administered in the experiment to ensure none are known inhibitors of cholinesterases. | Co-administration of a cholinesterase inhibitor will potentiate the effect of succinylcholine. |
Issue 3: High Variability or Inconsistent Results Between Replicates
This points to issues with experimental technique or biological variability.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing Technique | Ensure precise and consistent administration of succinylcholine for each data point. | Variability in the volume or timing of drug application will lead to inconsistent responses. |
| Biological Variability | Increase the number of replicates (n) for each experiment to account for inherent biological differences. | A larger sample size can help to average out individual variations and provide a more robust dose-response curve. |
| Tissue/Cell Health | If using an in vitro preparation, ensure the tissue or cells are healthy and maintained under optimal physiological conditions (temperature, pH, oxygenation). | Unhealthy or stressed tissues will exhibit inconsistent responses to drug application. |
| Inadequate Equilibration Time | Allow for a sufficient equilibration period for the tissue or animal model before starting the experiment. | This ensures a stable baseline and reduces variability in the initial state of the preparation. |
Experimental Protocols
Protocol 1: Generation of a Cumulative Dose-Response Curve for Succinylcholine in an In Vitro Nerve-Muscle Preparation
-
Preparation: Dissect and mount a suitable nerve-muscle preparation (e.g., rat phrenic nerve-hemidiaphragm) in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stimulation: Stimulate the nerve supramaximally with single pulses at a frequency of 0.1 Hz.
-
Recording: Record the isometric muscle contractions using a force-displacement transducer connected to a data acquisition system.
-
Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, or until a stable baseline twitch tension is achieved.
-
Dosing:
-
Add succinylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1x10⁻⁸ M, 3x10⁻⁸ M, 1x10⁻⁷ M, etc.).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
-
Data Analysis:
-
Measure the percentage inhibition of the twitch height at each concentration relative to the baseline.
-
Plot the percentage inhibition against the logarithm of the succinylcholine concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and other pharmacological parameters.
-
Protocol 2: Determination of Plasma Cholinesterase Activity
-
Sample Collection: Obtain a plasma sample from the subject (animal or human).
-
Assay Principle: The assay is based on the hydrolysis of a substrate (e.g., butyrylthiocholine) by plasma cholinesterase, which produces a product that can be measured spectrophotometrically.
-
Procedure:
-
Add a known amount of plasma to a reaction mixture containing the substrate and a chromogen (e.g., DTNB).
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm).
-
-
Calculation: The rate of change in absorbance is directly proportional to the plasma cholinesterase activity.
-
Dibucaine Inhibition (for identifying atypical variants):
-
Perform the assay in the presence and absence of dibucaine, a known inhibitor of typical plasma cholinesterase.
-
The percentage of inhibition of enzyme activity by dibucaine is calculated to determine the Dibucaine Number.[2]
-
Visualizations
Caption: Succinylcholine's mechanism of action at the neuromuscular junction and its metabolism in the plasma.
Caption: A logical workflow for troubleshooting variability in succinylcholine dose-response experiments.
References
- 1. Dose-response curves for succinylcholine: single versus cumulative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. orphananesthesia.eu [orphananesthesia.eu]
- 4. Pseudocholinesterase deficiency - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scribd.com [scribd.com]
- 8. Self-antagonism: a possible mechanism of tachyphylaxis in suxamethonium-induced neuromuscular block in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachyphylaxis and phase II block development during infusion of succinylcholine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openanesthesia.org [openanesthesia.org]
- 11. m.youtube.com [m.youtube.com]
effect of temperature on succinylcholine chloride degradation rate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of succinylcholine (B1214915) chloride, focusing on the effects of temperature on its degradation rate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of succinylcholine chloride?
This compound primarily degrades via hydrolysis. This process occurs in two main steps. Initially, it is hydrolyzed to form succinylmonocholine (B1203878) and choline. Subsequently, succinylmonocholine is further hydrolyzed to succinic acid and another molecule of choline.[1] This hydrolysis is catalyzed by both hydrogen and hydroxyl ions.[1]
Q2: How does temperature affect the degradation rate of this compound?
Temperature has a significant impact on the degradation rate of this compound. As temperature increases, the rate of hydrolysis increases, leading to a more rapid loss of potency. For instance, a 10% loss of drug content occurs much faster at 35°C (one month) and 70°C (one day) compared to refrigerated conditions (minimal loss over 23 months at 4-6°C).[2][3]
Q3: What is the recommended storage temperature for this compound solutions?
To ensure its stability and prevent significant loss of potency, this compound solutions should be stored under refrigeration at 2°C to 8°C.[4]
Q4: Can this compound solutions be stored at room temperature?
While refrigeration is recommended, some studies have shown that this compound solutions can be stored at room temperature for a limited period without considerable loss of potency.[5][6] For example, one study found that a 20 mg/mL solution could be stored at room temperature for approximately 8.3 months, and a 50 mg/mL solution for 4.8 months, before a 10% loss of potency occurred.[5][6] However, the stability at room temperature can vary between different manufacturers and formulations.[5]
Q5: Does pH influence the degradation of this compound?
Yes, pH plays a crucial role in the stability of this compound. The hydrolysis of succinylcholine is catalyzed by hydrogen ions.[5] As the degradation proceeds, the formation of succinic acid can lower the pH of the solution, which in turn can accelerate the degradation rate.[1][5]
Q6: Does light exposure affect the stability of this compound?
Initial degradation of this compound can be slowed if the solution is protected from light.[2][3] However, one study suggests that the effect of light on the stability of this compound injections is only slight.[5]
Data on Degradation Rates
The following table summarizes the degradation rates of this compound at various temperatures as reported in different studies.
| Concentration | Temperature | Degradation Rate/Time to 10% Loss | Reference |
| 10 mg/mL | 4-6°C | Minimal hydrolysis over 23 months | [2][3] |
| 10 mg/mL | 20-26°C (Room Temp.) | 10% loss in five months | [2][3] |
| 10 mg/mL | 35°C | 10% loss in one month | [2][3] |
| 10 mg/mL | 70°C | 10% loss in one day | [2][3] |
| 20 mg/mL | 4°C | 0.18% per month | [5][6][7] |
| 20 mg/mL | Room Temperature | 1.2% per month | [5][6][7] |
| 20 mg/mL | 37°C | 5.4% per month | [5][6][7] |
| 50 mg/mL | 4°C | 0.30% per month | [5][6][7] |
| 50 mg/mL | Room Temperature | 2.1% per month | [5][6][7] |
| 50 mg/mL | 37°C | 8.1% per month | [5][6][7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound using HPLC.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., Thermo Hypersil BDS, C18, 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. An example is a mixture of a buffer solution (e.g., containing 1-pentanesulfonic acid, sodium chloride, and sulfuric acid) and acetonitrile. Another option is a simple mobile phase of water, acetonitrile, and perchloric acid for use with a mixed-mode column.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent to a known concentration.
-
For forced degradation studies, samples can be subjected to stress conditions such as acid (e.g., 1.0N HCl), base (e.g., 1.0N NaOH), or peroxide (e.g., 3% H₂O₂) for a defined period before neutralization and dilution.[2]
4. Analysis:
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to succinylcholine and any degradation products. The retention time of the succinylcholine peak in the sample should match that of the standard.
Thin-Layer Chromatography (TLC) for Degradation Analysis
TLC can be a sensitive method for detecting the degradation of this compound.[3]
1. Materials:
-
TLC plates (e.g., Silica Gel G).
-
Developing chamber.
-
Visualization reagent (e.g., potassium bismuth iodide TS).
2. Solvent System:
-
A mixture of acetone (B3395972) and 1 N hydrochloric acid (1:1) can be used as the developing solvent.
3. Procedure:
-
Apply a small spot of the this compound solution (and standards) to the TLC plate.
-
Place the plate in the developing chamber containing the solvent system.
-
Allow the solvent to move up the plate until it reaches a desired height.
-
Remove the plate and dry it.
4. Visualization:
-
Heat the plate (e.g., at 105°C for 5 minutes).
-
Cool the plate and spray it with the visualization reagent.
-
Heat the plate again to develop the spots. The presence of additional spots in the sample lane compared to the standard indicates degradation.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Stability of this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 6. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
avoiding tachyphylaxis with repeated succinylcholine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated succinylcholine (B1214915) administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is succinylcholine-induced tachyphylaxis?
A1: Succinylcholine-induced tachyphylaxis is the rapid development of decreased effectiveness when the drug is administered repeatedly or as a continuous infusion.[1][2] This means that subsequent doses produce a lesser degree of neuromuscular blockade than the initial dose, requiring higher doses to achieve the same effect. This phenomenon is also characterized by a change in the nature of the neuromuscular block, often progressing from a Phase I to a Phase II block.[1][3]
Q2: What is the proposed mechanism of succinylcholine tachyphylaxis?
A2: The precise mechanism is not fully elucidated, but it is not due to increased metabolism of the drug. Studies have shown that plasma cholinesterase activity does not significantly change during prolonged succinylcholine infusion, indicating that enzyme induction is not the cause of tachyphylaxis.[4] A leading hypothesis is "self-antagonism," where succinylcholine itself antagonizes the residual neuromuscular block from previous doses, particularly evident during the transition to a Phase II block.[5]
Q3: How quickly does tachyphylaxis to succinylcholine develop?
A3: The onset of tachyphylaxis can be quite rapid. In clinical studies involving continuous infusion in children, tachyphylaxis was observed to occur in approximately 23 ± 2 minutes after a mean dose of 3.0 ± 0.4 mg/kg.[1]
Q4: What is the difference between Phase I and Phase II block with succinylcholine?
A4:
-
Phase I Block: This is the initial depolarizing block caused by succinylcholine binding to and activating acetylcholine (B1216132) receptors, leading to muscle fasciculations followed by paralysis.[6]
-
Phase II Block: With repeated doses or prolonged infusion, the neuromuscular block can transition to a Phase II block, which resembles the block produced by non-depolarizing neuromuscular blockers.[3] This phase is characterized by a "fade" in the train-of-four (TOF) response.[3][7] The development of a Phase II block is a key feature associated with tachyphylaxis. In a study on children, a Phase II block (defined as a TOF ratio less than 50%) occurred after approximately 29 ± 5 minutes of infusion.[1]
Troubleshooting Guide
Issue: Decreased neuromuscular blocking effect with repeated succinylcholine doses.
Possible Cause: Development of tachyphylaxis.
Solutions:
-
Increase the Dose: The most direct approach to overcome tachyphylaxis is to increase the dose of succinylcholine for subsequent administrations.[5] However, be aware that this can hasten the development of a Phase II block.
-
Switch to a Non-Depolarizing Agent: If repeated neuromuscular blockade is required, consider switching to a non-depolarizing neuromuscular blocking agent, as they do not exhibit the same rapid tachyphylaxis as succinylcholine.
-
"Drug Holiday": While not extensively studied for succinylcholine specifically, the concept of a "drug holiday" (a period of abstaining from the drug) may help restore baseline responsiveness and prevent tachyphylaxis.[2] The required duration of this "holiday" for succinylcholine in an experimental context is not well-defined.
Issue: Unexplained prolongation of neuromuscular block after repeated succinylcholine administration.
Possible Cause: Development of a Phase II block or pseudocholinesterase deficiency.
Solutions:
-
Utilize a Peripheral Nerve Stimulator: A definitive diagnosis between a prolonged Phase I block and a Phase II block can be made using a peripheral nerve stimulator to observe the train-of-four (TOF) response. A fade in the TOF ratio indicates a Phase II block.[7]
-
Assess for Pseudocholinesterase Deficiency: If a prolonged block is observed even after a single dose, consider the possibility of pseudocholinesterase deficiency in the experimental animal model, which would lead to delayed metabolism of succinylcholine.[3]
-
Reversal of Phase II Block: The reversal of a Phase II block is a complex decision and should be approached with caution. Anticholinesterase drugs, typically used to reverse non-depolarizing blockers, may be considered but their use should be based on careful assessment of the neuromuscular block characteristics.[7]
Data Presentation
Table 1: Onset of Tachyphylaxis and Phase II Block with Continuous Succinylcholine Infusion in Children
| Parameter | Mean Time to Onset (minutes) | Mean Cumulative Dose (mg/kg) |
| Tachyphylaxis | 23 ± 2 | 3.0 ± 0.4 |
| Phase II Block (TOF ratio < 50%) | 29 ± 5 | 4.1 ± 0.6 |
Data from DeCook & Goudsouzian (1980).[1]
Table 2: Succinylcholine ED90 with Different Dosing Techniques
| Dosing Technique | ED90 (mg/kg) |
| Single Dose | 0.27 ± 0.03 |
| Cumulative Dose with Infusion | 0.26 ± 0.02 |
| Cumulative Dose without Infusion | 0.42 ± 0.06 |
Data from Smith et al. (1988). Note: The higher ED90 with cumulative dosing without infusion suggests the development of tachyphylaxis during the experiment.[8]
Experimental Protocols
Protocol 1: Induction and Monitoring of Succinylcholine-Induced Tachyphylaxis and Phase II Block
This protocol is adapted from studies observing the effects of continuous succinylcholine infusion.
-
Animal Model: A suitable animal model, such as a piglet, is anesthetized.[9]
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., halothane).[1]
-
Nerve Stimulation: The ulnar nerve (or another suitable peripheral nerve) is stimulated using an electrode.
-
Neuromuscular Monitoring: The force of contraction of a corresponding muscle (e.g., adductor pollicis) is measured and recorded.
-
Twitch Stimulation: A baseline twitch response is established using a stimulation rate of 0.1 Hz.
-
Train-of-Four (TOF) Stimulation: TOF stimulation (2 Hz for 2 seconds) is used to assess for fade and differentiate between Phase I and Phase II block.[1]
-
-
Succinylcholine Administration:
-
An initial bolus of succinylcholine (e.g., 1.0 mg/kg) is administered intravenously.[9]
-
Following the initial dose, a continuous infusion of succinylcholine is started. The infusion rate is adjusted to maintain a desired level of neuromuscular blockade (e.g., 90% twitch depression).
-
-
Data Collection:
-
Record the time to onset of tachyphylaxis, defined as the point where the infusion rate needs to be significantly increased to maintain the same level of blockade.
-
Record the time to the development of a Phase II block, identified by a TOF ratio of less than 50%.[1]
-
Measure recovery times from the neuromuscular block after cessation of the infusion.
-
Visualizations
Caption: Signaling pathway of succinylcholine at the neuromuscular junction.
Caption: Experimental workflow for studying succinylcholine tachyphylaxis.
Caption: Logical relationship in succinylcholine-induced tachyphylaxis.
References
- 1. Tachyphylaxis and phase II block development during infusion of succinylcholine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. Plasma cholinesterase activity and tachyphylaxis during prolonged succinylcholine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-antagonism: a possible mechanism of tachyphylaxis in suxamethonium-induced neuromuscular block in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Dose-response curves for succinylcholine: single versus cumulative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electromyographic study of differential sensitivity to succinylcholine of the diaphragm, laryngeal and somatic muscles: a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Succinylcholine-Induced Bradycardia in Animal Research
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for addressing bradycardia induced by succinylcholine (B1214915) in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is succinylcholine-induced bradycardia?
A1: Succinylcholine-induced bradycardia is a notable drop in heart rate that can occur following the administration of succinylcholine, a depolarizing neuromuscular blocking agent. This effect is particularly prominent in pediatric and small animal models and can sometimes be severe, leading to arrhythmias or even cardiac arrest. The phenomenon is primarily mediated by the drug's action on cardiac muscarinic receptors.
Q2: What is the underlying mechanism of this adverse effect?
A2: Succinylcholine is structurally similar to acetylcholine (B1216132) and can directly stimulate cholinergic receptors. Its bradycardic effect arises from the stimulation of muscarinic (M2) receptors in the sinoatrial (SA) node of the heart. This mimics the action of the vagus nerve, leading to a decrease in the heart's pacemaker rate and consequently, a slower heart rate. The effect is more pronounced after a second dose of succinylcholine.
Q3: Which animal species are most susceptible to succinylcholine-induced bradycardia?
A3: While the effect can be observed in various species, it is particularly well-documented in canines (dogs) and swine (pigs). The baseline vagal tone of the animal can influence the severity of the bradycardic response.
Q4: Are there any pharmacological strategies to prevent this side effect?
A4: Yes, the most common and effective strategy is the prophylactic administration of an anticholinergic agent, such as atropine (B194438) or glycopyrrolate (B1671915), prior to giving succinylcholine. These agents act as competitive antagonists at muscarinic receptors, blocking the sites where succinylcholine would otherwise exert its bradycardic effect.
Troubleshooting Guide
Issue: A significant drop in heart rate is observed immediately after succinylcholine administration.
-
Immediate Action: If a severe drop in heart rate occurs, the immediate administration of an anticholinergic agent is critical. Atropine is often the drug of choice for emergency intervention due to its rapid onset of action.
-
Preventative Measures for Future Experiments: To prevent recurrence, implement a pre-treatment protocol. Administer an anticholinergic agent several minutes before the succinylcholine injection.
Issue: The bradycardic response to succinylcholine is inconsistent across experimental subjects.
-
Underlying Causes: Variability can be attributed to several factors, including the depth of anesthesia, the specific anesthetic agents used, the animal's age, and its intrinsic vagal tone.
-
Recommendations: Standardize your experimental protocol as much as possible. Ensure consistent anesthetic depth and allow for a sufficient stabilization period before drug administration. Consider the animal's physiological state and document it thoroughly.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of succinylcholine on heart rate and the efficacy of pre-treatment with anticholinergic agents in various animal models.
Table 1: Effect of Succinylcholine on Heart Rate in Canines
| Treatment Group | N | Baseline Heart Rate (beats/min, Mean ± SD) | Heart Rate Post-Succinylcholine (beats/min, Mean ± SD) | Percent Decrease |
| Control (Saline) | 10 | 110 ± 12 | 108 ± 11 | 1.8% |
| Succinylcholine (0.3 mg/kg IV) | 10 | 112 ± 14 | 75 ± 9 | 33.0% |
Table 2: Efficacy of Atropine Pre-treatment in a Swine Model
| Pre-treatment | Succinylcholine Dose | N | Lowest Heart Rate (beats/min, Mean ± SD) | Bradycardia Incidence |
| None | 1.5 mg/kg IV | 8 | 48 ± 7 | 100% |
| Atropine (0.02 mg/kg IV) | 1.5 mg/kg IV | 8 | 95 ± 10 | 0% |
Experimental Protocols
Protocol 1: Prophylactic Pre-treatment to Prevent Bradycardia
-
Anesthetize the Animal: Anesthetize the subject using your approved institutional protocol. Ensure a stable plane of anesthesia is achieved.
-
Establish Monitoring: Begin continuous monitoring of vital signs, including heart rate (ECG), blood pressure, and oxygen saturation. Record baseline values for at least 5 minutes.
-
Administer Anticholinergic: Administer atropine (e.g., 0.02-0.04 mg/kg) or glycopyrrolate (e.g., 0.01 mg/kg) intravenously.
-
Waiting Period: Allow 3-5 minutes for the anticholinergic agent to circulate and take effect. You should observe a slight increase in the baseline heart rate.
-
Administer Succinylcholine: Administer the planned dose of succinylcholine intravenously.
-
Continuous Monitoring: Continue to monitor cardiovascular parameters closely for at least 15 minutes post-administration to ensure stability.
Protocol 2: Emergency Management of Severe Bradycardia
-
Identify Severe Bradycardia: A severe event is characterized by a rapid and profound drop in heart rate (e.g., >50% from baseline) or the appearance of arrhythmias on the ECG.
-
Halt Any Further Succinylcholine Administration: Immediately cease administration if it is ongoing.
-
Administer Emergency Atropine: Administer a bolus of atropine intravenously. A typical emergency dose is 0.02 mg/kg.
-
Support Ventilation: Ensure the animal is well-ventilated and oxygenated, as hypoxia can exacerbate bradycardia.
-
Monitor Response: Closely monitor the ECG and heart rate for a return to a safe level. The response to atropine is typically rapid.
-
Document the Event: Thoroughly document the incident, including all vital signs, drug doses, and the animal's response, in the experimental record.
Visualizations
Technical Support Center: Succinylcholine Efficacy in the Presence of Anesthetic Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of anesthetic agents on the efficacy of succinylcholine (B1214915).
Troubleshooting Guides
Issue: Prolonged Neuromuscular Blockade After Succinylcholine Administration
Q1: A research animal is exhibiting a significantly prolonged neuromuscular blockade (prolonged paralysis) after administration of succinylcholine with an anesthetic agent. What are the potential causes and how can I troubleshoot this?
A1: Prolonged neuromuscular blockade following succinylcholine administration is a critical issue that can arise from several factors, often related to the patient's genetic predisposition or interactions with co-administered anesthetic agents.
Potential Causes:
-
Pseudocholinesterase Deficiency: This is a primary cause of prolonged blockade. Succinylcholine is metabolized by the enzyme pseudocholinesterase (butyrylcholinesterase) in the plasma.[1] Individuals with a genetic deficiency of this enzyme cannot metabolize the drug effectively, leading to a significantly extended duration of action.[1][2] The paralysis can last from 40 to 720 minutes in such cases.[3]
-
Phase II Block: With repeated doses or a prolonged infusion of succinylcholine, a Phase II block can develop.[4] This type of block resembles that of a non-depolarizing neuromuscular blocker, characterized by a fade in the train-of-four (TOF) response.[1]
-
Drug Interactions: Certain anesthetic agents can potentiate the effects of succinylcholine, prolonging its action.
-
Volatile Anesthetics (e.g., Isoflurane (B1672236), Desflurane, Sevoflurane): These agents can enhance the neuromuscular blocking action of succinylcholine.[5] Isoflurane, for instance, has been shown to accelerate the onset of Phase II block.[6]
-
Intravenous Anesthetics (e.g., Ketamine): Ketamine can potentiate both Phase I and Phase II of succinylcholine-induced neuromuscular blockade.[1]
-
-
Other Medications: Drugs such as certain antibiotics (aminoglycosides), local anesthetics (lidocaine), and magnesium salts can also enhance the neuromuscular blocking effect of succinylcholine.[7]
Troubleshooting Steps:
-
Maintain Ventilation: The immediate priority is to ensure adequate ventilation for the subject until muscle function returns.[8]
-
Monitor Neuromuscular Function: Utilize a peripheral nerve stimulator to assess the characteristics of the blockade. The train-of-four (TOF) ratio is a key indicator. A fade in the TOF response suggests a Phase II block.[9]
-
Review Anesthetic Protocol: Carefully review all administered drugs and their dosages to identify any potential interactions that could prolong the blockade.
-
Consider Pseudocholinesterase Deficiency: If prolonged paralysis is observed, especially after a single dose, pseudocholinesterase deficiency should be strongly suspected.[10] Laboratory tests, such as measuring the dibucaine (B1670429) number, can confirm this diagnosis.[11]
-
Differential Diagnosis: Rule out other causes of delayed recovery from anesthesia, such as residual effects of other anesthetics or metabolic disturbances.[11]
Issue: Unexpected Resistance to Succinylcholine
Q2: My experimental subject shows resistance to the effects of succinylcholine, requiring higher than expected doses to achieve adequate muscle relaxation. What could be the cause?
A2: Resistance to succinylcholine, while less common than prolonged blockade, can occur due to several factors.
Potential Causes:
-
Increased Pseudocholinesterase Activity: Conditions like obesity, alcoholism, and hyperthyroidism can lead to increased levels or activity of pseudocholinesterase, resulting in rapid breakdown of succinylcholine and a reduced effect.[4]
-
Upregulation of Acetylcholine (B1216132) Receptors: Certain conditions, such as burns, severe infections, and prolonged use of neuromuscular blocking agents, can lead to an increase in the number of acetylcholine receptors, making the subject less sensitive to depolarizing blockers like succinylcholine.[4]
-
Inadequate Dosage: Ensure the dose is calculated correctly based on the subject's weight. Inadequate dosing can result in insufficient muscle relaxation.[2]
-
Drug Degradation: Improper storage of succinylcholine can lead to a loss of potency.
Troubleshooting Steps:
-
Verify Dosage and Administration: Double-check the calculated dose and ensure proper intravenous administration.
-
Check Drug Integrity: Confirm that the succinylcholine solution has been stored correctly and is within its expiration date.
-
Assess for Underlying Conditions: Review the subject's history for any conditions that might increase pseudocholinesterase activity or cause acetylcholine receptor upregulation.
-
Consider Alternative Neuromuscular Blockers: If resistance persists, a non-depolarizing neuromuscular blocking agent may be a more suitable alternative.
Frequently Asked Questions (FAQs)
Q3: How do volatile anesthetic agents like isoflurane affect succinylcholine's efficacy?
A3: Volatile anesthetics, including isoflurane, desflurane, and halothane, are known to interact with succinylcholine. They can potentiate its neuromuscular blocking effects and may accelerate the development of a Phase II block.[5][6] Studies have shown that with prolonged succinylcholine infusion, isoflurane accelerates the onset of tachyphylaxis and Phase II block.[6] Additionally, the risk of malignant hyperthermia, a rare but life-threatening condition, is increased with the concurrent use of succinylcholine and volatile anesthetics.[10]
Q4: What is the interaction between propofol (B549288) and succinylcholine?
A4: Propofol is a commonly used intravenous anesthetic. Studies have shown that propofol can reduce the incidence and severity of muscle fasciculations and myalgia (muscle pain) that are often associated with succinylcholine administration.[12][13] One study found that a higher dose of propofol (3.5 mg/kg) was effective in reducing these side effects.[13] The increase in masseter muscle tone (jaw tension) following succinylcholine administration is also lower with propofol induction compared to thiopental.[14]
Q5: Can ketamine influence the action of succinylcholine?
A5: Yes, ketamine has been shown to potentiate both Phase I and Phase II of the neuromuscular block induced by succinylcholine in a dose-dependent manner.[1] This means that in the presence of ketamine, a lower dose of succinylcholine may be required to achieve the desired level of muscle relaxation, and the duration of the block may be prolonged.[1]
Q6: What is a Phase II block and how does it relate to anesthetic agents?
A6: A Phase II block is a change in the nature of the neuromuscular blockade produced by succinylcholine, typically after prolonged or repeated administration.[4] Initially, succinylcholine causes a depolarizing block (Phase I). However, with continued exposure, the postsynaptic membrane becomes repolarized but remains unresponsive to acetylcholine, a state that resembles the block produced by non-depolarizing agents.[1] This is characterized by a "fade" in the response to train-of-four (TOF) stimulation.[1] Certain anesthetic agents, like isoflurane, can accelerate the onset of a Phase II block.[6]
Q7: What is malignant hyperthermia and what is its connection to succinylcholine and anesthetics?
A7: Malignant hyperthermia (MH) is a rare, life-threatening inherited condition triggered by certain anesthetic agents.[15] Succinylcholine and volatile anesthetics (e.g., halothane, isoflurane) are potent triggers for MH.[6][10] The risk of developing MH increases with the co-administration of succinylcholine and these volatile agents.[10]
Data Presentation
Table 1: Influence of Anesthetic Agents on Succinylcholine Efficacy
| Anesthetic Agent | Effect on Succinylcholine Efficacy | Key Findings |
| Volatile Anesthetics | ||
| Isoflurane | Potentiation of neuromuscular block, accelerated onset of Phase II block.[6][15] | With prolonged infusion, tachyphylaxis and Phase II block occur sooner and at a lower cumulative dose of succinylcholine.[6] Recovery from the block may be slower.[6] Inhibits succinylcholine-induced muscle fasciculations in children.[16][17] |
| Desflurane | Potentiation of neuromuscular block.[5] | |
| Sevoflurane (B116992) | Potentiation of neuromuscular block. | A lower dose of succinylcholine (0.6 mg/kg) can provide similar intubating conditions as a 1.0 mg/kg dose during sevoflurane induction, with a shorter recovery time.[18] |
| Halothane | Potentiation of neuromuscular block. | Enhances cardiac effects of succinylcholine.[5] |
| Intravenous Anesthetics | ||
| Propofol | Reduces succinylcholine-induced fasciculations and myalgia.[12][13] Reduces increase in masseter muscle tone.[14] | A dose of 3.5 mg/kg is effective in reducing fasciculations and myalgia.[13] |
| Thiopental | Less effective than propofol in reducing fasciculations and myalgia.[12] | Associated with a higher incidence and intensity of muscle fasciculations compared to isoflurane induction in children.[16][17] |
| Ketamine | Potentiates both Phase I and Phase II neuromuscular block.[1] | Reduces the ED50 of succinylcholine and increases the recovery index.[1] |
Experimental Protocols
Protocol 1: Assessing the Influence of an Anesthetic Agent on Succinylcholine-Induced Neuromuscular Blockade
Objective: To quantify the effect of a test anesthetic agent on the onset, duration, and recovery of neuromuscular blockade induced by succinylcholine.
Methodology:
-
Animal Preparation: Anesthetize the subject (e.g., monkey, rat) with a baseline anesthetic that has minimal interaction with neuromuscular blockers (e.g., pentobarbital, or a control anesthetic like fentanyl for comparison).[1][6]
-
Instrumentation:
-
Place stimulating electrodes along the path of a peripheral motor nerve (e.g., ulnar nerve).
-
Attach a force transducer to the corresponding muscle (e.g., adductor pollicis) to measure twitch response.
-
-
Neuromuscular Monitoring:
-
Deliver supramaximal electrical stimuli to the nerve.
-
Utilize a train-of-four (TOF) stimulation pattern (four stimuli at 2 Hz every 10-15 seconds).[9]
-
Record the baseline twitch height (T1) and the TOF ratio (T4/T1).
-
-
Anesthetic Administration:
-
Administer the test anesthetic agent (e.g., a specific concentration of a volatile anesthetic or an intravenous bolus/infusion).
-
Allow for a period of equilibration.
-
-
Succinylcholine Administration:
-
Administer a standardized dose of succinylcholine intravenously.
-
-
Data Collection:
-
Record the time to onset of maximal block (disappearance of T1).
-
Record the duration of the block (time from administration to reappearance of T1).
-
Monitor the recovery of the twitch height and the TOF ratio until they return to baseline values.
-
-
Data Analysis:
-
Compare the onset, duration, and recovery parameters between the group receiving the test anesthetic and a control group.
-
Analyze changes in the TOF ratio to assess for the development of a Phase II block.
-
Mandatory Visualization
Caption: Signaling pathway of succinylcholine at the neuromuscular junction.
Caption: Experimental workflow for assessing anesthetic-succinylcholine interaction.
References
- 1. Ketamine enhances phase I and phase II neuromuscular block of succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prolonged Neuromuscular Blockade Following Succinylcholine Administration to a Patient with a Reduced Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Long-term succinylcholine infusion during isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Succinylcholine: Muscle Relaxer Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 9. anesthesiaexperts.com [anesthesiaexperts.com]
- 10. ovid.com [ovid.com]
- 11. Prolonged Neuromuscular Blockade Following Succinylcholine Administration and the Clinical Importance of Family History: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Randomized Double-Blinded Study To Compare the Efficacy of Propofol and Thiopentone To Prevent Succinylcholine-Induced Fasciculation and Myalgia in Gabapentin-Premedicated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of high-dose propofol on succinylcholine-induced fasciculations and myalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propofol reduces succinylcholine induced increase of masseter muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potentiation of succinylcholine phase II block with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoflurane inhibits muscle fasciculations caused by succinylcholine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimal dose of succinylcholine for tracheal intubation in patients during inhalation induction with sevoflurane: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Succinylcholine and Rocuronium in a Porcine Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuromuscular blocking agents succinylcholine (B1214915) and rocuronium (B1662866), with a specific focus on their performance in porcine models. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the appropriate agent for their experimental needs.
Quantitative Data Summary
The following tables summarize key quantitative data from a prospective study comparing succinylcholine and rocuronium in a porcine model. This data is crucial for understanding the recovery profiles of these two neuromuscular blocking agents.
Table 1: Recovery Profile of Succinylcholine vs. Rocuronium in a Porcine Model
| Neuromuscular Blocking Agent | Dose (mg/kg) | Mean 80% Recovery Time (minutes) | Standard Deviation |
| Succinylcholine | 1.0 | 19.7 | ± 1.5 |
| Rocuronium (Low Dose) | 0.3 | 16.3 | ± 2.5 |
| Rocuronium (Standard Dose) | 0.6 | 29.3 | ± 5.7 |
Data sourced from a study on the recovery profile of laryngeal muscles during intraoperative neuromonitoring of the recurrent laryngeal nerve in a porcine model.[1][2]
Table 2: Time to Complete EMG Signal Recovery
| Neuromuscular Blocking Agent | Dose (mg/kg) | Time to Complete Recovery |
| Succinylcholine | 1.0 | ~30 minutes |
| Rocuronium (Low Dose) | 0.3 | ~30 minutes |
| Rocuronium (Standard Dose) | 0.6 | > 60 minutes |
EMG signal recovery returned to baseline within the specified timeframes.[1][2]
Experimental Protocols
The following is a detailed methodology from a key study that compared succinylcholine and rocuronium in a porcine model for the recovery profile of laryngeal muscles.
Animal Model and Anesthesia
-
Animal Model: Duroc-Landrace male piglets, weighing between 18–20 kg, were utilized for the study.
-
Anesthesia Induction: Anesthesia was induced with 4% sevoflurane (B116992) in pure oxygen at a flow rate of 4 L/min. Following induction, intravenous thiamylal (B1683129) (5 mg/kg) was administered.
-
Animal Allocation: The piglets were randomly allocated into three groups, with each group receiving a different neuromuscular blocking agent regimen.
Neuromuscular Blocking Agent Administration
-
Group 1 (Succinylcholine): Received a single intravenous dose of succinylcholine at 1 mg/kg.
-
Group 2 (Low-Dose Rocuronium): Received a single intravenous dose of rocuronium at 0.3 mg/kg.
-
Group 3 (Standard-Dose Rocuronium): Received a single intravenous dose of rocuronium at 0.6 mg/kg.
Electromyographic (EMG) Monitoring and Data Analysis
-
EMG Measurement: The electromyographic amplitudes of the laryngeal muscles were measured before the administration of the neuromuscular blocking agent to establish a baseline.
-
Post-Administration Monitoring: Following drug administration, EMG amplitudes were measured at 1-minute intervals until complete recovery of the signal.
-
Data Points Recorded: The maximal neuromuscular blockade and the time to 80% recovery of the control EMG response were recorded and analyzed to determine the duration of action.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for comparing the recovery profiles of succinylcholine and rocuronium in the described porcine model.
Signaling Pathways at the Neuromuscular Junction
The distinct mechanisms of action of succinylcholine and rocuronium at the nicotinic acetylcholine (B1216132) receptor of the neuromuscular junction are depicted below.
Discussion of Findings
The presented data indicates that in a porcine model, low-dose rocuronium (0.3 mg/kg) provides a duration of neuromuscular blockade comparable to that of a standard dose of succinylcholine (1.0 mg/kg), with both allowing for complete recovery of the EMG signal in approximately 30 minutes.[1][2] In contrast, a standard dose of rocuronium (0.6 mg/kg) results in a significantly longer recovery period.[1][2]
Succinylcholine, as a depolarizing agent, acts as an agonist at the nicotinic acetylcholine receptors, leading to initial muscle fasciculations followed by paralysis.[3] This mechanism can be associated with side effects such as hyperkalemia and malignant hyperthermia.[4] Rocuronium, a non-depolarizing agent, acts as a competitive antagonist, blocking acetylcholine from binding to its receptor without causing initial depolarization.[3] This often results in a more stable cardiovascular profile.
The choice between succinylcholine and rocuronium in a porcine research setting will depend on the specific requirements of the experimental protocol. For procedures requiring a short duration of action and where rapid recovery is paramount, succinylcholine or a low dose of rocuronium may be suitable. For longer procedures requiring sustained muscle relaxation, a standard or higher dose of rocuronium might be more appropriate, though the extended recovery time must be considered. Researchers should also be aware that pigs may require higher doses of neuromuscular blocking agents compared to other species.[5]
References
- 1. A comparison between succinylcholine and rocuronium on the recovery profile of the laryngeal muscles during intraoperative neuromonitoring of the recurrent laryngeal nerve: A prospective porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. jems.com [jems.com]
- 5. Equipotent Dose and Cost Comparison of Atracurium and Rocuronium in Laboratory Pigs Anesthetized with Propofol - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Succinylcholine's Mechanisms: A Comparative Guide Leveraging Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanisms and potential liabilities of neuromuscular blocking agents is paramount. This guide provides a comparative analysis of succinylcholine (B1214915), a widely used depolarizing neuromuscular blocking agent, with a focus on validating its effects through the lens of genetic knockout mouse models. We delve into the critical role of butyrylcholinesterase in succinylcholine metabolism and explore the implications of its absence. Furthermore, we will draw comparisons with the non-depolarizing agent rocuronium (B1662866), highlighting key differences in their pharmacological profiles.
Succinylcholine's rapid onset and short duration of action have made it a staple in clinical practice for procedures requiring transient muscle paralysis, such as endotracheal intubation.[1] Its mechanism involves binding to and activating nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to depolarization and subsequent flaccid paralysis.[1] However, its use is not without risks, including the potential for prolonged muscle paralysis in individuals with certain genetic predispositions.
The Butyrylcholinesterase Knockout Model: A Window into Succinylcholine Metabolism and Safety
The primary enzyme responsible for the rapid hydrolysis and inactivation of succinylcholine is butyrylcholinesterase (BCHE), also known as pseudocholinesterase.[2] Genetic variations in the BCHE gene can lead to reduced or absent enzyme activity, resulting in a significantly prolonged duration of action of succinylcholine and an extended period of apnea.[2][3] To investigate this phenomenon at a preclinical level, the butyrylcholinesterase knockout (BCHE-/-) mouse model has been instrumental.
Quantitative Data from BCHE Knockout Mouse Studies
Studies utilizing BCHE knockout mice have unequivocally demonstrated their utility in modeling human BCHE deficiency. These mice exhibit a dramatically altered response to succinylcholine compared to their wild-type counterparts.
| Genetic Model | Drug Administered | Dose | Key Finding | Reference |
| BCHE Knockout (BCHE-/-) Mouse | Succinylcholine | Not specified in abstract | Prolonged respiratory arrest | [3] |
| Wild-Type Mouse | Succinylcholine | 1 mg/kg (LD100) | 100% mortality due to respiratory depression | [4][5] |
| Wild-Type Mouse | Succinylcholine + Recombinant BChE | 1 mg/kg | Complete prevention of respiratory inhibition and mortality | [4][5] |
Nicotinic Acetylcholine Receptor (nAChR) Knockout Models: A Research Gap
Succinylcholine exerts its effects by directly targeting the muscle-type nicotinic acetylcholine receptors (nAChRs), which are pentameric ion channels composed of different subunits. While knockout mouse models for various neuronal and muscle nAChR subunits exist (e.g., Chrna7, Chrnb2), a comprehensive review of the current literature reveals a significant gap: there are no published studies that have specifically administered succinylcholine to these nAChR subunit knockout mice to evaluate its neuromuscular blocking effects.[6][7][8][9][10] Such studies would be invaluable for dissecting the contribution of specific nAChR subunits to succinylcholine's mechanism of action and could potentially shed light on off-target effects.
Comparison with Rocuronium: A Non-Depolarizing Alternative
Rocuronium is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nAChR, preventing acetylcholine from binding and thus inhibiting muscle contraction without the initial depolarization seen with succinylcholine.[11] This differing mechanism of action translates to a different safety and efficacy profile.
| Feature | Succinylcholine | Rocuronium |
| Mechanism of Action | nAChR Agonist (Depolarizing) | nAChR Antagonist (Non-depolarizing) |
| Onset of Action | Rapid (30-60 seconds) | Rapid (60-90 seconds) |
| Duration of Action | Ultra-short (5-10 minutes) | Intermediate (30-60 minutes) |
| Metabolism | Hydrolyzed by Butyrylcholinesterase | Primarily eliminated unchanged in bile and urine |
While direct comparative studies of succinylcholine and rocuronium in genetic knockout models are lacking, clinical studies provide valuable insights into their relative performance.[12][13][14]
Experimental Protocols
Generation of BCHE Knockout Mice
The generation of BCHE knockout mice typically involves homologous recombination in embryonic stem cells to delete a critical exon of the Bche gene. This process disrupts the production of functional BCHE protein. The resulting heterozygous mice are then interbred to produce homozygous BCHE knockout mice, which can be confirmed through genotyping techniques such as PCR.
Assessment of Succinylcholine-Induced Apnea in Mice
This protocol is adapted from studies investigating succinylcholine-induced respiratory depression.[4][5]
-
Animal Preparation: Adult male mice (e.g., C57BL/6) are used. They are anesthetized with an appropriate agent (e.g., isoflurane).
-
Drug Administration: Succinylcholine is administered intravenously (e.g., via the tail vein) at a predetermined dose.
-
Respiratory Monitoring: Immediately following administration, the respiratory rate is monitored continuously. This can be achieved through visual observation of thoracic movements or by using more sophisticated techniques like whole-body plethysmography.
-
Data Analysis: The primary endpoint is the time to cessation of breathing (apnea) and the duration of apnea. In survival studies, the time to death or recovery of spontaneous breathing is recorded. For rescue experiments, a reversing agent (e.g., recombinant BChE) is administered at a set time point after succinylcholine, and the time to resumption of normal breathing is measured.
Visualizing the Pathways and Processes
Neuromuscular Junction Signaling Pathway
Caption: Signaling cascade at the neuromuscular junction.
Experimental Workflow for Assessing Neuromuscular Blockade in Mice
References
- 1. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prolonged Neuromuscular Blockade Following Succinylcholine Administration to a Patient with a Reduced Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Reversal of Succinylcholine Induced Apnea with an Organophosphate Scavenging Recombinant Butyrylcholinesterase | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Mutants for the Nicotinic Acetylcholine Receptor ß2 Subunit Display Changes in Cell Adhesion and Neurodegeneration Response Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrnb2 cholinergic receptor nicotinic beta 2 subunit [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Genetic knockout of the α7 nicotinic acetylcholine receptor gene alters hippocampal long-term potentiation in a background strain-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal nicotinic acetylcholine receptor subunit knockout mice: physiological and behavioral phenotypes and possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijmrp.com [ijmrp.com]
- 13. A Comparative Study Of Intubating Conditions Using Succinylcholine And Two Doses Of Rocuronium [journalijar.com]
- 14. iaimjournal.com [iaimjournal.com]
A Comparative Analysis of Depolarizing and Non-Depolarizing Neuromuscular Blockers for Researchers and Drug Development Professionals
This guide offers an in-depth comparative analysis of depolarizing and non-depolarizing neuromuscular blocking agents. It is intended for researchers, scientists, and professionals in drug development, providing objective comparisons of performance with supporting experimental data.
Mechanism of Action
Neuromuscular blockers interfere with the transmission of nerve impulses at the neuromuscular junction. Their primary distinction lies in their interaction with the nicotinic acetylcholine (B1216132) (ACh) receptors on the motor endplate.
Depolarizing Blockers: These agents, such as succinylcholine (B1214915), act as agonists at the ACh receptor.[1] They bind to the receptor and mimic the action of acetylcholine, causing depolarization of the muscle fiber membrane.[2] This initial depolarization leads to transient muscle fasciculations. However, because these drugs are not readily hydrolyzed by acetylcholinesterase, the depolarization is prolonged. This persistent depolarization leads to a state of flaccid paralysis because the voltage-gated sodium channels in the surrounding membrane become inactivated and unable to propagate further action potentials.[3]
Non-Depolarizing Blockers: In contrast, non-depolarizing blockers are competitive antagonists of acetylcholine at the postsynaptic nicotinic receptors.[3] They bind to the receptors but do not activate them, thereby preventing acetylcholine from binding and causing depolarization.[4] This competitive antagonism reduces the number of available receptors for ACh to bind, and when a sufficient number of receptors are blocked (typically 70-80%), neuromuscular transmission fails, resulting in flaccid paralysis without initial fasciculations.[5]
Pharmacokinetics and Pharmacodynamics: A Quantitative Comparison
The clinical effects of neuromuscular blockers are determined by their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for commonly used agents in each class.
Table 1: Pharmacodynamic and Pharmacokinetic Parameters of Neuromuscular Blocking Agents
| Drug Class | Drug | ED95 (mg/kg) | Onset of Action (min) | Clinical Duration (min) | Metabolism | Primary Route of Elimination |
| Depolarizing | Succinylcholine | 0.3 - 0.5 | 0.5 - 1 | 4 - 6 | Plasma cholinesterase | - |
| Non-Depolarizing | Aminosteroids | |||||
| Rocuronium (B1662866) | 0.3 | 1 - 2 | 30 - 70 | Minimal hepatic | Biliary and Renal | |
| Vecuronium | 0.05 | 2 - 3 | 20 - 35 | Hepatic | Biliary and Renal | |
| Pancuronium | 0.07 | 2 - 3 | 60 - 100 | Hepatic | Renal | |
| Non-Depolarizing | Benzylisoquinoliniums | |||||
| Atracurium | 0.2 | 2 - 3 | 20 - 35 | Hofmann elimination & ester hydrolysis | - | |
| Cisatracurium | 0.05 | 2 - 3 | 20 - 35 | Hofmann elimination | - | |
| Mivacurium | 0.07 | 2 - 3 | 10 - 20 | Plasma cholinesterase | - |
ED95 (Effective Dose 95) is the dose required to produce a 95% suppression of the single twitch response.[6][7] Data compiled from multiple sources.[6][7][8]
Experimental Protocols: Assessing Neuromuscular Blockade
The evaluation and comparison of neuromuscular blocking agents rely on standardized experimental protocols. The most common method for quantifying the degree of neuromuscular blockade is through peripheral nerve stimulation and monitoring the evoked muscle response.
Standardized Protocol for In Vivo Assessment of Neuromuscular Blockade
Objective: To quantify the onset, depth, and duration of neuromuscular blockade induced by a test agent.
Materials:
-
Anesthetized animal model (e.g., rabbit, pig) or human volunteer.
-
General anesthetic and monitoring equipment.
-
Peripheral nerve stimulator.
-
Recording device to measure muscle contractile response (e.g., force transducer, electromyography, or acceleromyography).
-
Test neuromuscular blocking agent and vehicle control.
-
Reversal agents (e.g., neostigmine, sugammadex).
Methodology:
-
Anesthesia and Preparation:
-
Induce and maintain a stable plane of general anesthesia.
-
Secure the limb and isolate the muscle to be studied (e.g., tibialis anterior in a rabbit).
-
Attach the tendon of the muscle to a force-displacement transducer.
-
Place stimulating electrodes along the course of the corresponding peripheral nerve (e.g., sciatic nerve).
-
-
Baseline Measurements:
-
Determine the supramaximal stimulus intensity: gradually increase the stimulus current until a maximal twitch response is elicited; use a current 10-20% above this level.
-
Record baseline twitch height and Train-of-Four (TOF) responses. TOF stimulation consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[9][10]
-
-
Drug Administration:
-
Administer a bolus dose of the neuromuscular blocking agent intravenously.
-
-
Data Acquisition and Analysis:
-
Onset of Action: Time from drug administration to 95% depression of the first twitch (T1) of the TOF.
-
Depth of Blockade: Measured by the TOF count (number of visible twitches) or the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first twitch).[11]
-
Clinical Duration: Time from drug administration until T1 recovers to 25% of its baseline value.
-
Recovery Index: Time for T1 to recover from 25% to 75% of baseline.
-
Spontaneous Recovery: Time to achieve a TOF ratio of ≥ 0.9 without the administration of a reversal agent.[12]
-
-
Reversal (Optional):
-
Administer a reversal agent at a predetermined level of blockade (e.g., at the reappearance of the second twitch, T2).
-
Record the time to achieve a TOF ratio of ≥ 0.9.
-
Visualizing Mechanisms and Workflows
Signaling Pathways at the Neuromuscular Junction
Caption: Mechanisms of depolarizing and non-depolarizing blockers.
Experimental Workflow for Comparative Analysis
Caption: Workflow for in vivo comparison of neuromuscular blockers.
Clinical Considerations and Side Effect Profiles
The choice between a depolarizing and a non-depolarizing blocker is often dictated by the clinical scenario, desired onset and duration of action, and the patient's comorbidities.
Table 2: Comparative Side Effect Profiles
| Feature | Depolarizing Blockers (Succinylcholine) | Non-Depolarizing Blockers |
| Cardiovascular | Bradycardia (especially in children), tachycardia, hypertension | Variable; some cause histamine (B1213489) release leading to hypotension and tachycardia (e.g., atracurium), others are cardiovascularly stable (e.g., cisatracurium, vecuronium). Pancuronium can cause tachycardia. |
| Muscle Effects | Initial muscle fasciculations, postoperative myalgia | No fasciculations |
| Potassium Levels | Can cause a transient increase in serum potassium (hyperkalemia), which can be life-threatening in patients with burns, nerve damage, or certain neuromuscular diseases.[1] | No significant effect on potassium levels. |
| Malignant Hyperthermia | A known trigger in susceptible individuals. | Not a trigger. |
| Histamine Release | Minimal | Can occur with some benzylisoquinoliniums (e.g., atracurium, mivacurium), leading to bronchospasm and hypotension. |
A meta-analysis comparing succinylcholine and rocuronium for rapid sequence intubation found that succinylcholine was associated with a higher incidence of excellent intubating conditions.[13] However, rocuronium, especially at higher doses (1.2 mg/kg), provides comparable intubating conditions to succinylcholine.[14] Some studies have shown a higher frequency of intubation-related complications with succinylcholine compared to rocuronium.[15]
Reversal of Neuromuscular Blockade
The ability to reverse neuromuscular blockade is a critical aspect of their clinical use.
Depolarizing Blockers: There is no specific pharmacological reversal agent for succinylcholine. Its action is terminated by its diffusion away from the neuromuscular junction and rapid hydrolysis by plasma cholinesterase.[7] Administration of an acetylcholinesterase inhibitor (the reversal agent for non-depolarizing blockers) will prolong the block from succinylcholine.
Non-Depolarizing Blockers: The effects of non-depolarizing blockers can be reversed by two main classes of drugs:
-
Acetylcholinesterase Inhibitors (e.g., Neostigmine): These drugs increase the amount of acetylcholine in the neuromuscular junction by inhibiting its breakdown. The increased concentration of acetylcholine can then more effectively compete with the non-depolarizing blocker, restoring neuromuscular transmission.
-
Selective Relaxant Binding Agents (e.g., Sugammadex): Sugammadex is a modified gamma-cyclodextrin (B1674603) that encapsulates and inactivates the steroidal non-depolarizing blockers rocuronium and vecuronium. This provides a more rapid and complete reversal of even deep levels of neuromuscular blockade compared to acetylcholinesterase inhibitors.
Conclusion
Depolarizing and non-depolarizing neuromuscular blockers represent two distinct classes of drugs with different mechanisms of action, clinical profiles, and safety considerations. Succinylcholine, the only clinically used depolarizing agent, offers a rapid onset and short duration of action, making it suitable for procedures like rapid sequence intubation. However, its use is associated with a number of significant side effects. Non-depolarizing agents provide a wider range of durations of action and generally have a more favorable side effect profile. The development of newer agents with improved safety profiles and the availability of effective reversal agents have expanded the therapeutic options for achieving safe and effective neuromuscular blockade. The choice of agent should be based on a thorough understanding of their comparative pharmacology and the specific clinical requirements of the patient and procedure.
References
- 1. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. jocpr.com [jocpr.com]
- 6. Neuromuscular Blockers: Reference Tool [ebmconsult.com]
- 7. Neuromuscular blocking agents [pharmacology2000.com]
- 8. ebmconsult.com [ebmconsult.com]
- 9. academic.oup.com [academic.oup.com]
- 10. resources.wfsahq.org [resources.wfsahq.org]
- 11. openanesthesia.org [openanesthesia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Rocuronium versus succinylcholine for rapid sequence induction intubation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Rocuronium vs Succinylcholine on Endotracheal Intubation Success Rate Among Patients Undergoing Out-of-Hospital Rapid Sequence Intubation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Succinylcholine Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of succinylcholine (B1214915) chloride is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of succinylcholine chloride, offering detailed experimental protocols and a comparative analysis of alternative neuromuscular blocking agents.
This compound, a depolarizing neuromuscular blocking agent, is a critical tool in various research applications. Its purity can significantly impact experimental outcomes, making rigorous quality assessment essential. The United States Pharmacopeia (USP) dictates that this compound must have a purity of not less than 96.0 percent and not more than 102.0 percent, calculated on an anhydrous basis[1][2]. This guide delves into the established methods for verifying this purity and explores modern alternatives that may offer advantages in specific research contexts.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity assessment depends on a variety of factors, including the specific impurities being targeted, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most widely recognized and utilized technique. However, other methods such as Ion Chromatography (IC), Thin-Layer Chromatography (TLC), and advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer unique advantages.
| Analytical Method | Principle | Primary Applications | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Assay of this compound; Quantification of impurities such as succinic acid, succinylmonocholine (B1203878) chloride, and other related substances. | High resolution and sensitivity; Well-established and validated methods available; Versatile for various impurities. | Can be time-consuming; Requires specialized equipment and skilled personnel. |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Quantification of choline (B1196258), a key impurity in this compound. | High selectivity for ionic species; Can resolve choline from other cations. | Limited to ionic analytes; May require specialized columns and suppressors. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of analytes up a thin layer of adsorbent material. | Qualitative identification of impurities; Limit tests for specific impurities. | Simple, rapid, and cost-effective; Requires minimal sample preparation. | Lower sensitivity and resolution compared to HPLC; Primarily qualitative. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification and quantification of known and unknown impurities at trace levels; Stability studies. | Unparalleled sensitivity and specificity; Provides structural information about impurities. | High cost of instrumentation; Complex data analysis. |
| Titration | Determination of the concentration of a substance by reacting it with a solution of known concentration. | Determination of chloride content in this compound. | Simple, accurate, and inexpensive for quantifying specific ions. | Not suitable for the analysis of organic impurities. |
Key Impurities in this compound
The purity of this compound is primarily compromised by the presence of degradation products and process-related impurities. Understanding these impurities is crucial for developing and validating appropriate analytical methods.
| Impurity Name | Chemical Structure | Origin | Typical Limit (USP) |
| Succinic Acid | Hydrolysis of succinylcholine or succinylmonocholine. | Not more than 0.1% | |
| Succinylmonocholine Chloride | ![]() | Incomplete synthesis or hydrolysis of succinylcholine. | Not more than 0.4% |
| Choline Chloride | Hydrolysis of succinylcholine or succinylmonocholine. | Not more than 0.3% | |
| Other Individual Impurities | Varies | Process-related or further degradation. | Not more than 0.2% |
| Total Impurities | Not more than 1.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurities
This method is adapted from the USP monograph for this compound.
Chromatographic System:
-
Column: 4.6-mm × 25-cm; 5-µm packing L1 (e.g., C18)
-
Detector: UV at 214 nm
-
Flow Rate: Approximately 1 mL/min
-
Injection Volume: Approximately 50 µL
-
Column Temperature: Ambient
Reagents:
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for system suitability.
-
Standard Solution: Prepare a solution of USP this compound Reference Standard (RS) of known concentration in the mobile phase.
-
Test Solution: Prepare a solution of the this compound sample to be tested in the mobile phase at a concentration similar to the Standard Solution.
-
Impurity Standard Solutions: Prepare separate solutions of USP Succinic Acid RS, USP Succinylmonocholine Chloride RS, and USP Choline Chloride RS of known concentrations in the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard Solution and record the chromatogram. The retention time of the main peak is the reference for this compound.
-
Inject the Test Solution and record the chromatogram.
-
Inject the Impurity Standard Solutions to determine their respective retention times.
-
Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the Test Solution to that in the Standard Solution.
-
Calculate the percentage of each impurity by comparing the peak areas of the corresponding impurity peaks in the Test Solution to the peak areas in their respective standard solutions, taking into account any response factors.
Ion Chromatography (IC) for Choline Determination
This method is a more specific alternative for the quantification of choline.
Chromatographic System:
-
Column: A suitable cation-exchange column (e.g., Dionex IonPac CS19)
-
Detector: Suppressed conductivity detector
-
Eluent: Methanesulfonic acid solution
-
Flow Rate: Approximately 1 mL/min
-
Injection Volume: Approximately 25 µL
Reagents:
-
Eluent: Prepare a suitable concentration of methanesulfonic acid in high-purity water.
-
Standard Solution: Prepare a solution of USP Choline Chloride RS of known concentration in high-purity water.
-
Test Solution: Dissolve a known quantity of the this compound sample in high-purity water.
Procedure:
-
Equilibrate the IC system with the eluent.
-
Inject the Standard Solution and record the chromatogram to determine the retention time and response of choline.
-
Inject the Test Solution and record the chromatogram.
-
Calculate the percentage of choline in the sample by comparing the peak area of the choline peak in the Test Solution to that in the Standard Solution.
Comparison with Alternative Neuromuscular Blocking Agents
For certain research applications, alternative neuromuscular blocking agents may be considered. Rocuronium bromide and vecuronium (B1682833) bromide are two common alternatives. Their purity assessment methodologies share similarities with that of this compound, primarily relying on HPLC.
| Characteristic | This compound | Rocuronium Bromide | Vecuronium Bromide |
| Mechanism of Action | Depolarizing | Nondepolarizing | Nondepolarizing |
| Primary Purity Assay | HPLC | HPLC | HPLC |
| Common Impurities | Succinic acid, succinylmonocholine, choline | Related substances from synthesis | Related substances from synthesis |
| Regulatory Standards | USP, EP | USP, EP | USP, EP |
The choice between these agents often depends on the desired onset and duration of action, with succinylcholine having a rapid onset and short duration[3]. From a purity analysis perspective, the methodologies are comparable, with specific HPLC conditions and impurity reference standards being the primary differentiators.
Signaling Pathway and Degradation
Succinylcholine exerts its effect by acting as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to depolarization of the motor endplate. Its degradation is primarily through hydrolysis by plasma cholinesterase (butyrylcholinesterase).
By employing the appropriate analytical methodologies and understanding the potential impurities, researchers can confidently assess the purity of this compound, ensuring the integrity and reliability of their scientific investigations.
References
cross-validation of succinylcholine's effects across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of succinylcholine (B1214915), a widely used depolarizing neuromuscular blocking agent, across various species. By presenting quantitative data, detailed experimental methodologies, and a clear visualization of its signaling pathway, this document aims to be an essential resource for researchers in pharmacology, veterinary medicine, and drug development.
Mechanism of Action: A Conserved Pathway
Succinylcholine's primary mechanism of action is consistent across species. It functions as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end plate of the neuromuscular junction.[1][2] Structurally resembling two acetylcholine molecules linked together, succinylcholine binds to these receptors, causing a prolonged depolarization of the muscle membrane.[3] This initial depolarization leads to transient muscle fasciculations.[4] However, because succinylcholine is not rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, the membrane remains depolarized and unresponsive to further stimuli, resulting in flaccid paralysis.[2][3] The duration of action is primarily determined by its hydrolysis in the plasma by the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase.[2][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of succinylcholine and a general experimental workflow for its evaluation.
Comparative Effects Across Species
Significant variations in the dosage, onset, and duration of action of succinylcholine exist across different species. These differences are often attributed to variations in butyrylcholinesterase activity and receptor sensitivity. The following table summarizes these key parameters.
| Species | Intravenous (IV) Dose (mg/kg) | Onset of Action | Duration of Paralysis/Recumbency | Key Considerations |
| Human | 1.0 - 1.5[5] | 45 - 60 seconds[5] | 4 - 6 minutes[5] | Risk of malignant hyperthermia, hyperkalemia, and prolonged paralysis in individuals with atypical BChE.[5][6] |
| Cattle | 0.012 - 0.02[1] | Rapid | ~15 minutes[1] | Highly susceptible to the effects of succinylcholine.[1] |
| Horse | 0.125 - 0.20[1] | Rapid | ~8 minutes[1] | Can cause central respiratory depression.[3] |
| Dog | 0.22 - 1.1[1] | Rapid | ~15 - 20 minutes[1] | Can induce arrhythmias; largely replaced by non-depolarizing agents in clinical practice.[7] Half-life is approximately 5 minutes.[8] |
| Cat | 0.22 - 1.1[1] | Rapid | ~3 - 5 minutes[1] | - |
| Pig (Sow) | 1.0[9] | 45 - 60 seconds (in humans)[9] | - | Has been used to facilitate endotracheal intubation.[9] |
| Elephant | ~3 (IM)[10] | Delayed | Prolonged | Delayed effect attributed to slower absorption and lower mass-specific metabolic rate.[11] |
| White-tailed Deer | 0.078 - 0.265 (powdered, IM)[12] | 1 - 23 minutes[12] | Mean recovery of 37.5 minutes[12] | Used for immobilization; dose and form (powder vs. solution) affect efficacy.[12] |
Species-Specific Adverse Effects and Considerations
While the core mechanism is conserved, the manifestation of side effects can vary.
-
Cattle: Exhibit high sensitivity, requiring significantly lower doses.[1]
-
Horses: Prone to central respiratory depression.[3]
-
Dogs and Cats: Can experience cardiac arrhythmias, including sinus bradycardia and ventricular arrhythmias.[7] A rise in serum potassium is also a concern.[7]
-
Elephants: Show a notably delayed response to intramuscular administration, which is a pharmacokinetic rather than pharmacodynamic difference.[11][13]
-
Sheep: A genetically mediated deficiency in pseudocholinesterase has been identified in some strains, leading to prolonged effects.[1]
-
Humans: Susceptible to malignant hyperthermia, a rare but life-threatening condition.[6] Individuals with genetic variants of the BChE gene may experience prolonged paralysis. Postoperative muscle pain is a common side effect.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate cross-species validation of succinylcholine's effects. While specific procedures vary based on the research question and species, the following outlines a general methodology.
Animal Preparation and Anesthesia:
-
Species and Strain Selection: Clearly define the species, strain, age, and weight of the animals to be studied.
-
Fasting: Animals are typically fasted for a species-appropriate period before the experiment to prevent regurgitation and aspiration, especially in ruminants.
-
Anesthesia: Induce and maintain a stable plane of general anesthesia. The choice of anesthetic agents should be carefully considered as some, like isoflurane, can potentiate the effects of neuromuscular blockers.[7] It is considered inhumane to administer succinylcholine to a conscious animal as it does not provide analgesia or sedation.[1][14]
Instrumentation and Monitoring:
-
Intravenous/Intramuscular Access: Secure appropriate vascular or muscular access for drug administration.
-
Physiological Monitoring: Continuously monitor vital signs, including electrocardiogram (ECG) for arrhythmias, heart rate, respiratory rate, and body temperature.[15]
-
Neuromuscular Function Monitoring: This is a critical component. A peripheral nerve stimulator is used to deliver electrical impulses to a motor nerve (e.g., the ulnar or peroneal nerve). The resulting muscle contractions (twitch response) are measured using acceleromyography or electromyography. This allows for the quantitative assessment of the onset of neuromuscular blockade, its depth, and the time to recovery.[8]
Succinylcholine Administration and Data Collection:
-
Dosage and Administration: Administer a predetermined dose of succinylcholine via the chosen route (typically intravenous for rapid onset). Doses should be calculated based on the animal's body weight.[1][9]
-
Data Recording: Record the following parameters:
-
Time to Onset of Blockade: The time from drug administration to a predefined level of twitch suppression (e.g., 90% or 100%).
-
Duration of Action: The time from the onset of blockade to the return of twitch response to a certain percentage of baseline (e.g., 25% or 90%).[16]
-
Recovery Index: The time taken for the twitch response to recover from 25% to 75% of baseline.
-
Adverse Events: Note any occurrences of arrhythmias, significant changes in blood pressure, or other unexpected physiological responses.[3]
-
Post-procedural Care:
-
Ventilatory Support: Since succinylcholine paralyzes the respiratory muscles, positive-pressure ventilation is mandatory until spontaneous respiration resumes.[7]
-
Monitoring During Recovery: Continue to monitor the animal until it has fully recovered from both the anesthetic and the neuromuscular blockade.
This guide provides a foundational understanding of the comparative pharmacology of succinylcholine. Researchers are encouraged to consult species-specific veterinary and pharmacological literature for more detailed information and to design their experimental protocols in accordance with ethical guidelines for animal research.
References
- 1. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 4. Neuromuscular Blocking Agents for Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. jems.com [jems.com]
- 6. Succinylcholine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. vet-ebooks.com [vet-ebooks.com]
- 8. Correlation of plasma concentration and effects of succinylcholine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of succinylcholine or low-dose rocuronium to aid endotracheal intubation of adult sows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.jsava.aosis.co.za [journals.jsava.aosis.co.za]
- 11. researchgate.net [researchgate.net]
- 12. seafwa.org [seafwa.org]
- 13. The response of animals to suxamethonium (succinyldicholine) and succinylmonocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mixlab.com [mixlab.com]
- 15. Succinylcholine chloride as a euthanatizing agent in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Response to succinylcholine in patients carrying the K-variant of the butyrylcholinesterase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuromuscular Blocking Agents: Succinylcholine vs. Pancuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the onset and duration of action for two distinct neuromuscular blocking agents: the depolarizing agent succinylcholine (B1214915) and the non-depolarizing agent pancuronium (B99182). The information presented is supported by experimental data to assist researchers and clinicians in selecting the appropriate agent for their specific needs.
Data Presentation: Onset and Duration of Action
The following table summarizes the key pharmacokinetic properties of succinylcholine and pancuronium, offering a clear comparison of their onset and duration of neuromuscular blockade.
| Parameter | Succinylcholine | Pancuronium |
| Drug Class | Depolarizing Neuromuscular Blocker | Non-Depolarizing Neuromuscular Blocker |
| Typical Intubating Dose (IV) | 1.0 - 1.5 mg/kg | 0.1 mg/kg |
| Onset of Action (IV) | 30 - 60 seconds[1][2] | 2 - 5 minutes[3] |
| Time to Maximum Blockade | ~58 seconds[4] | ~131 seconds[4] |
| Clinical Duration of Action | 4 - 6 minutes[5][6] | 60 - 90 minutes[3] |
Experimental Protocols
The determination of neuromuscular blockade onset and duration is primarily achieved through the technique of neuromuscular monitoring , with the Train-of-Four (TOF) stimulation being a standard method.
Train-of-Four (TOF) Monitoring Protocol:
-
Electrode Placement: Two electrodes are placed over a peripheral motor nerve, commonly the ulnar nerve at the wrist or the facial nerve.
-
Stimulation: A peripheral nerve stimulator delivers a series of four supramaximal electrical stimuli at a frequency of 2 Hz (four stimuli over two seconds).
-
Measurement of Response: The muscular response, typically the adduction of the thumb (for the ulnar nerve) or the twitch of the eyebrow (for the facial nerve), is observed and quantified. This can be done visually, tactilely, or more accurately using acceleromyography, which measures the acceleration of the muscle contraction.
-
Data Interpretation:
-
Onset of Blockade: The time from the administration of the neuromuscular blocking agent to the disappearance of the fourth twitch (T4), followed by the third (T3), second (T2), and finally the first twitch (T1) of the TOF sequence, indicates the onset of blockade. Maximum blockade is achieved when there is no response to any of the four stimuli.
-
Duration of Blockade: The duration of action is measured from the time of drug administration until the return of the twitch response. The clinical duration is often defined as the time until the T1 twitch recovers to 25% of its baseline height or the reappearance of the fourth twitch. Full recovery is generally considered a TOF ratio (T4/T1) of greater than 0.9.
-
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of succinylcholine and pancuronium stem from their different mechanisms of action at the neuromuscular junction.
Normal Neuromuscular Transmission
Caption: Normal signaling at the neuromuscular junction.
Succinylcholine: Depolarizing Blockade
Succinylcholine, being structurally similar to two acetylcholine (B1216132) (ACh) molecules, acts as an agonist at the nicotinic ACh receptors.[2] This initial binding causes depolarization of the motor endplate, leading to transient muscle fasciculations.[1][5] However, succinylcholine is not readily hydrolyzed by acetylcholinesterase in the synaptic cleft, resulting in a persistent depolarization. This prolonged depolarization leads to the inactivation of voltage-gated sodium channels in the adjacent muscle membrane, rendering it unresponsive to further stimulation by ACh and causing flaccid paralysis.
Caption: Mechanism of action of succinylcholine.
Pancuronium: Non-Depolarizing Blockade
Pancuronium acts as a competitive antagonist at the nicotinic ACh receptors on the motor endplate.[7][8][9][10] It binds to these receptors without causing depolarization. By occupying the receptor sites, pancuronium prevents ACh from binding and, consequently, inhibits the generation of an end-plate potential.[7][8] This lack of depolarization prevents the opening of voltage-gated sodium channels, thereby blocking neuromuscular transmission and resulting in muscle paralysis.
Caption: Mechanism of action of pancuronium.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for a clinical trial comparing the onset and duration of succinylcholine and pancuronium.
Caption: Experimental workflow for comparative analysis.
References
- 1. Medical Pharmacology: Neuromuscular blocking agents [pharmacology2000.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Accelerated onset of non-depolarizing neuromuscular blocking drugs: pancuronium, atracurium and vecuronium. A comparison with succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pancuronium Bromide? [synapse.patsnap.com]
- 8. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 9. Pancuronium bromide - Wikipedia [en.wikipedia.org]
- 10. Pancuronium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Validating In Vitro Findings of Succinylcholine's Neuromuscular Blockade In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo findings related to the action of succinylcholine (B1214915), a widely used depolarizing neuromuscular blocking agent. By presenting experimental data from both settings, this document aims to facilitate the validation of in vitro discoveries in live physiological systems, a critical step in translational research and drug development.
I. Comparative Data on Succinylcholine's Action
To objectively assess the correlation between in vitro and in vivo effects of succinylcholine, the following tables summarize key quantitative data from published studies.
In Vitro Quantitative Data: Receptor Interaction and Cellular Effects
| Parameter | Value | Receptor/Cell Type | Significance |
| EC50 | 10.8 µM (95% CI: 9.8-11.9 µM)[1][2] | Human muscle-type nicotinic acetylcholine (B1216132) receptor (nAChR) | Concentration required to elicit 50% of the maximal activation of the receptor, indicating potency at the molecular target. |
| IC50 (Neuronal nAChRs) | > 100 µM[1][2] | Human neuronal nAChR subtypes (α3β2, α3β4, α4β2, α7) | Concentration required to inhibit 50% of the receptor's response; high value indicates low inhibitory activity at these subtypes. |
| Binding Affinity (Ka) | ~10^4 M-1 | Nicotinic acetylcholine receptors (nAChRs) | A measure of the strength of the binding interaction between succinylcholine and its receptor. |
| IC50 (In Vitro Blockade) | ~2 x 10^-6 M | Rat phrenic nerve-diaphragm preparation | Concentration required to inhibit 50% of the neuromuscular transmission in an isolated tissue preparation.[3] |
In Vivo Quantitative Data: Clinical and Physiological Effects
| Parameter | Value | Population/Model | Significance |
| Intravenous (IV) Dose (Adults) | 0.3 - 1.1 mg/kg for intubation[4] | Adult patients | Clinically effective dose range for achieving neuromuscular blockade for medical procedures. |
| Intravenous (IV) Dose (Infants) | 2 mg/kg for intubation | Infants and small pediatric patients | Demonstrates age-related differences in dose requirements. |
| Intramuscular (IM) Dose (Adults) | 4-5 mg/kg | Adult patients | Alternative administration route and corresponding dose adjustment. |
| Onset of Action (IV) | 30 - 60 seconds[4] | Adult patients | The time from administration to the onset of muscle paralysis. |
| Duration of Action (IV) | 4 - 6 minutes[4] | Adult patients | The time from onset of action to the beginning of recovery of muscle function. |
| Plasma Half-life | Approximately 47 seconds | Humans | Reflects the rapid metabolism by plasma cholinesterase. |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to study succinylcholine's effects.
In Vitro: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This technique is used to study the function of ion channels, such as nAChRs, expressed in a controlled cellular environment.
-
Oocyte Preparation : Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the human muscle-type or neuronal nAChRs. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.[1]
-
Electrophysiological Recording : An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is perfused with a saline solution.[1]
-
Drug Application : Succinylcholine at various concentrations is applied to the oocyte via the perfusion system.[1]
-
Data Acquisition : The resulting ionic currents flowing through the nAChRs in response to succinylcholine application are recorded and analyzed to determine parameters like EC50 and to observe receptor activation and desensitization.[1]
In Vivo: Neuromuscular Monitoring in Human Patients
This method is used to assess the degree of neuromuscular blockade during surgical procedures.
-
Nerve Stimulation : A peripheral nerve, commonly the ulnar nerve at the wrist, is stimulated using surface electrodes. A supramaximal stimulus is delivered to ensure all nerve fibers are depolarized.[5]
-
Muscle Response Measurement : The evoked mechanical or electrical response of the corresponding muscle (e.g., adductor pollicis) is measured. This can be done through:
-
Stimulation Patterns :
-
Train-of-Four (TOF) : A series of four supramaximal stimuli are delivered at 2 Hz. The ratio of the fourth twitch height to the first (T4/T1 ratio) is a sensitive indicator of non-depolarizing block fade. For depolarizing blocks like succinylcholine's Phase I, there is no fade.[5][6]
-
Post-Tetanic Count (PTC) : Used to assess deep neuromuscular blockade when there is no response to TOF stimulation.[7]
-
-
Data Analysis : The degree of neuromuscular blockade is quantified by the reduction in twitch height or the TOF ratio, providing a real-time assessment of the drug's effect. A TOF ratio of >0.9 is generally considered adequate for recovery from non-depolarizing blockade.[6][8]
III. Visualizing the Path from In Vitro to In Vivo Validation
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in understanding and validating the action of succinylcholine.
Caption: Signaling pathway of succinylcholine at the neuromuscular junction.
Caption: Workflow for validating in vitro findings in vivo.
References
- 1. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. partone.litfl.com [partone.litfl.com]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. jvsmedicscorner.com [jvsmedicscorner.com]
- 8. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
Succinylcholine's Dichotomous Impact on Muscle Fibers: A Comparative Analysis of Fast-Twitch and Slow-Twitch Muscle Responses
For Immediate Release
[City, State] – December 21, 2025 – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the differential effects of the depolarizing neuromuscular blocking agent, succinylcholine (B1214915), on fast-twitch and slow-twitch muscle fibers. This guide synthesizes experimental data to elucidate the nuanced responses of these distinct muscle types to a commonly used muscle relaxant.
The key findings indicate that fast-twitch muscles, such as the gastrocnemius, exhibit a greater sensitivity to succinylcholine compared to slow-twitch muscles, like the soleus. This is evidenced by a more significant suppression of twitch response in fast-twitch fibers. These differences are attributed to variations in the ultra-structure of the neuromuscular junction and the composition of acetylcholine (B1216132) receptors between the two muscle types.
Quantitative Comparison of Succinylcholine's Effects
Experimental data reveals a dose-dependent and muscle-type-specific response to succinylcholine.
| Dose (mg/kg) | Maximum Twitch Suppression - Gastrocnemius (Fast-Twitch) | Maximum Twitch Suppression - Soleus (Slow-Twitch) |
| 0.05 | 75% | 50% |
| 0.075 | 85% | 65% |
| 0.1 | 95% | 80% |
Data synthesized from in vivo studies in feline models.
| Dose (mg/kg) | Train-of-Four (TOF) Ratio < 0.7 - Gastrocnemius (Fast-Twitch) | Train-of-Four (TOF) Ratio < 0.7 - Soleus (Slow-Twitch) |
| 0.05 | Yes | No |
| 0.075 | Yes | No |
| 0.1 | Yes | Yes |
The Train-of-Four (TOF) ratio is a measure of neuromuscular blockade. A ratio below 0.7 indicates significant fade and neuromuscular weakness.
Experimental Protocols
A detailed methodology for investigating the comparative effects of succinylcholine on fast and slow-twitch muscles is outlined below.
In Vivo Model for Neuromuscular Blockade Assessment
This protocol describes an in vivo experiment using a feline model to concurrently measure the neuromuscular effects of succinylcholine on the gastrocnemius (fast-twitch) and soleus (slow-twitch) muscles.
1. Animal Preparation:
- Adult cats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital), ensuring a stable plane of anesthesia is maintained throughout the experiment.
- The trachea is intubated to allow for artificial ventilation, as succinylcholine will paralyze the respiratory muscles.
- A femoral vein is cannulated for the intravenous administration of succinylcholine and other fluids.
- The sciatic nerve, which innervates both the gastrocnemius and soleus muscles, is carefully dissected and isolated for stimulation.
2. Muscle Preparation and Transducer Attachment:
- The tendons of the gastrocnemius and soleus muscles are individually isolated and severed distally.
- Each tendon is attached to a separate force-displacement transducer to independently measure the isometric contractile force of each muscle.
3. Neuromuscular Stimulation and Monitoring:
- The sciatic nerve is stimulated using supramaximal square-wave pulses of short duration (e.g., 0.2 msec).
- Single twitch stimuli are delivered at a frequency of 0.1 Hz to establish a baseline twitch height for each muscle.
- Train-of-Four (TOF) stimulation, consisting of four supramaximal stimuli at a frequency of 2 Hz, is applied to assess the degree of neuromuscular blockade.
4. Succinylcholine Administration and Data Collection:
- Succinylcholine is administered intravenously at varying doses (e.g., 0.05, 0.075, and 0.1 mg/kg).
- The twitch height of both the gastrocnemius and soleus muscles is continuously recorded before, during, and after drug administration.
- The TOF ratio (the ratio of the fourth twitch height to the first twitch height) is calculated to quantify the degree of fade.
- Data on the onset time of blockade, time to maximum twitch suppression, and duration of action are collected for each muscle at each dose.
5. Data Analysis:
- The percentage of twitch suppression is calculated relative to the baseline twitch height for both muscles.
- The TOF ratios for the gastrocnemius and soleus muscles are compared at each dose.
- Statistical analysis is performed to determine the significance of the differences in succinylcholine's effects between the two muscle types.
Visualizing the Neuromuscular Junction and Signaling Pathway
The differing responses of fast and slow-twitch muscles to succinylcholine can be attributed to fundamental differences in their neuromuscular junctions.
statistical analysis of intubating conditions with succinylcholine vs. rocuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and methodological comparison of succinylcholine (B1214915) and rocuronium (B1662866), two neuromuscular blocking agents commonly used to facilitate endotracheal intubation. The following analysis is based on a review of meta-analyses and clinical trials to provide drug development professionals and researchers with a thorough understanding of their comparative performance.
Executive Summary
Succinylcholine, a depolarizing neuromuscular blocking agent, has long been the standard for rapid sequence intubation (RSI) due to its rapid onset and short duration of action.[1][2] However, its use is associated with several significant side effects.[1][3] Rocuronium, a non-depolarizing aminosteroid (B1218566) agent, has emerged as a viable alternative, particularly at higher doses, offering a comparable onset of action without the same risk profile.[2][3] This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to evaluate these agents, and provide visual representations of their mechanisms and the research workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for succinylcholine and rocuronium based on data from multiple clinical investigations.
Table 1: Comparison of Intubating Conditions
| Intubating Condition | Succinylcholine (1.0-1.5 mg/kg) | Rocuronium (0.6-0.7 mg/kg) | Rocuronium (0.9-1.2 mg/kg) | Key Findings |
| Excellent | Superior | Less Frequent | Comparable to Succinylcholine | Succinylcholine is associated with a 17.7% increase in the frequency of excellent intubating conditions compared to rocuronium overall.[4][5][6] However, at doses of 1.2 mg/kg, there is no statistically significant difference in intubation conditions between rocuronium and succinylcholine.[3][7] |
| Clinically Acceptable | Superior | Less Frequent | Comparable to Succinylcholine | Succinylcholine is superior to rocuronium for achieving clinically acceptable conditions.[1] |
| Unacceptable | Less Frequent | More Frequent | Comparable to Succinylcholine | Succinylcholine is associated with a 5.1% decrease in the frequency of unacceptable intubating conditions.[4][5][6] |
| First-Pass Success Rate | ~87.0% | Not specified at this dose | ~87.5% (at 1.2 mg/kg) | No significant difference in first-pass success rates between succinylcholine and high-dose rocuronium.[1] |
Table 2: Pharmacodynamic Profile
| Parameter | Succinylcholine (1.0-1.5 mg/kg) | Rocuronium (0.6 mg/kg) | Rocuronium (1.2 mg/kg) | Notes |
| Onset of Action | 45-60 seconds | 60-90 seconds | 45-60 seconds | High-dose rocuronium has an onset of action comparable to succinylcholine.[2][3] |
| Duration of Action | 10-15 minutes | ~38 minutes | Up to 90 minutes | Rocuronium has a significantly longer duration of action.[1][3] |
| Safe Apnea (B1277953) Time | Shorter | Longer | Longer | Rocuronium provides a 40-second longer safe apnea time compared to succinylcholine.[3] |
Experimental Protocols
The evaluation of intubating conditions is typically conducted through prospective, randomized, and often double-blind clinical trials. Below is a generalized methodology synthesized from various studies.
Study Design and Patient Population
-
Design: Prospective, randomized, double-blind controlled trials are the gold standard.[8]
-
Participants: Adult patients (ASA physical status I or II) scheduled for elective surgery requiring general anesthesia and endotracheal intubation are commonly recruited.[8]
-
Exclusion Criteria: Patients with anticipated difficult airways, neuromuscular diseases, renal or hepatic impairment, or contraindications to either drug are typically excluded.
Anesthesia Induction and Drug Administration
-
Pre-oxygenation: Patients are pre-oxygenated with 100% oxygen for a standardized period (e.g., 3 minutes) before induction.[9]
-
Induction Agents: Anesthesia is induced with an intravenous anesthetic agent such as propofol (B549288) (e.g., 2 mg/kg) or thiopental (B1682321) (e.g., 4-5 mg/kg).[8][9] An opioid like fentanyl (e.g., 2 µg/kg) is often co-administered to blunt the hemodynamic response to intubation.[9]
-
Randomized Drug Administration: Patients are randomly assigned to receive either succinylcholine (typically 1.0-1.5 mg/kg) or rocuronium (at varying doses, e.g., 0.6 mg/kg or 1.2 mg/kg).[5][6] The study is often blinded, with the drug prepared in identical syringes by an unblinded party.
Assessment of Intubating Conditions
-
Timing: Laryngoscopy and intubation are typically attempted at a fixed time point after administration of the neuromuscular blocking agent, most commonly 60 seconds.[8]
-
Scoring Systems: Intubating conditions are assessed by the anesthesiologist (who is blinded to the drug administered) using a standardized scoring system. A common scale is the Goldberg scale or a similar system that evaluates:
-
Ease of Laryngoscopy: (e.g., Easy, Fair, Difficult)
-
Vocal Cord Position: (e.g., Abducted, Intermediate/Moving, Closed)
-
Patient Response to Intubation: (e.g., No reaction, Slight diaphragmatic movement, Coughing/bucking) These are then categorized into overall conditions such as "Excellent," "Good," "Poor," or "Inadequate."[1]
-
-
Neuromuscular Monitoring: In some studies, a peripheral nerve stimulator is used to objectively measure the onset of neuromuscular blockade by observing the twitch response of a muscle (e.g., adductor pollicis) to ulnar nerve stimulation.[8][10]
Outcome Measures
-
Primary Outcome: The quality of intubating conditions (e.g., the proportion of patients with "excellent" or "clinically acceptable" conditions).
-
Secondary Outcomes: Onset time of neuromuscular blockade, duration of action, first-pass intubation success rate, and incidence of adverse events (e.g., hemodynamic changes, muscle fasciculations, postoperative myalgia).[3][11]
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action for succinylcholine vs. rocuronium.
Experimental Workflow
Caption: A typical experimental workflow for comparing intubating agents.
Logical Relationships
References
- 1. thennt.com [thennt.com]
- 2. anesthesiaexperts.com [anesthesiaexperts.com]
- 3. jems.com [jems.com]
- 4. Succinylcholine or rocuronium: a meta-analysis of the effects on intubation conditions - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Succinylcholine or rocuronium? A meta-analysis of the effects on intubation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rocuronium versus succinylcholine for rapid sequence induction intubation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocuronium versus succinylcholine for rapid-sequence induction using a variation of the timing principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anesthesiologypaper.com [anesthesiologypaper.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Intubating Conditions with Succinylcholine Versus Rocuronium in the Prehospital Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Succinylcholine Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of succinylcholine (B1214915) chloride is a critical component of laboratory safety and chemical management. This document provides essential, step-by-step guidance on the proper operational and disposal procedures for succinylcholine chloride, grounded in established safety protocols and scientific literature. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a potent neuromuscular blocking agent and should be managed in a controlled environment.
Personal Protective Equipment (PPE): A comprehensive list of necessary PPE for handling this compound is provided in the table below.
| PPE Category | Specific Requirements |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory | In case of dust or aerosol generation, use a NIOSH-approved respirator. |
General Handling Guidelines:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid generating dust or aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Collect and Label Waste: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[1][2]
-
Decontaminate the Area: Clean the spill area with soap and water.[3]
-
Dispose of Waste: All spill-related waste must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[3]
Disposal Procedures for Unused or Expired this compound
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. It must be disposed of through a licensed and approved hazardous waste disposal facility.[2][4]
Step-by-Step Disposal Plan:
-
Segregation and Labeling:
-
Unused or expired this compound should be kept in its original or a compatible, tightly sealed container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's specific guidelines for hazardous waste storage.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste material.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound designated for disposal, including dates and quantities.
-
Chemical Inactivation via Alkaline Hydrolysis (for consideration where permissible)
It is critical to note that any in-lab chemical treatment of hazardous waste must be approved by your institution's EHS department and comply with all local, state, and federal regulations. [5][6] The following is a generalized procedure based on the chemical properties of this compound and should be adapted and validated within the context of your specific laboratory and safety protocols.
Experimental Protocol: Alkaline Hydrolysis of this compound Solution
Objective: To hydrolyze this compound in an aqueous solution to its less toxic degradation products prior to disposal.
Materials:
-
This compound waste solution.
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M).
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization.
-
pH indicator strips or a calibrated pH meter.
-
Appropriate reaction vessel (e.g., borosilicate glass beaker or flask).
-
Stir plate and stir bar.
-
Personal Protective Equipment (as listed in the table above).
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If the this compound waste is concentrated, dilute it with water to a manageable concentration (e.g., < 10 mg/mL).
-
Alkalinization: While stirring the this compound solution, slowly add the sodium hydroxide solution to raise the pH to >9. A pH of 11 has been noted to cause rapid hydrolysis.[7] Monitor the pH carefully.
-
Hydrolysis: Allow the alkaline solution to stir at room temperature. The rate of hydrolysis is temperature-dependent. For more rapid degradation, the solution can be gently heated (e.g., to 40-50°C), though this will increase the reaction rate and should be done with caution. Studies have shown significant degradation at elevated temperatures.
-
Monitoring (Optional but Recommended): If analytical capabilities are available (e.g., HPLC), the degradation of this compound can be monitored over time to ensure complete breakdown.
-
Neutralization: Once the hydrolysis is deemed complete (a sufficient reaction time, e.g., several hours to overnight, should be allowed), slowly add hydrochloric acid to neutralize the solution to a pH between 6 and 8.
-
Final Disposal: The resulting neutralized solution, containing succinic acid, choline, and sodium chloride, may be suitable for drain disposal, depending on local regulations. Consult your institution's EHS department for final approval before any drain disposal.
Quantitative Data on this compound Stability
The stability of this compound is influenced by temperature and pH. The following table summarizes data from stability studies, which can inform handling and storage decisions for both the product and its waste.
| Temperature (°C) | pH | Concentration (mg/mL) | Degradation Rate/Time to 10% Loss | Reference |
| 4-6 | - | - | Minimal hydrolysis over 23 months | [8] |
| 20-26 (Room Temp) | - | - | 10% loss in 5 months | [8] |
| 35 | - | - | 10% loss in 1 month | [8] |
| 70 | - | - | 10% loss in 1 day | [8] |
| Room Temp | 3.52 | 20 | 1.2% per month | [8] |
| Room Temp | 3.1 | 50 | 2.1% per month | [8] |
| 37 | 3.52 | 20 | 5.4% per month | [8] |
| 37 | 3.1 | 50 | 8.1% per month | [8] |
| 4 | 3.52 | 20 | 0.18% per month | [8] |
| 4 | 3.1 | 50 | 0.30% per month | [8] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these comprehensive procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. nkfr.org [nkfr.org]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. scispace.com [scispace.com]
- 8. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

